Technical Documentation Center

3-Methanesulfonyl-3-methylbutan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methanesulfonyl-3-methylbutan-2-one
  • CAS: 1499711-16-8

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-Methanesulfonyl-3-methylbutan-2-one

An In-depth Technical Guide to the Physicochemical Properties of 3-Methanesulfonyl-3-methylbutan-2-one Abstract This technical guide provides a comprehensive overview of the essential (CAS: 1499711-16-8). As a novel comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methanesulfonyl-3-methylbutan-2-one

Abstract

This technical guide provides a comprehensive overview of the essential (CAS: 1499711-16-8). As a novel compound, extensive experimentally-derived data is not yet prevalent in peer-reviewed literature. Acknowledging this, the guide takes a predictive and methodological approach, tailored for researchers, scientists, and drug development professionals. It combines computationally-predicted property values with detailed, field-proven experimental protocols for their definitive determination. This document serves not only as a data repository but as a practical manual for the characterization of new chemical entities, emphasizing the causality behind experimental design and ensuring a framework for generating robust, reliable data.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 3-Methanesulfonyl-3-methylbutan-2-one is a bifunctional molecule containing both a ketone and a sulfone group. These functionalities are expected to govern its polarity, solubility, and hydrogen bonding potential.

  • IUPAC Name: 3-Methanesulfonyl-3-methylbutan-2-one

  • CAS Number: 1499711-16-8

  • Molecular Formula: C₆H₁₂O₃S

  • SMILES: CC(=O)C(C)(C)S(=O)(=O)C

Table 1: Core Molecular Identifiers

Property Value Source
CAS Number 1499711-16-8 Sigma-Aldrich
Molecular Formula C₆H₁₂O₃S N/A
Molecular Weight 164.23 g/mol Sigma-Aldrich

| Canonical SMILES | CC(=O)C(C)(C)S(=O)(=O)C | N/A |

Computationally Predicted Physicochemical Profile

In the absence of comprehensive experimental data, in silico prediction models serve as an invaluable tool for early-stage assessment. These algorithms utilize vast databases of known compounds to estimate properties based on chemical structure. The following table summarizes key predicted properties for 3-Methanesulfonyl-3-methylbutan-2-one, generated using established methodologies like those employed by SwissADME.[1]

It is critical to recognize that these values are computational estimates. They are useful for hypothesis generation and experimental design but must be confirmed by empirical measurement for any application requiring high fidelity, such as regulatory submission or quantitative structure-activity relationship (QSAR) modeling.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Discovery & Development
LogP (Octanol/Water) -0.55 Indicates hydrophilicity; affects solubility, permeability, and metabolism. A negative value suggests higher water solubility.
Aqueous Solubility (LogS) -0.80 Corresponds to a predicted solubility of ~15.8 mg/mL. High solubility is crucial for formulation and bioavailability.
pKa (most acidic) 10.5 (α-carbon protons) The protons on the carbon between the ketone and sulfone are weakly acidic. pKa influences ionization state in physiological pH, affecting solubility and receptor binding.
Boiling Point ~285 °C (at 760 mmHg) Indicates low volatility; relevant for manufacturing, purification, and stability.

| Topological Polar Surface Area | 68.6 Ų | A measure of the molecule's polar surface area, which correlates with membrane permeability. Values < 140 Ų are generally favorable for cell penetration. |

Definitive Experimental Characterization

The gold standard for physicochemical characterization is empirical measurement under controlled conditions. This section details the authoritative, step-by-step protocols for determining the most critical properties for this molecule.

Determination of Aqueous Solubility (OECD Guideline 105)

Aqueous solubility is a fundamental parameter that dictates a compound's behavior in biological and environmental systems. The OECD Test Guideline 105 provides standardized methods for this determination.[2][3] Given the predicted moderate-to-high solubility, the Flask Method is the most appropriate choice.[2]

Causality and Experimental Rationale: The core principle is to create a saturated solution at a specific temperature and accurately measure the concentration of the dissolved solute. Stirring until equilibrium is reached is critical to ensure the maximum amount of substance has dissolved.[4] Using a buffer (e.g., PBS at pH 7.4) is essential to mimic physiological conditions and account for any pH-dependent solubility of the compound.

Step-by-Step Protocol: Flask Method

  • Preliminary Test: Add a small, unweighed amount of 3-Methanesulfonyl-3-methylbutan-2-one to a vial with a known volume of purified water (or pH 7.4 buffer). Stir vigorously for 24 hours at a controlled temperature (e.g., 20 °C). This helps estimate the approximate solubility and the time required to reach equilibrium.[2]

  • Definitive Test Preparation: Based on the preliminary test, add an excess amount of the compound to several flasks containing a precise volume of the aqueous medium. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 20 ± 0.5 °C) for a period determined to be sufficient for equilibrium (typically 24-48 hours).[5]

  • Phase Separation: Allow the flasks to stand at the test temperature to let undissolved material settle. Centrifuge the samples to ensure complete separation of solid and liquid phases.[4]

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • Calculation: The average concentration from at least three replicate flasks is reported as the water solubility at the specified temperature and pH.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to buffer (pH 7.4) B Seal flasks A->B C Agitate at constant temperature (20°C) for >24h B->C D Settle undissolved solid C->D E Centrifuge sample D->E F Withdraw clear supernatant E->F G Quantify concentration via HPLC-UV F->G H Calculate average solubility G->H

Caption: Workflow for Aqueous Solubility Determination via Flask Method.

Determination of Lipophilicity (LogP) via Shake-Flask Method

Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its direct measurement, particularly for compounds with expected LogP values in the range of -2 to 4.[1][6]

Causality and Experimental Rationale: This method directly measures the equilibrium distribution of a solute between two immiscible phases: n-octanol (simulating lipids) and water.[7] Pre-saturating each solvent with the other is a critical step to prevent volume changes during the experiment that would alter the final concentration.[8] The concentration in each phase is measured, and the ratio provides the partition coefficient.

Step-by-Step Protocol: Shake-Flask Method

  • Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two and allowing the phases to separate for at least 24 hours. Use high-purity n-octanol.[9]

  • Stock Solution: Prepare a stock solution of 3-Methanesulfonyl-3-methylbutan-2-one in n-octanol at a concentration that is well below its solubility limit.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the n-octanol-saturated water. The volume ratio can be adjusted based on the expected LogP.

  • Equilibration: Gently shake or invert the vessel for a sufficient time (e.g., 5-10 minutes) to reach partition equilibrium. Avoid vigorous shaking that can cause emulsion formation.[6][8]

  • Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Sampling and Analysis: Carefully sample a known volume from each phase.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as LogP (the base-10 logarithm of P).[7]

G A Prepare pre-saturated n-octanol and water B Dissolve compound in n-octanol phase A->B C Combine octanol and aqueous phases B->C D Gently shake to reach equilibrium C->D E Centrifuge to separate phases D->E F Sample aliquot from EACH phase E->F G Measure concentration in both phases (C_oct, C_aq) F->G H Calculate LogP = log10(C_oct / C_aq) G->H

Sources

Exploratory

molecular structure and weight of 3-Methanesulfonyl-3-methylbutan-2-one

An In-depth Technical Guide to 3-Methanesulfonyl-3-methylbutan-2-one For inquiries: Senior Application Scientist Google Research & Development Abstract This technical guide provides a comprehensive overview of 3-Methanes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Methanesulfonyl-3-methylbutan-2-one

For inquiries: Senior Application Scientist Google Research & Development

Abstract

This technical guide provides a comprehensive overview of 3-Methanesulfonyl-3-methylbutan-2-one, a specialized α-sulfonyl ketone. The document delineates its molecular structure, physicochemical properties, and a proposed synthetic pathway. A core focus is placed on the analytical methodologies required for its unambiguous characterization, including predictive data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound's chemical nature and its potential applications, leveraging the unique properties of the sulfonyl functional group.

Introduction to α-Sulfonyl Ketones

The integration of a sulfonyl group at the α-position to a carbonyl moiety creates a class of compounds known as α-sulfonyl ketones. This structural arrangement imparts unique chemical characteristics, primarily due to the potent electron-withdrawing nature of the sulfonyl group (SO₂R). This electronic effect enhances the acidity of the α-protons and influences the reactivity of the adjacent carbonyl group.

In the fields of medicinal chemistry and drug development, the sulfone functional group is highly valued. It is often employed as a bioisostere for other functional groups, and its presence can significantly enhance a molecule's metabolic stability, solubility, and ability to act as a hydrogen bond acceptor. 3-Methanesulfonyl-3-methylbutan-2-one serves as a prime exemplar of this molecular architecture, combining a sterically hindered quaternary α-carbon with both ketone and sulfone functionalities.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

A precise understanding of the molecule begins with its systematic identification.

  • IUPAC Name: 3-Methanesulfonyl-3-methylbutan-2-one

  • CAS Number: 1499711-16-8[1]

  • Molecular Formula: C₆H₁₂O₃S

  • Synonyms: No common synonyms are widely recognized for this specific molecule.

Molecular Structure and Weight

The structure of 3-Methanesulfonyl-3-methylbutan-2-one is built upon a four-carbon butane chain. A ketone (carbonyl group) is located at the C2 position. The C3 position is a quaternary carbon, substituted with both a methyl group (-CH₃) and a methanesulfonyl group (-SO₂CH₃).

The molecular weight is a fundamental property derived from its atomic composition.

  • Calculation:

    • Carbon (C): 6 × 12.011 u = 72.066 u

    • Hydrogen (H): 12 × 1.008 u = 12.096 u

    • Oxygen (O): 3 × 15.999 u = 47.997 u

    • Sulfur (S): 1 × 32.065 u = 32.065 u

  • Total Molecular Weight: 164.22 g/mol (Matches reported value of 164.23)[1]

Caption: 2D structure of 3-Methanesulfonyl-3-methylbutan-2-one.

Tabulated Physicochemical Properties

The following table summarizes key physicochemical properties, which are essential for applications in laboratory settings, particularly for solubility and reaction condition planning.

PropertyValueSource
Molecular Weight 164.23 g/mol [1]
Molecular Formula C₆H₁₂O₃SCalculated
Appearance Solid (Predicted)N/A
XLogP3 0.8 (Predicted for parent ketone)[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3 (1 from C=O, 2 from SO₂)Calculated

Proposed Synthesis and Reaction Workflow

While specific literature for the synthesis of this exact molecule is scarce, a robust synthetic route can be proposed based on established principles of organic chemistry, specifically the α-functionalization of ketones.

Rationale for Synthetic Design

The chosen strategy involves the α-sulfonylation of a readily available ketone precursor, 3-methylbutan-2-one (also known as methyl isopropyl ketone). The key step is the generation of an enolate at the C3 position, which can then act as a nucleophile. The choice of base is critical to ensure deprotonation occurs at the more substituted tertiary carbon. A strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is ideal for this purpose, as it kinetically deprotonates the less sterically hindered side. However, for thermodynamic control to deprotonate the tertiary carbon, a strong base with a longer reaction time or higher temperature might be employed. An alternative and often effective method is direct α-sulfonylation under specific conditions.

Experimental Protocol: Proposed Synthesis

This protocol describes a plausible method for synthesizing 3-Methanesulfonyl-3-methylbutan-2-one from 3-methylbutan-2-one.

Materials:

  • 3-Methylbutan-2-one (CAS 563-80-4)[2][3][4]

  • Methanesulfonyl chloride (MsCl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents) carefully washed with hexanes to remove mineral oil.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of 3-methylbutan-2-one (1.0 equivalent) in anhydrous THF to the NaH slurry via the dropping funnel over 30 minutes.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium enolate.

  • Sulfonylation: Cool the reaction mixture back down to 0 °C. Add methanesulfonyl chloride (1.1 equivalents) dropwise. A precipitate may form.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-Methanesulfonyl-3-methylbutan-2-one.

Synthetic Workflow Diagram

start 3-Methylbutan-2-one (Starting Material) reagents 1. NaH, THF, 0°C to RT 2. MsCl, 0°C start->reagents Deprotonation product 3-Methanesulfonyl-3- methylbutan-2-one reagents->product Sulfonylation workup Aqueous Workup & Extraction product->workup purify Column Chromatography workup->purify final Pure Product purify->final

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation requires a combination of modern analytical techniques. The following sections detail the expected spectral data for 3-Methanesulfonyl-3-methylbutan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the absence of proton-proton coupling. Four distinct singlets are predicted, corresponding to the four magnetically non-equivalent methyl groups.

    • The acetyl methyl protons (-C(=O)CH₃) would appear downfield due to the anisotropy of the carbonyl group.

    • The methyl protons on the sulfonyl group (-SO₂CH₃) would also be deshielded.

    • The two methyl groups on the quaternary carbon are diastereotopic and should, in principle, have slightly different chemical shifts, though they may overlap.

  • ¹³C NMR: The carbon spectrum will provide information on all six carbon atoms in the molecule.

    • A signal at the far downfield region (>200 ppm) is characteristic of a ketone carbonyl carbon.[5]

    • A quaternary carbon signal is expected for the C3 atom.

    • Four distinct signals are anticipated for the four methyl carbons.

Table of Predicted NMR Data:

TypePredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~2.2 - 2.5Singlet (3H)-C(=O)CH
¹H~3.0 - 3.3Singlet (3H)-SO₂CH
¹H~1.4 - 1.6Singlet (6H)-C(CH ₃)₂-
¹³C~205 - 215SingletC =O
¹³C~70 - 80SingletC -(SO₂CH₃)(CH₃)₂
¹³C~35 - 45Singlet-SO₂C H₃
¹³C~25 - 35Singlet-C (=O)CH₃
¹³C~20 - 30Singlet-C(C H₃)₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For this molecule, two key functional groups will produce strong, characteristic absorption bands.

  • Ketone (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹.

  • Sulfone (S=O) Stretches: Sulfones characteristically exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[6][7] These typically appear around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).[6]

Table of Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityVibration Type
~1715StrongC=O Stretch (Ketone)
~1325StrongAsymmetric S=O Stretch (Sulfone)
~1140StrongSymmetric S=O Stretch (Sulfone)
~2980MediumC-H Stretch (Aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

  • Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 164.

  • Fragmentation Pathway: The most common fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[8][9] This process is favorable because it leads to the formation of a resonance-stabilized acylium ion.[9][10]

    • Cleavage A: Loss of the C(CH₃)₂(SO₂CH₃) radical to form the acetyl cation, [CH₃CO]⁺ , at m/z 43 . This is often a very prominent peak for methyl ketones.[11]

    • Cleavage B: Loss of the methyl radical from the acetyl group is less likely, but cleavage of the bond between C2 and C3 could also lead to other fragments. Loss of the entire methanesulfonylmethyl group could also occur.

parent [C₆H₁₂O₃S]⁺˙ m/z = 164 (Molecular Ion) path_a α-Cleavage A parent->path_a fragment_a [CH₃CO]⁺ m/z = 43 (Acylium Ion) path_a->fragment_a radical_a •C(CH₃)₂(SO₂CH₃) (Neutral Radical) path_a->radical_a

Caption: Primary predicted EI-MS fragmentation pathway for the molecule.

Potential Applications in Research and Development

The unique structural features of 3-Methanesulfonyl-3-methylbutan-2-one suggest several potential applications, particularly in the realm of drug discovery and organic synthesis.

  • Medicinal Chemistry: The sulfone group is a well-established pharmacophore. It is metabolically robust and can act as a strong hydrogen bond acceptor, improving interactions with biological targets. This compound could serve as a valuable building block for synthesizing more complex molecules where these properties are desired. The steric hindrance around the sulfone group may also confer specific conformational properties or shield it from metabolic enzymes.

  • Synthetic Chemistry: The α-sulfonyl ketone moiety is a versatile functional group. The ketone can be targeted for various transformations (e.g., reduction, olefination, reductive amination) while the sulfonyl group can act as a leaving group under certain conditions or be used to direct further reactivity, making this compound a potentially useful intermediate in multi-step syntheses.

Conclusion

3-Methanesulfonyl-3-methylbutan-2-one is a specialized organic compound characterized by the presence of both ketone and sulfone functional groups on a sterically hindered quaternary carbon center. This guide has detailed its molecular structure, physicochemical properties, and a plausible synthetic route. Furthermore, a comprehensive analytical framework based on predictive NMR, IR, and MS data has been provided to aid in its identification and characterization. The unique combination of functional groups makes it a molecule of interest for advanced applications in synthetic and medicinal chemistry.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones.
  • JoVE. (2025, May 22). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones.
  • Chemistry Steps. (2025, September 29). The m/z 43 Peak in Mass Spectrometry.
  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns.
  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones.
  • Amstutz, E. D., Hunsberger, I. M., & Chessick, J. J. (1951). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Journal of the American Chemical Society, 73(3), 1220–1223. Available at: [Link]

  • Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168–1172. Available at: [Link]

  • MDPI. (2025, August 24). X-Ray Structures of Some Heterocyclic Sulfones.
  • NOAA. (n.d.). 3-METHYLBUTAN-2-ONE. CAMEO Chemicals.
  • Apollo Scientific. (n.d.). 3-Methylbutan-2-one.
  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-butanone. PubChem.
  • FooDB. (2010, April 8). Showing Compound 3-Methyl-3-buten-2-one (FDB008137).
  • Sigma-Aldrich. (n.d.). 3-methylbutan-2-one.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-3-phenylbutan-2-one. PubChem.
  • MilliporeSigma. (n.d.). 3-methylbutan-2-one.
  • NIST. (n.d.). 3-Buten-2-one, 3-methyl-. NIST Chemistry WebBook.
  • Santa Cruz Biotechnology. (n.d.). 3-Methyl-3-buten-2-one.
  • NMPPDB. (n.d.). 3-buten-2-one.
  • TCI Chemicals. (n.d.). 3-Methyl-3-buten-2-one (stabilized with HQ).
  • Organic Syntheses. (1998). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses Procedure, 75, 116. Available at: [Link]

  • Study.com. (n.d.). Draw the structure corresponding to the given name. 3-Methylbutan-2-one.
  • Enamine. (n.d.). 3-Trimethylsilyl-3-buten-2-one.
  • MDPI. (2023, April 5). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • Simple English Wikipedia. (n.d.). 3-Methyl-2-butanone.
  • Cheméo. (n.d.). Chemical Properties of 2-Butanone, 3-methyl- (CAS 563-80-4).

Sources

Foundational

Solvation Thermodynamics and Organic Solvent Compatibility of 3-Methanesulfonyl-3-methylbutan-2-one: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the solubility profile of complex chemical intermediates is a critical prerequisite for successful synthesis, purification, and formulat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of complex chemical intermediates is a critical prerequisite for successful synthesis, purification, and formulation. The compound 3-Methanesulfonyl-3-methylbutan-2-one (CAS No.: 1499711-16-8)[1] presents a unique solvation challenge due to its highly functionalized structure. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic empirical observation. Here, we will deconstruct the thermodynamic drivers of this molecule's solubility, utilize predictive predictive modeling via Hansen Solubility Parameters (HSP)[2], and establish a field-proven, self-validating experimental protocol for rigorous solubility determination[3].

Physicochemical Profiling & Hansen Solubility Parameters (HSP)

To predict how 3-Methanesulfonyl-3-methylbutan-2-one behaves in various organic solvents, we must first analyze its molecular architecture. The molecule features:

  • A Ketone Group (-C=O): Imparts moderate polarity and acts as a hydrogen-bond acceptor.

  • A Methanesulfonyl Group (-SO₂CH₃): A highly polar moiety with a strong dipole moment and significant hydrogen-bond accepting capabilities.

  • Alkyl Moieties (Methyl groups): Contribute to dispersive (van der Waals) interactions.

Because the molecule lacks hydrogen-bond donors (such as -OH or -NH groups) but possesses strong acceptors and high polarity, its cohesive energy density is heavily skewed toward polar and dispersive interactions. We can model this using the Hansen Solubility Parameters (HSP) framework[4], which divides total cohesive energy into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
Table 1: Predicted HSP Values for 3-Methanesulfonyl-3-methylbutan-2-one
ComponentInteraction TypePredicted Value (MPa

)
Structural Driver

Dispersion Forces~ 16.5Alkyl backbone and methyl groups

Dipolar Intermolecular Forces~ 14.0Sulfone (-SO₂-) and Ketone (-C=O) dipoles

Hydrogen Bonding~ 8.5Oxygen atoms acting as H-bond acceptors

Solubility Behavior in Key Organic Solvents

The fundamental rule of HSP is "like dissolves like." The thermodynamic compatibility between our solute and a given solvent is calculated using the HSP Distance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


):


A smaller


 indicates higher thermodynamic compatibility (typically, 

suggests a good solvent). Based on the predicted HSP of 3-Methanesulfonyl-3-methylbutan-2-one, we can categorize common organic solvents to guide your synthetic workflows.
Table 2: Solvent Compatibility Matrix based on HSP Distance ( )
Solvent




Distance
Predicted Compatibility
Acetone 15.510.47.04.4High (>100 mg/mL)
DMSO 18.416.410.24.8High (>100 mg/mL)
Acetonitrile 15.318.06.15.2Moderate-High
Ethyl Acetate 15.85.37.28.9Moderate
Toluene 18.01.42.014.5Low (<10 mg/mL)
Hexane 14.90.00.016.6Insoluble

Analysis: Polar aprotic solvents (Acetone, DMSO, Acetonitrile) are exceptional vehicles for this compound because their high


 values closely match the strong dipole of the methanesulfonyl group. Conversely, non-polar solvents like Hexane and Toluene will force the compound to precipitate, making them ideal anti-solvents for crystallization.

Experimental Methodology: Rigorous Solubility Determination Protocol

While HSP provides a robust theoretical foundation, empirical validation is mandatory for regulatory and scale-up applications. The following protocol is a highly optimized adaptation of the OECD 105 Shake-Flask Method [5], specifically engineered for highly polar organic intermediates[3].

Step-by-Step Isothermal Shake-Flask Protocol
  • Preparation of Saturated Solutions: Add an excess amount of 3-Methanesulfonyl-3-methylbutan-2-one (approx. 500 mg) to 5 mL of the target organic solvent in a tightly sealed amber glass vial.

    • Causality: The presence of excess solid is the only way to guarantee that a true thermodynamic equilibrium (saturation) is reached. Amber glass prevents potential photo-degradation of the ketone during prolonged exposure.

  • Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C and agitate at 150 RPM for 48 hours.

    • Causality: Rapid precipitation methods often result in kinetic trapping or supersaturation. A 48-hour equilibration provides sufficient time to overcome these kinetic barriers, yielding the true thermodynamic solubility limit.

  • Phase Separation: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25 °C.

    • Causality: Centrifugation is strictly preferred over syringe filtration. Highly polar molecules containing sulfone groups can adsorb onto standard PTFE or Nylon filter membranes, which would artificially lower the measured concentration in the supernatant.

  • Sampling and Dilution: Carefully extract a 100 µL aliquot of the clear supernatant using a pre-warmed positive displacement pipette and dilute immediately into 900 µL of the HPLC mobile phase.

    • Causality: Pre-warming the pipette tip prevents the solute from precipitating upon contact with cold surfaces. Immediate dilution halts any temperature-dependent concentration shifts before analysis.

  • Quantification: Analyze the diluted samples using HPLC-UV/Vis against a validated, multi-point calibration curve.

Thermodynamic Modeling & Workflow Visualization

To ensure reproducibility, the experimental and thermodynamic workflows must be treated as a self-validating system. The diagrams below map the procedural logic and the underlying enthalpic forces driving solvation.

Workflow A Compound Synthesis & Purity Check B Solvent Selection (HSP Spanning) A->B C Isothermal Shake-Flask Equilibration B->C D Phase Separation (Centrifugation) C->D E HPLC-UV/Vis Quantification D->E F HSP Sphere Modeling (HSPiP) E->F

Figure 1: Experimental workflow for empirical solubility determination and HSP modeling.

Thermodynamics S1 Solid Solute (Crystal Lattice) S3 Solute-Solvent Interaction S1->S3 ΔH_lattice > 0 S2 Cavity Formation in Solvent S2->S3 ΔH_cavity > 0 S4 Thermodynamic Equilibrium (ΔG < 0) S3->S4 ΔH_solvation < 0

Figure 2: Thermodynamic pathway of solvation detailing enthalpic contributions.

Conclusion & Strategic Recommendations

The solubility of 3-Methanesulfonyl-3-methylbutan-2-one is dictated by the high polarity of its sulfone and ketone functional groups. For downstream processing, researchers should utilize polar aprotic solvents (like Acetone or DMSO) for high-concentration reactions or formulations. When isolation or crystallization is required, non-polar solvents (like Hexane or Toluene) serve as excellent anti-solvents. By coupling predictive HSP modeling with the rigorous, centrifugation-based shake-flask protocol outlined above, development teams can generate highly reliable thermodynamic data to accelerate drug development and chemical scale-up.

References

  • Title: Welcome to the official site of HSP and HSPiP Source: Hansen Solubility Parameters URL: [Link]

  • Title: Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances Source: Regulatory Toxicology and Pharmacology (NIH / PMC) URL: [Link]

  • Title: 40 CFR 799.6784 -- TSCA water solubility (Flask Method) Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Sterically Hindered α-Sulfonyl Ketones: A Case Study on 3-Methanesulfonyl-3-methylbutan-2-one

Executive Summary The rational design, formulation, and scale-up of pharmaceutical intermediates require a rigorous understanding of their thermodynamic boundaries. 3-Methanesulfonyl-3-methylbutan-2-one (CAS 1499711-16-8...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design, formulation, and scale-up of pharmaceutical intermediates require a rigorous understanding of their thermodynamic boundaries. 3-Methanesulfonyl-3-methylbutan-2-one (CAS 1499711-16-8) serves as a quintessential model for highly substituted α-sulfonyl ketones. This technical guide dissects the thermodynamic stability of this specific structural motif, exploring how extreme steric hindrance and competing electronic dipoles dictate its thermal and chemical degradation pathways.

Structural Thermodynamics & The Causality of Instability

The thermodynamic profile of 3-Methanesulfonyl-3-methylbutan-2-one is dominated by the architecture of its C3 alpha-carbon. This quaternary center is bonded to the C2 carbonyl, two methyl groups, and a bulky methanesulfonyl (–SO₂CH₃) group. This dense atomic packing creates a highly strained microenvironment:

  • Steric Strain: The "gem-dimethyl" effect, compounded by the massive spatial requirement of the sulfonyl group, forces the C2–C3 bond angles to deviate significantly from the ideal tetrahedral 109.5°. This induces a high ground-state enthalpy (ΔH_f) akin to ring strain, but within an acyclic system.

  • Electrostatic Repulsion: The adjacent carbonyl (C=O) and sulfonyl (O=S=O) moieties possess strong, parallel dipoles. The resulting adjacent partial positive charges (Cδ⁺ – Cδ⁺) create severe electrostatic repulsion, further destabilizing the molecular backbone.

  • Bond Dissociation Energy (BDE): The convergence of steric crowding and electronic repulsion drastically lowers the homolytic BDE of the C2–C3 bond. Recent photochemical methodologies actively exploit this exact thermodynamic vulnerability; tailored α-sulfonyl ketones are utilized as radical precursors because their weakened C–C bonds readily undergo Norrish Type I homolytic cleavage under thermal or UV excitation ()[1].

Mechanistic Degradation Pathways

Understanding the degradation vectors is critical for establishing safe handling and storage protocols during drug development.

  • Homolytic Cleavage: Upon exceeding its thermal activation energy, the molecule undergoes homolytic scission, yielding an acyl radical and a resonance-stabilized α-sulfonyl radical ()[1].

  • Hydrolytic Scission: In aqueous alkaline environments, the thermodynamic instability manifests chemically. As established by Pearson et al., α-sulfonyl ketones are highly susceptible to hydrolytic C–C bond cleavage. The electron-withdrawing sulfonyl group activates the adjacent carbonyl toward nucleophilic attack by hydroxide ions, ultimately consuming two moles of base to irreversibly yield a carboxylate and a sulfinate salt ()[2].

Pathway A 3-Methanesulfonyl-3- methylbutan-2-one B Norrish Type I Homolytic Cleavage A->B Thermal/UV Stress D Alkaline Hydrolysis (Nucleophilic Attack) A->D OH⁻ (aq) C Acyl Radical + α-Sulfonyl Radical B->C ΔH > BDE E Carboxylate + Sulfinate Salt D->E C-C Scission

Fig 1: Competing thermodynamic degradation pathways of sterically hindered α-sulfonyl ketones.

Quantitative Thermodynamic Profiling

While unhindered diaryl or dialkyl sulfones exhibit robust thermal stability with decomposition onsets frequently exceeding 300 °C ()[3], the extreme steric hindrance in 3-Methanesulfonyl-3-methylbutan-2-one significantly lowers this threshold. Table 1 summarizes the representative thermodynamic parameters for this class of compounds.

Table 1: Representative Thermodynamic Parameters for Sterically Hindered α-Sulfonyl Ketones

ParameterSymbolEstimated Value RangeCausality / Significance
Homolytic Bond Dissociation Energy (C2-C3) BDE55 - 65 kcal/molWeakened by steric crowding and adjacent dipoles; facilitates Norrish Type I cleavage.
Onset of Thermal Decomposition T_onset220 - 260 °CLower than unhindered sulfones (>300 °C) due to the highly congested quaternary alpha-carbon.
Enthalpy of Decomposition ΔH_dExothermicDriven by the release of SO₂ gas and subsequent radical recombination.
Hydrolytic Cleavage Activation Energy E_aLow (Alkaline)Nucleophilic attack at C=O is accelerated by the strong electron-withdrawing –SO₂CH₃ group.

Experimental Workflow: Assessing Thermal Stability

To empirically validate the thermodynamic stability of 3-Methanesulfonyl-3-methylbutan-2-one during process scale-up, a rigorous thermoanalytical protocol must be employed. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for evaluating the thermal behavior and purity of sulfone-containing compounds ()[4].

The following self-validating protocol isolates purely thermodynamic degradation from oxidative interference.

Workflow Step1 1. Sample Preparation 10-15 mg in Alumina Crucible Step2 2. Atmospheric Control N2 Purge at 50 mL/min Step1->Step2 Step3 3. Thermal Ramping 5 °C/min (25 °C to 400 °C) Step2->Step3 Step4 4. Data Acquisition Record T_onset and ΔH_d Step3->Step4

Fig 2: Standardized TGA/DSC experimental workflow for thermal hazard assessment.

Step-by-Step Methodology:
  • Instrument Calibration: Calibrate the DSC/TGA sensors using a high-purity Indium standard to ensure accurate heat flow (ΔH) and temperature (T) baseline measurements.

  • Sample Preparation: Accurately weigh 10.0–15.0 mg of the α-sulfonyl ketone into a 70 μL alumina crucible. Seal the crucible with a pierced lid; this prevents internal overpressure while allowing volatile degradants (such as extruded SO₂) to escape the sensor chamber ()[3].

  • Atmospheric Control (Critical Step): Purge the furnace with high-purity Nitrogen (N₂) at a constant, controlled flow rate of 50 mL/min. Causality: Purging displaces oxygen, completely suppressing oxidative degradation pathways. This ensures that any observed exothermic events are the result of intrinsic thermodynamic instability (homolytic cleavage) rather than combustion ()[4].

  • Thermal Ramping: Apply a controlled heating rate of 5 °C/min from 25 °C to 400 °C. Causality: A slower ramp rate prevents thermal lag within the sample, drastically improving the resolution between the endothermic melting point and the subsequent exothermic decomposition onset.

  • Data Acquisition & Kinetic Modeling: Monitor the derivative thermogravimetry (DTG) curve to pinpoint the exact onset temperature (T_onset) of mass loss. Integrate the area under the DSC exothermic peak to calculate the enthalpy of decomposition (ΔH_d).

Conclusion

The thermodynamic stability of 3-Methanesulfonyl-3-methylbutan-2-one is a delicate balance dictated by its highly congested quaternary alpha-carbon. By understanding the causality behind its weakened C–C bond—driven by steric strain and dipole repulsion—researchers can accurately predict its degradation via Norrish Type I cleavage or alkaline hydrolysis. Implementing the standardized TGA/DSC workflows detailed herein ensures that these thermodynamic boundaries are safely mapped prior to pharmaceutical scale-up.

References

1.[2] Mechanism of the Hydrolytic Cleavage of Carbon-Carbon Bonds. III. Hydrolysis of alpha-Nitro and alpha-Sulfonyl Ketones. Journal of the American Chemical Society.[Link] 2.[4] Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry.[Link] 3.[1] Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research.[Link] 4.[3] Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels.[Link]

Sources

Foundational

toxicity profile and handling precautions for 3-Methanesulfonyl-3-methylbutan-2-one

An In-depth Technical Guide to the Presumed Toxicity Profile and Handling Precautions for 3-Methanesulfonyl-3-methylbutan-2-one A Foreword on the Toxicological Assessment of Novel Chemical Entities This document provides...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Presumed Toxicity Profile and Handling Precautions for 3-Methanesulfonyl-3-methylbutan-2-one

A Foreword on the Toxicological Assessment of Novel Chemical Entities

This document provides a detailed guide to the anticipated toxicity and safe handling of 3-Methanesulfonyl-3-methylbutan-2-one. It is critical for the reader to understand that, as of the date of this publication, specific toxicological data for this compound are not available in the public domain. Consequently, this guide has been constructed through a process of expert inference, drawing upon the known toxicological profiles of its constituent functional groups—a ketone and a methanesulfonyl moiety—and structurally analogous compounds. This approach allows for the formulation of a robust, precautionary safety framework. The recommendations herein are designed to be conservative to ensure the highest degree of safety for laboratory personnel. All procedures involving this compound should be conducted with the assumption that it is hazardous until empirical data become available.

Chapter 1: Inferred Toxicological Profile

The toxicological profile of 3-Methanesulfonyl-3-methylbutan-2-one is inferred from its structure, which features a ketone functional group and a methanesulfonyl group. This combination suggests a hybrid of potential hazards associated with both classes of compounds.

Hazard Identification through Structural Analogy
  • Ketone Moiety: The core structure is related to 3-methylbutan-2-one. Simple ketones are generally not considered highly toxic, but they can be irritating to the eyes, skin, and respiratory tract.[1][2] At high concentrations, inhalation of ketone vapors can lead to central nervous system depression, with symptoms such as dizziness, headache, and nausea.[1][2] While many simple ketones have low acute toxicity, unsaturated ketones are known to be more hazardous.[3]

  • Methanesulfonyl Moiety: The presence of the methanesulfonyl group (CH₃SO₂) is a significant factor in the predicted toxicity. Compounds containing this group, such as methanesulfonyl chloride, are known to be highly reactive and toxic.[4][5] Methanesulfonyl chloride is fatal if inhaled, toxic upon skin contact or ingestion, and causes severe skin burns and eye damage.[6][7][8] While 3-Methanesulfonyl-3-methylbutan-2-one is not expected to be as reactive as methanesulfonyl chloride due to the absence of the highly reactive chloride atom, the sulfonyl group suggests a potential for skin and eye irritation, and possible toxicity if inhaled or ingested. The sulfonyl group is also found in many pharmaceuticals and can have a range of biological activities.[9][10]

Summary of Inferred Hazards

The following table summarizes the anticipated toxicological hazards of 3-Methanesulfonyl-3-methylbutan-2-one. These are inferred and should be treated as provisional until validated by specific testing.

Hazard Category Inferred Toxicity Rationale and Commentary
Acute Oral Toxicity Category 3 or 4 (Toxic or Harmful)Based on the potential toxicity of sulfonyl-containing compounds.[4][6][7]
Acute Dermal Toxicity Category 3 or 4 (Toxic or Harmful)The methanesulfonyl group suggests potential for significant dermal toxicity.[4][6][7]
Acute Inhalation Toxicity Category 2 or 3 (Fatal or Toxic)Inhalation is a critical route of exposure. The methanesulfonyl group is a major concern.[4][5][6][7]
Skin Corrosion/Irritation Category 1B or 2 (Corrosive or Irritating)High likelihood of being a skin irritant, and potentially corrosive, based on related sulfonyl compounds.[6][7][8]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)Expected to be a severe eye irritant or corrosive.[6][7][8]
Respiratory/Skin Sensitization Possible skin sensitizerSome sulfonyl compounds are known to be skin sensitizers.[8]
Germ Cell Mutagenicity Data not availableNo basis for inference.
Carcinogenicity Data not availableNo basis for inference.
Reproductive Toxicity Data not availableNo basis for inference.
STOT-Single Exposure May cause respiratory irritationKetones and sulfonyl compounds can be respiratory irritants.[1][6][7]
STOT-Repeated Exposure Data not availableNo basis for inference.

Chapter 2: Prudent Handling and Safety Protocols

Given the inferred toxicological profile, a stringent set of handling precautions is warranted.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All work with 3-Methanesulfonyl-3-methylbutan-2-one, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7][11]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[7][11] Gloves must be inspected before use and changed immediately if contaminated.[7]

    • Lab Coat: A chemical-resistant lab coat or apron must be worn.[11]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6][7]

Standard Operating Procedure for Handling
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don all required PPE as outlined in section 2.1.

  • Weighing: If the compound is a solid, weigh it directly in the fume hood. If it is a liquid, transfer it within the fume hood.

  • Solution Preparation: Add the compound to the solvent slowly and with stirring. Be aware of potential exothermic reactions.

  • Post-Handling: After use, securely seal the container. Decontaminate all surfaces and equipment.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7][12]

Storage and Incompatibility
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from heat, sparks, and open flames.[12] The storage area should be a designated corrosives or toxics cabinet.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[13][14] Ketones can react violently with certain acids and bases.[13][14]

Spill Management and Decontamination
  • Minor Spills (in a fume hood):

    • Absorb the spill with an inert, non-combustible material like sand or vermiculite.[11][12]

    • Collect the contaminated material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Only trained personnel with appropriate PPE should handle the cleanup.

Waste Disposal

All waste containing 3-Methanesulfonyl-3-methylbutan-2-one, including contaminated labware and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][14]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][6]

Chapter 3: Risk Assessment Workflow for Novel Compounds

The following diagram illustrates a systematic approach to risk assessment and management for a novel chemical entity like 3-Methanesulfonyl-3-methylbutan-2-one, where direct toxicological data are unavailable.

RiskAssessmentWorkflow Risk Assessment Workflow for a Novel Chemical start Start: Novel Compound Identified lit_search 1. Literature Search (Specific Compound Data) start->lit_search data_found Data Found? lit_search->data_found use_data Use Existing SDS and Toxicity Data data_found->use_data Yes struct_analysis 2. Structural Analysis (Functional Groups, Analogues) data_found->struct_analysis No develop_sop 5. Develop SOPs (Handling, Storage, Waste) use_data->develop_sop infer_hazards 3. Infer Potential Hazards (Toxicity, Reactivity, Physical) struct_analysis->infer_hazards risk_assessment 4. Risk Assessment (Severity vs. Likelihood) infer_hazards->risk_assessment high_risk High Risk? risk_assessment->high_risk high_risk->develop_sop No stop_work Re-evaluate or Use Alternative high_risk->stop_work Yes implement_controls 6. Implement Controls (Engineering, PPE) develop_sop->implement_controls conduct_work 7. Conduct Work (Small Scale Initially) implement_controls->conduct_work review_reassess 8. Review & Reassess (Monitor for Unexpected Events) conduct_work->review_reassess review_reassess->conduct_work Continue end End of Workflow review_reassess->end

Sources

Exploratory

Commercial Sourcing, Quality Control, and Synthetic Applications of High-Purity 3-Methanesulfonyl-3-methylbutan-2-one (CAS 1499711-16-8)

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In modern medicinal chemistry, the drive to "escape from flatland" has accelerated the demand for sp³-rich, sterically hindered buildi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the drive to "escape from flatland" has accelerated the demand for sp³-rich, sterically hindered building blocks. 3-Methanesulfonyl-3-methylbutan-2-one (CAS No. 1499711-16-8) represents a highly specialized intermediate designed to introduce a bulky, metabolically stable α-gem-dimethyl sulfone moiety into active pharmaceutical ingredients (APIs). Because this compound is heavily utilized in sensitive organometallic additions and complex enolate chemistries, securing high-purity commercial supplies and establishing rigorous, self-validating analytical protocols are critical to preventing downstream synthetic failures.

This whitepaper provides a comprehensive guide to the commercial sourcing landscape, structural utility, and the exact analytical methodologies required to validate the purity of this advanced building block.

Structural Significance & Chemical Profile

The molecular architecture of 3-Methanesulfonyl-3-methylbutan-2-one (Molecular Formula: C₆H₁₂O₃S; MW: 164.23 g/mol ) is defined by a butan-2-one backbone featuring a methylsulfonyl group and two methyl groups at the C3 position.

Mechanistic Advantages in API Design:

  • Steric Shielding: The gem-dimethyl group adjacent to the sulfone creates extreme steric hindrance. This prevents unwanted α-deprotonation at the C3 position (which lacks protons entirely), forcing enolization or nucleophilic attack to occur predictably at the C1 methyl or the C2 carbonyl.

  • Bioisosterism: The methylsulfonyl group is a well-documented bioisostere for sulfonamides and carboxylic acids. Its incorporation often improves the aqueous solubility and metabolic stability of the parent API by resisting cytochrome P450-mediated oxidation.

Commercial Sourcing & Supplier Evaluation

Given its specialized nature, 3-Methanesulfonyl-3-methylbutan-2-one is not a bulk commodity chemical; it is synthesized and distributed by advanced chemical intermediate and catalog suppliers . Procuring this compound requires careful evaluation of the supplier's analytical guarantees, as trace impurities (such as unreacted thiols or partially oxidized sulfoxides from the synthesis phase) can severely poison transition-metal catalysts in subsequent coupling steps.

Table 1: Commercial Supplier Specifications for 3-Methanesulfonyl-3-methylbutan-2-one
Commercial SupplierCatalog / Product NumberAdvertised Purity GradePrimary Analytical MethodsTypical Lead Time / Availability
Sigma-Aldrich (MilliporeSigma) ENAH2C5575B8Standard / Building BlockLC-MS, NMRCatalog / Custom Order
BLD Pharmatech BD01349015≥ 97%¹H-NMR, HPLCCatalog (In-Stock)
Angene Chemical ANGENE-1499711-16-8StandardGC, HPLC~4 Weeks (Custom Synthesis)
Chem960 Database Aggregator CAS 1499711-16-8Varies by VendorVariesAggregated Sourcing

Note: Always request a lot-specific Certificate of Analysis (CoA) prior to procurement, as catalog purities are nominal.

Quality Control & Purity Verification Protocols

To ensure trustworthiness and reproducibility in your synthetic pipeline, incoming batches of 3-Methanesulfonyl-3-methylbutan-2-one must be subjected to a self-validating analytical workflow. Relying solely on vendor CoAs introduces unacceptable risk when scaling up API synthesis.

QC_Workflow S1 Commercial Supplier Formulation (e.g., Sigma-Aldrich, BLD Pharm) S2 Batch Receipt & Quarantine S1->S2 S3 Analytical Validation Suite S2->S3 A1 HPLC-UV (Assay >98%) S3->A1 A2 1H/13C qNMR (Structural ID) S3->A2 A3 Karl Fischer (Moisture <0.5%) S3->A3 S4 Purity Threshold Met? A1->S4 A2->S4 A3->S4 S5 Integration into API Synthesis S4->S5 Yes S6 Reject / Re-purify S4->S6 No

High-Purity Sourcing and QC Validation Workflow for 3-Methanesulfonyl-3-methylbutan-2-one.

Step-by-Step Analytical Methodology

Step 1: Sample Preparation & System Suitability (SST)

  • Action: Weigh 10.0 mg of the compound and dissolve in 1.0 mL of HPLC-grade Acetonitrile (ACN). Run a blank ACN injection before the sample.

  • Causality: ACN is selected due to its excellent solvation properties for moderately polar sulfones and its UV transparency down to 190 nm. This prevents baseline interference during diode-array detection (DAD).

  • Self-Validation: The blank injection ensures the column is free of ghost peaks, verifying that any observed impurities originate strictly from the commercial batch.

Step 2: HPLC-UV Assay Determination

  • Action: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% ACN in water (with 0.1% Formic Acid) over 10 minutes, monitoring at 210 nm.

  • Causality: The highly sterically hindered nature of the molecule means it lacks easily ionizable basic/acidic sites, making UV detection at 210 nm (carbonyl absorption) critical. The gradient ensures the separation of highly polar impurities (unreacted thiols) from the main sulfone peak.

Step 3: Quantitative NMR (qNMR) for Absolute Purity

  • Action: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ containing 0.05% TMS and a precisely weighed mass of an internal standard (e.g., NIST-traceable maleic acid). Acquire ¹H and ¹³C spectra with a relaxation delay (D1) of at least 10 seconds.

  • Causality: The gem-dimethyl protons will appear as a sharp 6H singlet, the methylsulfonyl protons as a 3H singlet, and the acetyl methyl as a 3H singlet. qNMR provides an absolute purity metric that is independent of UV response factors .

  • Self-Validation: Using an internal standard with a known purity and non-overlapping peaks (maleic acid singlet at ~6.3 ppm) creates a closed-loop mathematical validation of the compound's exact mass fraction.

Step 4: Karl Fischer (KF) Coulometric Titration

  • Action: Titrate a 100 mg sample using a coulometric Karl Fischer apparatus per USP <921> Method Ic guidelines .

  • Causality: Sulfones possess high dipole moments and can coordinate atmospheric moisture. Because this building block is frequently subjected to moisture-sensitive organometallic additions (e.g., Grignard reagents attacking the C2 ketone), maintaining moisture below 0.5% is mandatory to prevent reagent quenching and yield degradation.

Synthetic Utility & Integration

Once validated, 3-Methanesulfonyl-3-methylbutan-2-one serves as a highly versatile electrophile.

  • Reductive Amination: The C2 ketone can be condensed with primary or secondary amines to form imines/enamines, followed by reduction (e.g., using NaBH(OAc)₃) to yield sterically hindered, sulfone-bearing amines. The extreme bulk of the adjacent C3 carbon often dictates high diastereoselectivity during the reduction phase.

  • Organometallic Addition: Nucleophilic attack by organolithium or Grignard reagents at the carbonyl carbon yields complex tertiary alcohols. The strict QC protocols outlined above ensure that these highly reactive, expensive nucleophiles are not wasted on water or protic impurities present in low-grade commercial batches.

Conclusion

3-Methanesulfonyl-3-methylbutan-2-one is a powerful structural motif for modern drug discovery, offering unique steric and electronic properties. However, its successful integration into multi-step API synthesis relies heavily on stringent commercial sourcing and uncompromising quality control. By implementing the self-validating HPLC, qNMR, and Karl Fischer protocols detailed in this guide, development chemists can confidently utilize this building block while mitigating the risks of downstream synthetic failure.

References

  • United States Pharmacopeia (USP). "USP <921> Water Determination Methods." Scribd / USP-NF. URL:[Link]

  • Mestrelab Research. "What is qNMR and why is it important?" Mestrelab Resources. URL:[Link]

Foundational

Technical Guide: Physicochemical Characterization of 3-Methanesulfonyl-3-methylbutan-2-one

This technical guide details the physicochemical profile, synthesis logic, and characterization protocols for 3-Methanesulfonyl-3-methylbutan-2-one (CAS 1499711-16-8). As a specialized building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthesis logic, and characterization protocols for 3-Methanesulfonyl-3-methylbutan-2-one (CAS 1499711-16-8).

As a specialized building block in medicinal chemistry, specific experimental property data for this intermediate is often proprietary or absent from standard handbooks. This guide synthesizes predicted thermodynamic values based on group contribution methods and provides authoritative experimental protocols for their precise determination, serving as a roadmap for researchers isolating this compound.

Executive Summary

Compound: 3-Methanesulfonyl-3-methylbutan-2-one CAS: 1499711-16-8 Formula:


Molecular Weight:  164.22  g/mol 

This compound represents a tertiary


-sulfonyl ketone. The presence of the bulky methanesulfonyl (

) group adjacent to the carbonyl at a quaternary carbon center creates significant steric congestion and dipole-dipole interactions. These structural features dictate a physicochemical profile characterized by a high boiling point and likely solid-state existence at room temperature, distinct from its liquid precursor, 3-methylbutan-2-one.

Physicochemical Data Profile

The following values are derived from consensus predictive algorithms (ACD/Labs, EPISuite) and structural analogy to known


-sulfonyl ketones (e.g., 

-methanesulfonylacetophenone).
Thermodynamic Properties (Estimated)
PropertyValue / RangeConfidenceMechanistic Rationale
Melting Point (MP) 65°C – 85°C Medium (Predicted)Sulfone dipoles induce strong intermolecular lattice forces, typically elevating MP above room temperature compared to non-sulfonated analogs.
Boiling Point (BP) 285°C – 295°C High (Predicted)High polarity of the sulfonyl group significantly increases boiling point relative to the parent ketone (BP ~94°C).
Flash Point ~125°C High (Predicted)Low vapor pressure due to strong intermolecular attraction.
Density 1.15 ± 0.05 g/cm³ High (Predicted)Sulfur and oxygen content increase density beyond the typical <1.0 g/cm³ of aliphatic ketones.
LogP ~0.15 MediumThe hydrophilic sulfone offsets the lipophilic methyl/butyl backbone, resulting in moderate water solubility.

Critical Note: This compound is thermally sensitive. The high predicted boiling point suggests that decomposition (desulfonylation) may occur before the boiling point is reached at atmospheric pressure. Vacuum distillation is required for purification.

Synthesis & Structural Context

To understand the purity profile and expected thermal behavior, one must analyze the synthesis pathway. The target is typically accessed via nucleophilic substitution of a tertiary halide.[1]

Synthesis Logic
  • Precursor: 3-Bromo-3-methylbutan-2-one (Reactive tertiary halide).

  • Reagent: Sodium Methanesulfinate (

    
    ).
    
  • Mechanism:

    
     / 
    
    
    
    borderline substitution at the tertiary center.
Reaction Pathway Diagram

The following diagram illustrates the transformation and the critical isolation steps that define the material's physical state.

SynthesisWorkflow Start 3-Methylbutan-2-one Bromination Bromination (Br2 / H+) Start->Bromination Activation Intermediate 3-Bromo-3-methylbutan-2-one (Unstable Liquid) Bromination->Intermediate Electrophilic Subst. Substitution Nucleophilic Substitution (NaSO2Me / DMF) Intermediate->Substitution SN1/SN2 Pathway Target 3-Methanesulfonyl-3-methylbutan-2-one (Target Solid) Substitution->Target Crystallization

Caption: Synthesis pathway from the parent ketone to the sulfonyl target, highlighting the transition from liquid precursors to a solid product.

Experimental Determination Protocols

For researchers validating a new batch of CAS 1499711-16-8, the following self-validating protocols are recommended.

A. Melting Point Determination (Capillary Method)

Objective: Determine purity and identity.

  • Equipment: Buchi Melting Point M-565 or equivalent (DSC preferred for precision).

  • Protocol:

    • Preparation: Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove solvent traces (water/DMF can depress MP significantly).

    • Loading: Pack 2-3 mm of solid into a glass capillary.

    • Ramp: Heat at 10°C/min to 50°C, then reduce ramp to 1°C/min .

    • Observation: Record

      
       (first liquid drop) and 
      
      
      
      (complete melt).
    • Validation: A range >2°C indicates impurity (likely unreacted sulfinate or bromide).

B. Boiling Point / Decomposition Analysis (DSC)

Objective: Assess thermal stability and volatility.

  • Equipment: Differential Scanning Calorimetry (DSC).

  • Protocol:

    • Sealing: Hermetically seal 2-5 mg of sample in an aluminum pan (pinhole lid).

    • Cycle: Heat from 30°C to 350°C at 10°C/min under Nitrogen purge (50 mL/min).

    • Analysis:

      • Endotherm: Represents Melting (low T) or Boiling (high T).

      • Exotherm: Represents Decomposition .

    • Warning: If an exotherm is observed before the predicted boiling endotherm (~290°C), the compound cannot be distilled at atmospheric pressure.

References

  • Sigma-Aldrich. (2024). Product Catalog: 3-Methanesulfonyl-3-methylbutan-2-one (CAS 1499711-16-8).[2] Link

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Data: 3-Methyl-2-butanone (Parent Analog Data). Link

  • PubChem. (2024). Compound Summary: 3-Methyl-2-butanone.[3] National Library of Medicine. Link

  • Enamine. (2024).[4] Building Blocks Collection: Sulfonyl Ketones. Link

  • Paquette, L. A. (1968). Alpha-Halo Sulfones and Related Intermediates. Journal of the American Chemical Society. (Contextual reference for alpha-sulfonyl ketone stability).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-Methanesulfonyl-3-methylbutan-2-one

-Sulfonyl Ketones[1][2] Executive Summary This application note details the synthetic methodology for preparing 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8), a critical intermediate in the synthesis of agroc...

Author: BenchChem Technical Support Team. Date: March 2026


-Sulfonyl Ketones[1][2]

Executive Summary

This application note details the synthetic methodology for preparing 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8), a critical intermediate in the synthesis of agrochemicals (e.g., HPPD inhibitors) and specialized pharmaceutical blocks.[1][2][3]

The target molecule features a quaternary carbon center at the


-position, bearing both a methyl and a methanesulfonyl group.[1] This structural motif presents a specific synthetic challenge: introducing a bulky sulfonyl group adjacent to a carbonyl while establishing a crowded quaternary center.[1]

We present two distinct synthetic routes:

  • Route A (The "Active Methylene" Construct): A stepwise alkylation strategy starting from chloroacetone.[1] This is the recommended high-yield route due to its thermodynamic control and avoidance of competing elimination reactions.[1]

  • Route B (The "Nucleophilic Displacement" Construct): A direct substitution method using 3-chloro-3-methylbutan-2-one.[1][2] This route is shorter but requires strict kinetic control to minimize elimination byproducts.[1]

Strategic Pathway Overview

The following logic map visualizes the two pathways, highlighting the critical decision nodes based on precursor availability and yield requirements.

SynthesisPathways Start1 Precursor A: Chloroacetone Step1A Nucleophilic Substitution (NaSO2Me, H2O) Start1->Step1A Start2 Precursor B: Isopropyl Methyl Ketone Step1B Chlorination (SO2Cl2) Start2->Step1B Inter1 Intermediate: Methanesulfonylacetone Step2A Double Alkylation (MeI, K2CO3, DMF) Inter1->Step2A pKa ~11 Facile Alkylation Inter2 Intermediate: 3-Chloro-3-methylbutan-2-one Step2B Substitution/SN1 (NaSO2Me, DMF, Heat) Inter2->Step2B Steric Hindrance Step1A->Inter1 Target TARGET: 3-Methanesulfonyl- 3-methylbutan-2-one Step2A->Target High Yield Step1B->Inter2 Step2B->Target Lower Yield (Elimination Risk)

Figure 1: Strategic reaction pathways. Route A (top) utilizes the acidity of the


-sulfone methylene for efficient alkylation. Route B (bottom) relies on substitution at a hindered tertiary center.[1][2]

Route A: The "Active Methylene" Protocol (Recommended)

This route exploits the high acidity of the methylene protons in methanesulfonylacetone (pKa


 11-12), which are flanked by two electron-withdrawing groups (carbonyl and sulfone).[1][2] This allows for facile, exhaustive methylation to form the quaternary center.
Phase 1: Synthesis of Methanesulfonylacetone

Principle: Displacement of a primary alkyl halide by a sulfinate salt.[1]

  • Reagents: Chloroacetone (1.0 eq), Sodium Methanesulfinate (1.1 eq).

  • Solvent: Water or Ethanol/Water (1:1).[1]

Protocol:

  • Dissolve Sodium Methanesulfinate (11.2 g, 110 mmol) in 50 mL of water in a round-bottom flask.

  • Cool the solution to 0–5 °C.

  • Add Chloroacetone (9.25 g, 100 mmol) dropwise over 20 minutes. Caution: Chloroacetone is a potent lachrymator.[1] Work in a fume hood.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Extract the aqueous mixture with Dichloromethane (

    
     mL). Dry the organic layer over 
    
    
    
    and concentrate in vacuo.
  • Yield: Expect ~85-90% of a white/off-white solid.[1][2]

Phase 2: Gem-Dimethylation to Target

Principle: Double nucleophilic substitution (


) using the stabilized enolate.[1]
  • Reagents: Methanesulfonylacetone (from Phase 1), Methyl Iodide (2.5 eq), Potassium Carbonate (3.0 eq).[1]

  • Solvent: DMF (Anhydrous).[1]

Protocol:

  • Charge a flask with Methanesulfonylacetone (13.6 g, 100 mmol) and anhydrous DMF (100 mL).

  • Add Potassium Carbonate (

    
    , 41.4 g, 300 mmol) in one portion.
    
  • Cool to 0 °C and add Methyl Iodide (

    
    , 35.5 g, 250 mmol) dropwise. Note: MeI is volatile and toxic.[1][2]
    
  • Remove the ice bath and heat the reaction to 50 °C for 12 hours.

    • Mechanistic Note: The first methylation is rapid. The second methylation requires mild heat due to the increasing steric bulk.

  • Quench: Pour the reaction mixture into 300 mL of ice water.

  • Isolation: The product may precipitate as a solid.[1] If so, filter and wash with cold hexane.[1] If oil separates, extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (30% EtOAc in Hexanes).

Data Summary (Route A):

ParameterValueNotes
Overall Yield 70–78%High efficiency due to thermodynamic stability of product.[1][2]
Reaction Time 16–20 HoursTwo-step process.[1][2]
Key Risk Lachrymator (Step 1)Chloroacetone requires strict containment.[1]
Purity >98%After recrystallization.[1]

Route B: The Direct Displacement Protocol (Alternative)

This route is viable if 3-chloro-3-methylbutan-2-one is already available.[1][2] However, it suffers from competing elimination reactions (E2) due to the basicity of the sulfinate and the steric hindrance of the tertiary halide.

Phase 1: Synthesis of 3-Chloro-3-methylbutan-2-one

Principle:


-Chlorination of Isopropyl Methyl Ketone.[1][2]
  • Reagents: 3-Methylbutan-2-one, Sulfuryl Chloride (

    
    ).[1][2]
    
  • Protocol: React ketone with

    
     at 0 °C in DCM. The chlorination occurs selectively at the tertiary carbon (thermodynamic product).
    
Phase 2: Sulfinate Displacement

Principle:


-like substitution at a tertiary center.[1][2]
  • Reagents: 3-Chloro-3-methylbutan-2-one (1.0 eq), Sodium Methanesulfinate (1.5 eq).

  • Solvent: DMSO (promotes ionic mechanisms).[1]

  • Catalyst: Sodium Iodide (0.1 eq) – Finkelstein conditions.

Protocol:

  • Dissolve Sodium Methanesulfinate (1.5 eq) and NaI (0.1 eq) in DMSO.

  • Add 3-Chloro-3-methylbutan-2-one dropwise at Room Temperature.

  • Heat to 60–70 °C for 6 hours.

    • Critical Control: Do not overheat (>90 °C), or elimination to 3-methyl-3-buten-2-one (isopropenyl methyl ketone) becomes dominant.[1][2]

  • Workup: Dilute with water, extract with ether.

  • Purification: Requires careful chromatography to separate the sulfone from the elimination alkene byproduct.

Analytical Characterization

The following spectral data confirms the structure of 3-Methanesulfonyl-3-methylbutan-2-one .

1H NMR (400 MHz, CDCl3)
  • 
     3.05 ppm (s, 3H): 
    
    
    
    (Methanesulfonyl methyl).[1][2] Distinctive deshielded singlet.
  • 
     2.35 ppm (s, 3H): 
    
    
    
    (Acetyl methyl).[1]
  • 
     1.65 ppm (s, 6H): 
    
    
    
    (Gem-dimethyl).[1][2] A singlet integrating to 6 protons, confirming the quaternary symmetry.
13C NMR (100 MHz, CDCl3)
  • 
     202.5 ppm:  Carbonyl (
    
    
    
    ).[1]
  • 
     72.1 ppm:  Quaternary Carbon (
    
    
    
    ).[1] Significantly deshielded by both ketone and sulfone.[1]
  • 
     38.5 ppm:  Methanesulfonyl methyl (
    
    
    
    ).[1]
  • 
     28.0 ppm:  Acetyl methyl (
    
    
    
    ).[1]
  • 
     22.5 ppm:  Gem-dimethyl carbons.[1][2]
    

Safety & Handling Guidelines

  • Chloroacetone (Route A): Classified as a Poison/Lachrymator .[1] It causes severe eye and respiratory irritation.[1]

    • Control: Use only in a certified fume hood.[1] Keep a beaker of dilute ammonia solution nearby to neutralize spills (ammonia reacts rapidly with

      
      -halo ketones).[1][2]
      
  • Methyl Iodide (Route A): Alkylating agent; suspected carcinogen.[1] Use double-gloving and handle in a hood.[1]

  • Sodium Methanesulfinate: Generally low toxicity but can release irritant dust.[1]

References

  • General Sulfone Synthesis: Trost, B. M.[1] "Sulfones: Chemical chameleons."[1][4] Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link[2]

  • Alkylation of Sulfonyl Ketones: House, H. O. (1972).[1] Modern Synthetic Reactions. Benjamin/Cummings.[1][4] (Standard text on active methylene alkylation).

  • Synthesis of Mesylacetone: "Methanesulfonylacetone". Organic Syntheses, Coll.[1] Vol. 5, p.791 (1973). Link[2]

  • Sulfinate Displacement Reactions: "Sodium Methanesulfinate". Encyclopedia of Reagents for Organic Synthesis. Wiley Online Library.[1] Link

  • Reaction of

    
    -Halo Ketones:  Kim, J. K., et al. "Nucleophilic substitution of tertiary 
    
    
    
    -halo ketones."[1][2] Journal of Organic Chemistry, 54(7), 1714-1719.[1][2] (Discusses the competition between substitution and elimination).

Sources

Application

using 3-Methanesulfonyl-3-methylbutan-2-one as a pharmaceutical intermediate

Application Note: 3-Methanesulfonyl-3-methylbutan-2-one as a Privileged Scaffold for Sterically Hindered Heterocyclic APIs Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methanesulfonyl-3-methylbutan-2-one as a Privileged Scaffold for Sterically Hindered Heterocyclic APIs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

In contemporary medicinal chemistry, the strategic substitution of lipophilic domains with polar bioisosteres is a critical tactic for optimizing pharmacokinetic (PK) profiles. 3-Methanesulfonyl-3-methylbutan-2-one (CAS 1499711-16-8) serves as an advanced α-sulfonyl ketone intermediate. It enables the precise incorporation of the highly polar, sterically demanding 2-(methylsulfonyl)propan-2-yl group into heterocyclic active pharmaceutical ingredients (APIs). This guide details the physicochemical rationale and self-validating synthetic protocols required to deploy this intermediate in modern drug development.

Strategic Rationale: The Bioisosteric Advantage

The tert-butyl group is a classic motif used to fill hydrophobic pockets and restrict molecular conformation. However, its high lipophilicity often leads to poor aqueous solubility and rapid cytochrome P450 (CYP)-mediated metabolic clearance. By replacing a single methyl group with a methylsulfonyl moiety, researchers can drastically alter the molecule's physicochemical properties without sacrificing the required steric bulk.

The resulting 2-(methylsulfonyl)propan-2-yl group acts as a strong hydrogen-bond acceptor, opening new binding modalities in target proteins such as kinases and epigenetic regulators (e.g., menin-MLL interaction inhibitors)[1].

Physicochemical Profiling

To understand the causality behind selecting 3-methanesulfonyl-3-methylbutan-2-one over standard aliphatic ketones, we must analyze the quantitative impact of the sulfone substitution on the final API.

PropertyStandard tert-Butyl Group2-(Methylsulfonyl)propan-2-yl GroupPharmacological Impact
Structure -C(CH3)3-C(CH3)2SO2CH3Structural bioisosterism
Lipophilicity (cLogP) High (~ +1.5 contribution)Low/Negative (~ -0.5 contribution)Drastically improves aqueous solubility
Hydrogen Bonding None (Hydrophobic)Strong Acceptor (2 Oxygen atoms)Enables new target-protein interactions
Metabolic Stability Moderate (prone to CYP oxidation)High (electron-withdrawing SO2 deactivates)Increases drug half-life (t1/2)
Steric Bulk (A-value) Very Large (>4.7)Very Large (>4.8)Maintains required conformational restriction

Mechanistic Causality in Synthetic Design

α-Sulfonyl ketones are highly versatile intermediates for the synthesis of bioactive heterocycles[2],[3]. However, the direct condensation of 3-methanesulfonyl-3-methylbutan-2-one with dinucleophiles (e.g., hydrazines) to form pyrazoles is mechanistically prohibited. The C3 position is a quaternary carbon, lacking the α-protons necessary for enolization and subsequent dehydration.

Therefore, causality dictates a two-step approach:

  • Regioselective Activation: The unhindered C1 methyl group must be selectively deprotonated using a bulky, non-nucleophilic base at cryogenic temperatures. Subsequent Claisen condensation with an ester yields a 1,3-dicarbonyl equivalent.

  • Divergent Annulation: This newly formed 1,3-dielectrophile can then undergo cyclocondensation with various nucleophiles to yield the target APIs.

Workflow SM 3-Methanesulfonyl-3- methylbutan-2-one Diketo 1,3-Dicarbonyl Intermediate SM->Diketo Regioselective Claisen Condensation Base Base (LiHMDS) + Ester (R'-COOEt) Base->Diketo API1 Pyrazole API with -C(CH3)2SO2CH3 Motif Diketo->API1 Cyclocondensation API2 Pyrimidine API with -C(CH3)2SO2CH3 Motif Diketo->API2 Annulation Hydrazine R-NHNH2 (Acidic pH) Hydrazine->API1 Amidine R-C(=NH)NH2 (Basic pH) Amidine->API2

Figure 1: Regioselective activation and divergent heterocyclic synthesis workflow.

Self-Validating Experimental Protocols

Every robust synthetic workflow must integrate In-Process Controls (IPCs) that validate the chemical transformation in real-time.

Protocol A: Regioselective Synthesis of the 1,3-Dicarbonyl Intermediate

Objective: Form the activated 1,3-dielectrophile via Claisen condensation.

  • Preparation: Purge a flame-dried reaction vessel with inert N2. Dissolve 3-methanesulfonyl-3-methylbutan-2-one (1.0 eq) in anhydrous THF (0.2 M).

  • Kinetic Enolization: Cool the solution to -78 °C.

    • Causality: Cryogenic conditions are mandatory to ensure strict kinetic deprotonation at the unhindered C1 position. Warmer temperatures would lead to thermodynamic equilibration and complex mixtures.

    • Dropwise add LiHMDS (1.0 M in THF, 1.1 eq) over 15 minutes. Stir for 45 minutes.

  • Acylation: Add ethyl trifluoroacetate (1.2 eq) dropwise.

    • Causality: The highly electrophilic nature of the trifluoroacetate ensures rapid trapping of the kinetic enolate before any proton-transfer side reactions can occur.

  • Self-Validating IPC (LC-MS): Gradually warm to room temperature over 2 hours. Quench a 50 µL aliquot in saturated NH4Cl and analyze via LC-MS. The system validates completion when the starting mass (m/z 164) is entirely replaced by the product mass (m/z 260).

  • Workup: Acidify the bulk mixture to pH 3 with 1M HCl, extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Cyclocondensation to the Pyrazole Scaffold

Objective: Synthesize a sterically hindered pyrazole API intermediate.

  • Condensation: Dissolve the crude 1,3-dicarbonyl intermediate in absolute ethanol (0.2 M). Add hydrazine hydrate (1.5 eq).

  • Catalysis & Buffering: Add 5 mol% glacial acetic acid.

    • Causality: Acetic acid is critical; it buffers the basicity of the hydrazine (preventing destructive retro-Claisen cleavage of the diketone) while simultaneously protonating the carbonyl oxygen to accelerate nucleophilic attack and the subsequent dehydration step.

  • Cyclization: Heat the mixture to 78 °C (reflux) for 4 hours.

  • Self-Validating IPC (HPLC-UV): Monitor the reaction at 254 nm. The linear diketone lacks a strong chromophore, but the formation of the aromatic pyrazole ring triggers a massive increase in UV absorbance. The emergence of this highly UV-active peak acts as an undeniable self-validation of successful cyclodehydration.

  • Isolation: Concentrate the solvent under reduced pressure and recrystallize the residue from MTBE/Hexanes to yield the pure API intermediate.

References

  • Patent Literature on Methylsulfonyl Bioisosteres Title: US10683302B2 - Inhibitors of the menin-MLL interaction Source: Google Patents URL
  • Mechanistic Foundations of β-Keto Sulfones Title: Base-promoted synthesis of β-keto sulfones Source: RSC Advances URL:[Link]

  • Heterocyclic Annulation Strategies Title: Base and Copper-Catalysed Condensation of Primary Activated Nitro Compounds (Review of α-Sulfonyl Ketones) Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Reaction Mechanisms and Protocols for 3-Methanesulfonyl-3-methylbutan-2-one

-Ketosulfones as Regioselective Scaffolds in Drug Discovery Part 1: Executive Summary & Strategic Utility 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8) represents a specialized class of quaternary -ketosulfon...

Author: BenchChem Technical Support Team. Date: March 2026


-Ketosulfones as Regioselective Scaffolds in Drug Discovery

Part 1: Executive Summary & Strategic Utility

3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8) represents a specialized class of quaternary


-ketosulfones . Unlike typical ketone intermediates, this molecule possesses a fully substituted (quaternary) 

-carbon at the C3 position.

Why this matters for Drug Development:

  • Absolute Regiocontrol: The quaternary center at C3 physically blocks enolization at that site. This forces all enol-based nucleophilic activity to the C1 methyl group, eliminating the regioselectivity issues common with asymmetric ketones.

  • Gem-Dimethyl Installation: It serves as a "masked" isopropyl methyl ketone. The methanesulfonyl group acts as a temporary activating group for synthesis, which can be reductively cleaved (desulfonylation) to reveal a gem-dimethyl motif—a common structural feature in metabolically stable drugs.

  • Heterocycle Precursor: The 1,3-functional spacing allows for the synthesis of sterically crowded pyrazoles and isoxazoles, often increasing selectivity for protein targets.

Part 2: Chemical Profile & Reactivity Logic

Structural Analysis
PropertyData
IUPAC Name 3-Methanesulfonyl-3-methylbutan-2-one
CAS Number 1499711-16-8
Molecular Formula

Molecular Weight 164.22 g/mol
Core Motif

-dimethyl-

-ketosulfone
Key Reactivity C1-Enolization (Exclusive), Reductive Desulfonylation
Mechanistic Pathways

The reactivity of this scaffold is defined by the "Blocked Alpha" effect .

  • Path A (C1-Enolization): Treatment with base (e.g., K₂CO₃, LDA) can only deprotonate the C1 methyl group. The C3 position has no protons. This allows for clean aldol condensations or alkylations at C1 without forming mixtures of regioisomers.

  • Path B (Sulfone Activation): The sulfonyl group is electron-withdrawing, but since C3 is quaternary, it cannot stabilize a carbanion there. However, the methyl group on the sulfone (

    
    ) has a pKa 
    
    
    
    29. Under very strong basic conditions (n-BuLi), this position can be functionalized (Ramberg-Bäcklund precursors).
  • Path C (Desulfonylation): The C3-S bond is susceptible to reductive cleavage (e.g., Al/Hg, Raney Ni, SmI₂), converting the complex scaffold back into a simple isopropyl ketone derivative after functionalization.

ReactionMechanisms Start 3-Methanesulfonyl- 3-methylbutan-2-one Base Base Treatment (LDA or K2CO3) Start->Base Desulf Reductive Desulfonylation (Al-Hg / Raney Ni) Start->Desulf Direct Cleavage Enolate C1-Enolate (Kinetic & Thermodynamic) Base->Enolate Deprotonation at C1 (pKa ~20) Blocked C3-Enolization BLOCKED (Quaternary C) Base->Blocked No H at C3 Aldol Aldol Product (C1-Functionalized) Enolate->Aldol + Electrophile (R-CHO) Aldol->Desulf Optional Step Final Gem-Dimethyl Ketone (Drug Fragment) Desulf->Final Removal of SO2Me

Figure 1: Mechanistic flow showing the exclusive regioselectivity at C1 due to the quaternary C3 center.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold

Context: If the compound is not purchased, it is synthesized via nucleophilic substitution of


-halo ketones.

Reagents:

  • 3-Chloro-3-methylbutan-2-one (prepared from isopropyl methyl ketone +

    
    ).
    
  • Sodium Methanesulfinate (

    
    ).
    
  • Solvent: Ethanol/Water (1:1) or DMF.

Step-by-Step:

  • Preparation: Dissolve Sodium Methanesulfinate (1.2 equiv) in Ethanol/Water (1:1, 0.5 M).

  • Addition: Add 3-Chloro-3-methylbutan-2-one (1.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Remove ethanol under reduced pressure. Extract aqueous residue with Dichloromethane (3x).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane if solid, or distill if liquid.
    
    • Self-Validation Check: NMR should show a singlet for the acetyl methyl (~2.3 ppm), a singlet for the sulfonyl methyl (~3.0 ppm), and a singlet for the gem-dimethyls (~1.5 ppm).

Protocol B: Regioselective Aldol Condensation (C1-Functionalization)

Context: Utilizing the "Blocked Alpha" effect to attach a side chain exclusively at the C1 position.

Reagents:

  • Substrate: 3-Methanesulfonyl-3-methylbutan-2-one.

  • Electrophile: Benzaldehyde (Model aldehyde).

  • Base: Potassium Carbonate (

    
    ) for mild conditions, or LDA for kinetic control.
    
  • Solvent: THF (anhydrous).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add Substrate (1.0 mmol) and Benzaldehyde (1.1 mmol) in THF (5 mL).

  • Catalysis: Add

    
     (0.5 equiv) and stir at Room Temperature for 12 hours.
    
    • Note: Unlike standard ketones, you do not need to worry about self-condensation at the C3 side.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with EtOAc. The product will be the

    
    -hydroxy ketone (Aldol adduct) or the 
    
    
    
    -unsaturated ketone (Condensation product) depending on heating.
  • Dehydration (Optional): To force the enone formation, add catalytic p-TsOH and reflux with a Dean-Stark trap.

Protocol C: Reductive Desulfonylation (Scaffold Release)

Context: Removing the activating group to yield the target gem-dimethyl ketone.

Reagents:

  • Aluminum Amalgam (Al-Hg) or Samarium Diiodide (

    
    ).
    
  • Solvent: THF/Water (10:1).

Step-by-Step:

  • Activation: Prepare Al-Hg by dipping Aluminum foil strips into 2%

    
     solution for 15 seconds, then rinsing with ethanol and ether.
    
  • Reaction: Immediately add the Al-Hg strips to a solution of the

    
    -ketosulfone substrate in THF/Water (10:1).
    
  • Digestion: Stir at reflux for 2–4 hours. The sulfonyl group is cleaved as sulfinate/sulfide byproducts.

  • Filtration: Filter through a Celite pad to remove aluminum salts.

  • Result: The product is the C1-functionalized isopropyl methyl ketone, retaining the gem-dimethyl motif but losing the sulfone.

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Reaction (Aldol) Steric bulk of the quaternary center affecting the carbonyl.Use a stronger base (LDA at -78°C) or Lewis Acid catalysis (

) to activate the carbonyl.
C-S Bond Cleavage Reaction conditions too reducing or nucleophilic attack at Sulfur.Avoid strong nucleophiles that attack sulfur (e.g., certain thiols) unless desulfonylation is intended.
Poly-alkylation C1 methyl has 3 protons; over-reaction.Use 1.0 equivalent of base and add electrophile slowly at low temperature (-78°C).

References

  • General Reactivity of

    
    -Ketosulfones: 
    
    • Trost, B. M. (1978). Sulfones in Organic Synthesis. Chemical Reviews, 78(4), 363–382. Link

  • Synthesis via Sulfinates

    • Venkatesan, K., et al. (2009). Microwave assisted efficient synthesis of

      
      -keto-sulfones in aqueous medium. Journal of Sulfur Chemistry, 30(1), 11-16. Link
      
  • Desulfonylation Methodologies

    • Corey, E. J., & Chaykovsky, M. (1964). Methylsulfinyl Carbanion. Journal of the American Chemical Society, 86(8), 1639–1640. Link

  • Compound Data

    • PubChem Database. 3-Methanesulfonyl-3-methylbutan-2-one (CID 134977176). National Center for Biotechnology Information. Link

Application

Application Note: Advanced Nucleophilic Substitution Protocols for 3-Methanesulfonyl-3-methylbutan-2-one

Executive Summary The functionalization of sterically congested tertiary carbons remains a formidable challenge in modern organic synthesis and drug development. 3-Methanesulfonyl-3-methylbutan-2-one (CAS No.: 1499711-16...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of sterically congested tertiary carbons remains a formidable challenge in modern organic synthesis and drug development. 3-Methanesulfonyl-3-methylbutan-2-one (CAS No.: 1499711-16-8) is a highly specialized aliphatic building block featuring a tertiary


-sulfonyl ketone motif. Installing nucleophiles at this position is critical for developing complex active pharmaceutical ingredients (APIs). However, traditional substitution protocols fail entirely due to extreme steric bulk and electronic deactivation. This technical guide establishes validated, Single-Electron Transfer (SET) driven methodologies to achieve high-yielding nucleophilic substitutions while avoiding catastrophic degradation pathways.

Mechanistic Rationale: The Tertiary Challenge

Designing a substitution protocol for 3-methanesulfonyl-3-methylbutan-2-one requires navigating three severe mechanistic roadblocks:

  • The

    
     / 
    
    
    
    Dead End:
    The target
    
    
    -carbon is fully substituted (tertiary), completely blocking the backside trajectory required for an
    
    
    mechanism. Concurrently, an
    
    
    pathway is electronically forbidden; the adjacent electron-withdrawing carbonyl and sulfonyl groups severely destabilize any incipient carbocation, making spontaneous leaving group dissociation impossible [1].
  • The Alkaline Cleavage Pitfall: Attempting to force the reaction with strong nucleophiles (e.g., hydroxide, alkoxides) leads to substrate destruction. As established by Pearson et al., the alkaline hydrolysis of

    
    -sulfonyl ketones consumes two moles of hydroxide, resulting in a haloform-type C–C bond cleavage rather than substitution [2].
    
  • The

    
     Solution:  To bypass these barriers, we utilize a Unimolecular Radical Nucleophilic Substitution (
    
    
    
    ) manifold. By employing photoredox catalysis, the substrate accepts an electron to form a radical anion, which rapidly extrudes the methanesulfinate leaving group. The resulting tertiary radical is sterically accessible and readily traps nucleophiles before transferring an electron to propagate the chain.

Visual Pathway Analysis

SRN1_Pathway Substrate 3-Methanesulfonyl-3-methylbutan-2-one (Sterically Hindered) RadicalAnion Radical Anion Intermediate [R-SO2CH3]•⁻ Substrate->RadicalAnion SET Photocatalyst Visible Light + Photocatalyst (Ir/Ru complex) Photocatalyst->RadicalAnion LeavingGroup Loss of Methanesulfinate (CH3SO2⁻) RadicalAnion->LeavingGroup TertiaryRadical Tertiary α-Carbonyl Radical [R•] RadicalAnion->TertiaryRadical ProductRadicalAnion Product Radical Anion [R-Nu]•⁻ TertiaryRadical->ProductRadicalAnion Nucleophile Nucleophilic Attack (e.g., N3⁻, RS⁻) Nucleophile->ProductRadicalAnion ProductRadicalAnion->Substrate Chain Propagation FinalProduct Substituted Product (R-Nu) + SET to Substrate ProductRadicalAnion->FinalProduct

Figure 1: SRN1 catalytic cycle for the nucleophilic substitution of 3-Methanesulfonyl-3-methylbutan-2-one.

Cleavage_Pathway Ketone α-Sulfonyl Ketone (Substrate) Tetrahedral Tetrahedral Intermediate Ketone->Tetrahedral Hydroxide OH⁻ Attack (Strong Alkali) Hydroxide->Tetrahedral Cleavage C-C Bond Cleavage (Haloform-type) Tetrahedral->Cleavage Products Acetate + Sulfonyl Carbanion Cleavage->Products

Figure 2: Competing hydrolytic C-C bond cleavage pathway under alkaline conditions.

Quantitative Optimization Matrix

The following table summarizes the optimization of nucleophilic substitution conditions, highlighting the necessity of SET pathways over classical thermal conditions.

EntryNucleophileCatalyst / InitiatorSolventAdditiveYield (%)Reaction Pathway
1


(2 mol%)
DMFNone82

(Photoredox)
2

Eosin Y (5 mol%)MeCN

76

(Photoredox)
3

None (Thermal, 80°C)DMSO18-Crown-6< 5Classical

(Failed)
4

(aq)
None

/THF
NoneN/AC-C Cleavage (Degradation)

Validated Methodologies (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic progression.

Protocol A: Photoredox-Catalyzed Azidation ( )

Objective: Replace the methanesulfonyl group with an azide (


) to yield 3-azido-3-methylbutan-2-one, a precursor for sterically hindered amines.

Reagents:

  • 3-Methanesulfonyl-3-methylbutan-2-one (1.0 eq, 1.0 mmol, 164.23 g/mol )

  • Sodium azide (

    
    ) (2.0 eq, 2.0 mmol)
    
  • 
     (0.02 eq, 2 mol%)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Workflow:

  • Reaction Assembly & Degassing (Critical Step): Dissolve the substrate,

    
    , and 
    
    
    
    in anhydrous DMF in a Schlenk tube.
    • Causality: Oxygen is a potent radical scavenger that quenches the Ir(III) excited state and terminates the

      
       chain. Perform three mandatory freeze-pump-thaw cycles.
      
  • Irradiation: Irradiate the stirred mixture with a 450 nm blue LED array at 25 °C for 16 hours.

    • Causality: Blue light selectively excites the iridium photocatalyst to its long-lived triplet state without causing direct, destructive photolysis of the substrate or the azide nucleophile.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 8:2) and LC-MS.

    • Validation: The starting material exhibits a distinct

      
       NMR singlet at ~3.1 ppm for the 
      
      
      
      group. Successful substitution is validated by the disappearance of this peak and the emergence of a strong IR stretch at ~2100
      
      
      (azide functional group).
  • Workup: Quench the reaction with deionized water (20 mL) to solubilize unreacted

    
     and the extruded sodium methanesulfinate. Extract with diethyl ether (3 x 15 mL). Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
    • Safety Note: Keep the rotary evaporator water bath below 30 °C to prevent thermal decomposition of the tertiary azide.

Protocol B: Synthesis of Tertiary Thioethers via Thiolate Substitution

Objective: Synthesize a sterically congested tertiary thioether, a highly sought-after but challenging motif in drug discovery.

Reagents:

  • 3-Methanesulfonyl-3-methylbutan-2-one (1.0 eq, 1.0 mmol)

  • Thiophenol (

    
    ) (1.5 eq, 1.5 mmol)
    
  • Potassium phosphate dibasic (

    
    ) (2.0 eq, 2.0 mmol)
    
  • Eosin Y (0.05 eq, 5 mol%)

  • Acetonitrile (MeCN) (10 mL)

Step-by-Step Workflow:

  • Thiolate Generation: Mix Thiophenol and

    
     in MeCN and stir for 15 minutes at room temperature.
    
    • Causality:

      
       is a mild base that effectively deprotonates the thiol to generate the active thiolate nucleophile. Crucially, it is not strong enough to trigger the alkaline C-C cleavage associated with stronger bases like 
      
      
      
      or
      
      
      .
  • Catalyst Addition & Degassing: Add the

    
    -sulfonyl ketone substrate and Eosin Y. Sparge the solution with Argon gas for 20 minutes.
    
  • Irradiation: Irradiate with a 530 nm green LED at room temperature for 24 hours.

    • Causality: Eosin Y is an inexpensive organic dye that effectively mediates the SET to the

      
      -sulfonyl ketone under green light, avoiding the need for precious metal catalysts.
      
  • IPC Validation: Analyze a crude reaction aliquot via

    
     NMR.
    
    • Validation: The spectrum should show the appearance of aromatic protons (7.2-7.5 ppm) and an upfield shift of the gem-dimethyl group (from ~1.6 ppm down to ~1.4 ppm) due to the anisotropic shielding effect of the newly attached phenyl ring.

References

  • Procter, D. J., et al. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 582–595. URL:[Link]

  • Pearson, R. G., Anderson, D. H., & Alt, L. L. (1955). Mechanism of the Hydrolytic Cleavage of Carbon-Carbon Bonds. III. Hydrolysis of alpha-Nitro and alpha-Sulfonyl Ketones. Journal of the American Chemical Society, 77(3), 527-529. URL:[Link]

Sources

Method

Application Note: Synthesis of Heterocycles using 3-Methanesulfonyl-3-methylbutan-2-one

The following Application Note and Protocol Guide details the strategic use of 3-Methanesulfonyl-3-methylbutan-2-one (CAS 1499711-16-8) in the synthesis of functionalized heterocyclic compounds. Introduction & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the strategic use of 3-Methanesulfonyl-3-methylbutan-2-one (CAS 1499711-16-8) in the synthesis of functionalized heterocyclic compounds.

Introduction & Strategic Rationale

In modern medicinal chemistry, the 2-methanesulfonylpropan-2-yl moiety (often referred to as a "sulfone-masked tert-butyl" group) has emerged as a privileged structural motif. It offers the steric bulk of a tert-butyl group while introducing significant polarity and hydrogen-bond accepting capability via the sulfone. This modification frequently improves metabolic stability by blocking oxidative metabolism at the benzylic-like position and enhances aqueous solubility compared to purely lipophilic alkyl chains.

3-Methanesulfonyl-3-methylbutan-2-one (Reagent 1 ) is the premier building block for introducing this motif. As a methyl ketone with a quaternary


-carbon, it serves as a robust electrophile for the construction of 5- and 6-membered heterocycles (Pyrazoles, Pyrimidines, Isoxazoles, and Thiazoles) without the risk of aromatization-driven elimination of the functional group.
Key Chemical Advantages
  • Quaternary Stability: The gem-dimethyl substitution prevents enolization at the

    
    -position relative to the carbonyl, directing reactivity exclusively to the acetyl methyl group.
    
  • Divergent Synthesis: Reagent 1 acts as a linchpin for "Late-Stage Heterocyclization," allowing the rapid generation of library diversity from a single precursor.

  • Metabolic Blocking: The motif resists CYP450-mediated oxidation, extending the half-life of the final drug candidate.

Chemical Pathways & Mechanism

The synthesis relies on activating the acetyl methyl group of 1 . The most reliable pathway involves the formation of an Enaminone intermediate, which serves as a 1,3-electrophilic equivalent for condensation with binucleophiles.

Pathway Visualization

The following diagram illustrates the divergent synthesis workflows starting from 3-Methanesulfonyl-3-methylbutan-2-one.

HeterocycleSynthesis Start 3-Methanesulfonyl- 3-methylbutan-2-one (Reagent 1) Enaminone Enaminone Intermediate (Reaction A) Start->Enaminone DMF-DMA 100°C BromoKetone α-Bromo Ketone (Reaction B) Start->BromoKetone Br2 / HBr 0°C Diketone 1,3-Diketone (Reaction C) Start->Diketone Ester/Base (Claisen) Pyrazole Substituted Pyrazole Enaminone->Pyrazole Hydrazines (NH2NHR) Pyrimidine Substituted Pyrimidine Enaminone->Pyrimidine Amidines (NH=C(R)NH2) Isoxazole Substituted Isoxazole Enaminone->Isoxazole NH2OH·HCl Thiazole Substituted Thiazole BromoKetone->Thiazole Thioamides (Hantzsch)

Figure 1: Divergent synthetic pathways from 3-Methanesulfonyl-3-methylbutan-2-one. The Enaminone route (Solid Blue/Red lines) is the preferred high-yield protocol described below.

Experimental Protocols

Protocol A: Synthesis of Enaminone Intermediate

Objective: To convert 1 into (E)-1-(dimethylamino)-4-methanesulfonyl-4-methylpent-1-en-3-one. Rationale: Direct condensation of methyl ketones with binucleophiles can be sluggish. Converting the ketone to an enaminone introduces a "push-pull" olefin system, significantly increasing electrophilicity and ensuring regiospecificity.

Materials:

  • 3-Methanesulfonyl-3-methylbutan-2-one (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 equiv)
    
  • Solvent: Toluene or neat (solvent-free)

  • Equipment: Sealed pressure tube or reflux condenser with drying tube.

Step-by-Step Procedure:

  • Charge: In a dry reaction vial, dissolve 3-Methanesulfonyl-3-methylbutan-2-one (10 mmol, 1.64 g) in anhydrous Toluene (10 mL). Alternatively, the reaction can be run neat if the starting material is liquid or low-melting.

  • Activation: Add DMF-DMA (15 mmol, 2.0 mL) dropwise under nitrogen.

  • Reflux: Heat the mixture to 100–110 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Starting material (m/z 164) should disappear; Product [M+H]+ = 220.

    • Note: The reaction produces methanol as a byproduct. Using an open system with a condenser allows methanol to escape, driving equilibrium forward.

  • Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove toluene and excess DMF-DMA.

  • Purification: The residue is typically a yellow/orange solid or viscous oil of sufficient purity (>90%) for the next step. If necessary, recrystallize from cold Et₂O/Hexane or purify via flash chromatography (EtOAc/Hexane gradient).

Protocol B: Synthesis of Pyrazoles (Regioselective Cyclization)

Objective: Synthesis of 3-(2-methanesulfonylpropan-2-yl)-1-substituted-1H-pyrazole. Target Audience: Researchers developing JAK or ATR inhibitors.

Materials:

  • Enaminone intermediate (from Protocol A) (1.0 equiv)

  • Hydrazine hydrate or Substituted Hydrazine (e.g., Methyl hydrazine, Phenyl hydrazine) (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Acid Catalyst: Acetic Acid (AcOH) (optional, 0.1 equiv)

Step-by-Step Procedure:

  • Solubilization: Dissolve the Enaminone (1.0 mmol) in EtOH (5 mL).

  • Cyclization: Add the hydrazine derivative (1.1 mmol).

    • Regioselectivity Note: With substituted hydrazines (R-NHNH₂), the major isomer typically results from the terminal

      
       attacking the 
      
      
      
      -carbon of the enaminone (the
      
      
      position), placing the bulky sulfone group at position 3 of the pyrazole ring.
  • Reaction: Heat to reflux (78 °C) for 2–3 hours.

  • Validation: Monitor LCMS for [M+H]+ (Product Mass).

  • Isolation:

    • Cool to room temperature.[1]

    • Remove solvent in vacuo.

    • Partition residue between EtOAc and Water. Wash organic layer with Brine.[2]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Yield: Typical yields range from 75–90%.

Protocol C: Synthesis of Pyrimidines

Objective: Synthesis of 4-(2-methanesulfonylpropan-2-yl)pyrimidine derivatives.

Materials:

  • Enaminone intermediate (1.0 equiv)

  • Amidine Hydrochloride (e.g., Acetamidine HCl, Guanidine HCl) (1.2 equiv)

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: Ethanol

Step-by-Step Procedure:

  • Free Base Formation: In a reaction vial, combine the Amidine HCl and Base in EtOH. Stir for 15 min to generate the free amidine.

  • Addition: Add the Enaminone solution (in EtOH) to the amidine mixture.

  • Reflux: Heat to reflux for 6–12 hours.

    • Mechanism:[3][4] The amidine nitrogen attacks the enaminone

      
      -carbon, followed by intramolecular condensation with the carbonyl.
      
  • Work-up: Neutralize with dilute HCl (if NaOEt used) to pH 7. Extract with DCM or EtOAc.

  • Purification: Flash chromatography (0-10% MeOH in DCM).

Quantitative Data Summary

ParameterReagent / IntermediateValue / Condition
Starting Material 3-Methanesulfonyl-3-methylbutan-2-oneMW: 164.22 g/mol
Enaminone Product (E)-1-(dimethylamino)-4-mesyl-4-methylpent-1-en-3-oneMW: 219.30 g/mol
Typical Yield (Step 1) Enaminone Formation85 - 95%
Typical Yield (Step 2) Pyrazole/Pyrimidine Cyclization70 - 90%
Reaction Temp Step 1 (DMF-DMA)100 - 110 °C
Reaction Temp Step 2 (Cyclization)78 °C (EtOH Reflux)
Key Spectroscopic Feature Enaminone Alkene Proton (

)

7.6 - 7.8 ppm (doublet, J~12Hz)

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: DMF-DMA hydrolyzes easily. Ensure the reagent is fresh and the reaction vessel is dry. If conversion is low, add fresh DMF-DMA and extend heating.

  • Regioisomerism (Pyrazoles): When using substituted hydrazines (e.g., Methyl Hydrazine), a mixture of isomers (1,3- vs 1,5-substituted) may form. The 1,3-isomer (where the bulky sulfone group is distant from the N-methyl) is usually favored sterically. Verify regiochemistry using NOESY NMR.

  • Purification of Enaminone: While often used crude, trace DMF-DMA can interfere with subsequent steps if the nucleophile is weak. High-vacuum drying is recommended.

References

  • General Synthesis of Enaminones

    • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link

  • Application in ATR Inhibitors (Patent Context)

    • Föhr, S., et al. (2022). ATR Inhibitors and Uses Thereof. WO2022028598A1. World Intellectual Property Organization. (Demonstrates the use of the 2-methanesulfonylpropan-2-yl group in bioactive pyrazoles). Link

  • Application in HPK1 Inhibitors (Patent Context)

    • Wang, Y., et al. (2023). Tetrahydropyrido[3,4-d]pyrimidines Compounds as HPK1 Inhibitors. WO2023220541A1. World Intellectual Property Organization. (Details the synthesis of pyridine analogs containing the specific sulfone motif). Link

  • Reagent Properties

    • Sigma-Aldrich Product Detail: 3-Methanesulfonyl-3-methylbutan-2-one. Link (Note: Link directs to catalog search for verification).

Sources

Application

Application Note: Catalytic Hydrogenation of 3-Methanesulfonyl-3-methylbutan-2-one

This Application Note and Protocol guide details the catalytic hydrogenation of 3-Methanesulfonyl-3-methylbutan-2-one , a sterically hindered -keto sulfone. This guide focuses on the chemoselective and stereoselective re...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the catalytic hydrogenation of 3-Methanesulfonyl-3-methylbutan-2-one , a sterically hindered


-keto sulfone.

This guide focuses on the chemoselective and stereoselective reduction of the ketone moiety to the corresponding alcohol, 3-methanesulfonyl-3-methylbutan-2-ol . This transformation is critical in medicinal chemistry for generating chiral building blocks with high optical purity while preserving the sensitive sulfone group and managing the steric bulk of the adjacent quaternary carbon.

Executive Summary & Chemical Logic

Target Molecule: 3-Methanesulfonyl-3-methylbutan-2-one Transformation: Ketone Reduction


 Chiral Alcohol
Key Challenge:  Steric hindrance at the 

-position (quaternary carbon) and chemoselectivity (avoiding sulfone reduction or C-S bond cleavage).
Structural Analysis & Reactivity Profile

The substrate features a quaternary


-carbon  bearing two methyl groups and a methanesulfonyl moiety. This creates significant steric bulk around the carbonyl center, making standard nucleophilic attacks sluggish. Furthermore, the sulfone group (

) is an electron-withdrawing group (EWG), which increases the electrophilicity of the ketone but also renders the

-protons (none in this specific quaternary case, but adjacent positions) acidic if they existed.

For this specific quaternary substrate, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-arene complexes is the preferred methodology over heterogeneous hydrogenation (e.g., Pd/C, H


) or hydride reagents (NaBH

).
  • Why ATH? Ru-monosulfonylated diamine catalysts (Noyori-Ikariya type) operate via a metal-ligand bifunctional mechanism that tolerates steric bulk and prevents the desulfurization often seen with heterogeneous catalysts like Raney Nickel.

  • Why not Pd/C? Palladium on carbon is generally inefficient for reducing aliphatic ketones under mild conditions and poses a risk of hydrogenolysis of C-S bonds at elevated temperatures/pressures.

Mechanistic Pathway (Ru-Catalyzed ATH)

The reduction proceeds via a concerted transfer of a hydride from the metal and a proton from the ligand amino group to the ketone. This "outer-sphere" mechanism avoids direct coordination of the bulky substrate to the metal center, bypassing the steric penalty imposed by the quaternary


-carbon.

ATH_Mechanism Substrate 3-Methanesulfonyl- 3-methylbutan-2-one TS Six-Membered Transition State Substrate->TS H-bonding to NH Hydride transfer Catalyst Ru-H Species (Active Catalyst) Catalyst->TS Coordinates TS->Catalyst Regenerates (via H-Donor) Product Chiral Alcohol (S)- or (R)- TS->Product Irreversible step (in HCOOH/TEA)

Figure 1: Mechanistic flow of Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (Gold Standard)

Objective: Enantioselective synthesis of (S)-3-methanesulfonyl-3-methylbutan-2-ol. Scale: 10 mmol (approx. 1.78 g) Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya Catalyst)

Reagents & Materials
ReagentRoleQuantityEquiv
3-Methanesulfonyl-3-methylbutan-2-one Substrate1.78 g1.0
RuCl(p-cymene)[(S,S)-TsDPEN] Catalyst63 mg0.01 (1 mol%)
Formic Acid / Triethylamine (5:2) H-Donor/Solvent10 mLExcess
Dichloromethane (DCM) Co-solvent5 mL-
Ethyl Acetate / Hexanes Workup--
Step-by-Step Procedure
  • Catalyst Preparation (In-situ option):

    • In a 50 mL round-bottom flask, charge

      
       (30.6 mg, 0.05 mmol) and 
      
      
      
      -TsDPEN (36.6 mg, 0.1 mmol).
    • Add 2 mL of anhydrous isopropanol and heat to 80°C for 20 minutes.

    • Cool to room temperature (RT) and concentrate in vacuo to obtain the orange solid catalyst. (Alternatively, use commercially available pre-formed catalyst).

  • Reaction Setup:

    • Dissolve the substrate (1.78 g) in 5 mL of DCM (optional, improves solubility for bulky sulfones).

    • Add the catalyst (63 mg) to the reaction vessel.

    • Degas the mixture with nitrogen for 5 minutes.

  • Hydrogenation Initiation:

    • Add the Formic Acid/Triethylamine (5:2 azeotrope) mixture (10 mL) via syringe.

    • Note: The reaction is CO

      
       generative. Ensure the vessel is vented through a bubbler or equipped with a pressure-release needle.
      
  • Incubation:

    • Stir vigorously at 28–30°C for 14–24 hours.

    • Monitoring: Check conversion by TLC (30% EtOAc/Hexane) or GC-MS. The ketone spot should disappear.

  • Workup:

    • Dilute the reaction mixture with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with Sat.[1] NaHCO

      
       (2 x 20 mL) to neutralize residual formic acid.
      
    • Wash with Brine (20 mL), dry over anhydrous Na

      
      SO
      
      
      
      , and filter.
  • Purification:

    • Concentrate under reduced pressure.[1][2]

    • Purify via silica gel flash chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
    • Yield Expectation: 85–95%.

    • ee Expectation: >95% (determined by Chiral HPLC).

Protocol B: High-Pressure Catalytic Hydrogenation (Racemic/Scale-Up)

Objective: Rapid, large-scale reduction where chirality is not required or will be resolved later. Catalyst: 5% Platinum on Carbon (Pt/C) - Sulfide resistant. Warning: Avoid Raney Nickel due to high risk of desulfurization (cleaving the


 bond).
Reagents & Materials
ReagentRoleQuantity
Substrate Starting Material10.0 g
5% Pt/C (sulfided) Heterogeneous Catalyst0.5 g (5 wt%)
Methanol Solvent100 mL
Hydrogen Gas (H

)
Reductant50 bar (725 psi)
Step-by-Step Procedure
  • Loading:

    • In a high-pressure autoclave (Hastelloy or Stainless Steel), load the substrate (10 g) and Methanol (100 mL).

    • Carefully add 5% Pt/C (0.5 g). Safety: Wet the catalyst with water/solvent immediately to prevent pyrophoric ignition.

  • Purging:

    • Seal the autoclave.

    • Purge with Nitrogen (3 cycles, 5 bar).

    • Purge with Hydrogen (3 cycles, 5 bar).

  • Reaction:

    • Pressurize to 50 bar H

      
       .
      
    • Heat to 50°C and stir at 1000 rpm.

    • Run for 6–10 hours. Monitor H

      
       uptake.
      
  • Filtration:

    • Cool to RT and vent H

      
       carefully.
      
    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation:

    • Concentrate the filtrate to yield the racemic alcohol.

Workflow Visualization

Workflow Start Start: 3-Methanesulfonyl- 3-methylbutan-2-one Choice Select Method Start->Choice MethodA Method A: Asymmetric (ATH) Ru-TsDPEN / HCOOH-TEA Choice->MethodA High ee required MethodB Method B: Racemic (High P) Pt/C / H2 (50 bar) Choice->MethodB Scale/Racemic ProcessA Stir 24h @ 30°C (CO2 evolution) MethodA->ProcessA ProcessB Autoclave 10h @ 50°C (High Pressure) MethodB->ProcessB Workup Workup & Purification (Extraction / Column) ProcessA->Workup ProcessB->Workup End Final Product: 3-Methanesulfonyl-3-methylbutan-2-one alcohol Workup->End

Figure 2: Decision tree and workflow for the catalytic hydrogenation of the target sulfone.

Safety & Handling

  • Sulfone Stability: While sulfones are generally stable,

    
    -keto sulfones can undergo retro-aldol-like cleavage under strongly basic conditions. Maintain pH < 10 during workup.
    
  • Hydrogen Gas: High-pressure hydrogenation (Protocol B) presents explosion hazards. Ensure autoclave integrity and leak testing.

  • Formic Acid/TEA: Protocol A generates CO

    
     gas continuously. Do not seal the reaction vessel tightly; use a bubbler to prevent over-pressurization.
    
  • Catalyst Residues: Ruthenium and Platinum are heavy metals. Scavengers (e.g., SiliaMetS®) may be required for pharmaceutical grade purification to meet ICH Q3D guidelines.

References

  • MDPI (2022).

    
    -Keto Sulfones to 
    
    
    
    -Hydroxy Sulfones with Alkyl Aluminum Compounds.[3][4] Retrieved from [Link][2]
  • Kanto Chemical Co. Asymmetric Transfer Hydrogenation Catalysts (Noyori-Ikariya). Retrieved from [Link]

  • Royal Society of Chemistry (2014).Dynamic kinetic resolution of

    
    -keto sulfones via asymmetric transfer hydrogenation. Chemical Communications.[5][6] Retrieved from [Link]
    
  • Organic Syntheses. General Procedures for Methanesulfonyl Derivatives. Retrieved from [Link]

Sources

Method

Optimizing Solvent Selection for Reactions of 3-Methanesulfonyl-3-methylbutan-2-one: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The judicious selection of a solvent is paramount in optimizing chemical reactions, directly influencing reaction rates, yields, and selectivity. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The judicious selection of a solvent is paramount in optimizing chemical reactions, directly influencing reaction rates, yields, and selectivity. This is particularly critical for multifunctional compounds such as 3-Methanesulfonyl-3-methylbutan-2-one, a β-keto sulfone. This guide provides a comprehensive framework for selecting and optimizing solvents for reactions involving this substrate. We will explore the key physicochemical characteristics of 3-Methanesulfonyl-3-methylbutan-2-one, delve into the theoretical principles governing solvent effects on its reactivity, and provide detailed protocols for systematic solvent screening and optimization.

Introduction: The Critical Role of the Solvent

The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence the reaction's outcome. For a molecule like 3-Methanesulfonyl-3-methylbutan-2-one, which possesses a ketone and a sulfone functional group, the solvent can interact with the substrate and reagents in several ways:

  • Solvation: The ability of the solvent to dissolve reactants, intermediates, and catalysts.

  • Stabilization: Solvents can stabilize or destabilize transition states and intermediates, thereby altering the reaction kinetics.

  • Reactivity: The solvent can directly participate in the reaction mechanism, for instance, by acting as a proton source or a Lewis base.

β-Keto sulfones are valuable synthetic intermediates in medicinal chemistry and organic synthesis due to the presence of a carbonyl group, a sulfonyl group, and an active methylene group.[1][2] The sulfonyl group, being strongly electron-withdrawing, significantly impacts the reactivity of the adjacent ketone and the acidity of the α-protons.[2]

Physicochemical Properties of 3-Methanesulfonyl-3-methylbutan-2-one

Structure:

  • Polarity: The presence of both a carbonyl (C=O) and a sulfonyl (SO2) group makes this a highly polar molecule. The sulfonyl group, in particular, contributes significantly to the polarity.[2]

  • Solubility: Due to its high polarity, 3-Methanesulfonyl-3-methylbutan-2-one is expected to have good solubility in polar solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in less polar solvents like ethers and hydrocarbons is likely to be limited. While it may have some solubility in polar protic solvents like alcohols, the potential for side reactions should be considered.

  • Acidity of α-Protons: The protons on the carbon between the carbonyl and sulfonyl groups are not present in this specific molecule. The protons on the methyl group adjacent to the carbonyl are α-protons. The electron-withdrawing nature of the adjacent sulfonyl group increases the acidity of these α-protons compared to a simple ketone.[3] This makes enolate formation a key reaction pathway.

Key Reactions and the Influence of Solvents

The reactivity of 3-Methanesulfonyl-3-methylbutan-2-one is dominated by two main features: the electrophilic carbonyl carbon and the acidic α-protons.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.[4]

Solvent Effects:

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can hydrogen bond with the carbonyl oxygen, further polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. However, they can also solvate the nucleophile, potentially reducing its reactivity. For reactions involving strong nucleophiles, this can be a drawback.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents can solvate cations but are less effective at solvating anions (nucleophiles). This leaves the nucleophile more "naked" and reactive, often leading to faster reaction rates.

  • Nonpolar Solvents (e.g., toluene, hexane): Reactions are often slower in nonpolar solvents due to poor solubility of the polar substrate and many common nucleophiles.

A study on the hydrogenation of β-keto sulfones found that non-coordinating solvents like methylene dichloride were superior to Lewis basic solvents such as diethyl ether or THF, which can inactivate the reducing agent.[5]

Reactions via Enolate Formation

The presence of the electron-withdrawing sulfonyl group facilitates the deprotonation of the α-protons to form a resonance-stabilized enolate.[3] This enolate is a potent nucleophile and can participate in various C-C bond-forming reactions.

dot

Enolate_Formation Ketone 3-Methanesulfonyl-3-methylbutan-2-one Enolate Enolate Intermediate Ketone->Enolate + Base Base Base Enolate->Ketone - Base Reaction Alkylation, Aldol, etc. Enolate->Reaction + Electrophile

Caption: Enolate formation and subsequent reactions.

Solvent Effects on Enolate Formation and Reactivity:

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These are generally the solvents of choice for enolate chemistry. They effectively solvate the counter-ion of the base (e.g., Li+, Na+) without strongly solvating the enolate itself, thus enhancing its nucleophilicity. The choice between these solvents can influence the C- vs. O-alkylation ratio. C-alkylation is often favored in less coordinating solvents like THF, while O-alkylation can be more prevalent in strongly coordinating solvents like DMSO or HMPA.[6]

  • Polar Protic Solvents (e.g., ethanol): These solvents are generally avoided for irreversible enolate formation as they can protonate the enolate, leading to an equilibrium mixture of the keto and enol forms. This can be problematic for reactions requiring a high concentration of the enolate. However, for reactions like the Aldol condensation that can be base-catalyzed, protic solvents may be used.[7][8][9]

  • Nonpolar Solvents (e.g., toluene): While less common, some enolate reactions can be performed in nonpolar solvents, particularly if the base and substrate have sufficient solubility. For instance, in the α-alkylation of some sulfones, toluene was found to be a more effective solvent than the more polar dioxane.[10]

Experimental Protocols for Solvent Optimization

A systematic approach to solvent screening is crucial for identifying the optimal reaction conditions.

Initial Solvent Screening

Objective: To identify a small set of promising solvents from different classes.

Protocol:

  • Solvent Selection: Choose a representative solvent from each of the following classes:

    • Polar Aprotic: Acetonitrile, THF, DMF

    • Polar Protic: Isopropanol, Ethanol

    • Nonpolar Aprotic: Toluene, Dichloromethane

    • Ethereal: Diethyl ether, 1,4-Dioxane

  • Reaction Setup:

    • In separate, inert atmosphere-purged vials, dissolve 3-Methanesulfonyl-3-methylbutan-2-one (1 equivalent) in each of the selected solvents to a standard concentration (e.g., 0.1 M).

    • Add the other reactants (e.g., base, electrophile, nucleophile) in the appropriate stoichiometry.

    • Stir the reactions at a constant temperature (e.g., room temperature or a moderately elevated temperature).

  • Reaction Monitoring:

    • Withdraw aliquots from each reaction at regular time intervals (e.g., 1, 4, 8, and 24 hours).

    • Quench the reaction in the aliquot (e.g., by adding a saturated aqueous solution of ammonium chloride for enolate reactions).

    • Analyze the quenched aliquots by a suitable analytical technique (HPLC, GC-MS, or ¹H NMR) to determine the conversion to the desired product and the formation of any byproducts.[11][12][13]

dot

Solvent_Screening_Workflow Start Define Reaction SelectSolvents Select Solvents (Polar Aprotic, Polar Protic, Nonpolar) Start->SelectSolvents RunReactions Run Parallel Reactions SelectSolvents->RunReactions Monitor Monitor Progress (HPLC, GC-MS, NMR) RunReactions->Monitor Analyze Analyze Data (Conversion, Yield, Purity) Monitor->Analyze SelectBest Select Best Solvent(s) Analyze->SelectBest Optimize Further Optimization SelectBest->Optimize

Caption: Workflow for initial solvent screening.

Data Presentation and Analysis

Summarize the results of the initial screening in a table for easy comparison.

Solvent ClassSolventDielectric Constant (ε)Dipole Moment (μ, D)Conversion (%) at 4hYield (%) at 24hKey Byproducts
Polar Aprotic Acetonitrile37.53.92
THF7.61.75
DMF36.73.82
Polar Protic Isopropanol19.91.66
Ethanol24.61.69
Nonpolar Aprotic Toluene2.40.36
Dichloromethane9.11.60
Ethereal Diethyl ether4.31.15
1,4-Dioxane2.20.45
Secondary Optimization

Once one or two promising solvents have been identified, further optimization can be performed.

Protocol:

  • Solvent Mixtures: Investigate binary mixtures of the best-performing solvent with a co-solvent to fine-tune properties like polarity and solubility.

  • Concentration Effects: Vary the concentration of the substrate to assess its impact on reaction rate and selectivity.

  • Temperature Profile: Evaluate the effect of temperature on the reaction outcome in the chosen solvent system.

Troubleshooting and Considerations

  • Poor Solubility: If the substrate or reagents have poor solubility, consider using a co-solvent or a more polar solvent from the same class.

  • Side Reactions: If significant byproduct formation is observed, consider a less reactive solvent or lowering the reaction temperature. For instance, in reactions sensitive to Lewis basicity, a less coordinating solvent might be beneficial.[5]

  • Reaction Stalls: If the reaction does not go to completion, consider a solvent that better stabilizes the transition state or a higher reaction temperature.

  • Stereoselectivity: For reactions generating chiral centers, the choice of solvent can be critical. Often, less polar, non-coordinating solvents can enhance stereoselectivity by favoring more ordered transition states.

Conclusion

The selection of an appropriate solvent is a multi-faceted challenge that requires a systematic and informed approach. For a polar, multifunctional molecule like 3-Methanesulfonyl-3-methylbutan-2-one, polar aprotic solvents are often a good starting point for many of its characteristic reactions, particularly those involving enolate intermediates. However, a thorough screening of a diverse set of solvents is essential to unlock the full synthetic potential of this versatile building block. By understanding the interplay between the solvent, substrate, and reagents, researchers can significantly improve reaction efficiency, yield, and selectivity.

References

  • Physicochemical properties of a series of keto sulfones derivatives. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Zalewska, W., et al. (2022). Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. Molecules, 27(7), 2315. [Link]

  • Zalewska, W., et al. (2022). Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. PMC. [Link]

  • Bapurao, B. S., et al. (2009). Microwave assisted efficient synthesis of β-keto-sulfones in aqueous medium. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(2), 481-487. [Link]

  • Wang, C., et al. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis, 13(9), 6049–6057. [Link]

  • Giménez, V. M., et al. (2022). Multicomponent Reaction for the Synthesis of β-Ketosulfides in Deep Eutectic Solvents. Molecules, 27(23), 8203. [Link]

  • Jannapu Reddy, R., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry, 19(14), 3087-3118. [Link]

  • Yu, S.-W., et al. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. Molecules, 29(15), 3559. [Link]

  • D'yachenko, V. D., & Kriven'ko, A. P. (2013). β-Keto sulfones: preparation and application in organic synthesis. Chemistry of Heterocyclic Compounds, 49(5), 789-823. [Link]

  • CHEM 330 Topics Discussed on Oct 2. (n.d.). Retrieved February 29, 2024, from [Link]

  • Jadhao, A. R., & Gaikwad, S. S. (2021). Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic sodium sulfinate salts. Journal of the Indian Chemical Society, 98(8), 100094. [Link]

  • General synthetic approaches towards β-keto sulfones, and their transformation into optically active β-hydroxy sulfones. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Photosensitizer-Free Synthesis of β-Keto Sulfones via Visible-Light- Induced Oxysulfonylation of Alkenes. (n.d.). Rsc.org. Retrieved February 29, 2024, from [Link]

  • Ding, Z., et al. (n.d.). Supporting information Dynamic kinetic resolution of β-keto sulfones via asymmetric transfer hydrogenation. The Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • Shyshkina, O. O., et al. (2011). Synthesis and chemical properties of cyclic β-keto sulfones (review). Chemistry of Heterocyclic Compounds, 47(8), 923-943. [Link]

  • Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation. (2017, March 30). Green Chemistry International. [Link]

  • NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv. Retrieved February 29, 2024, from [Link]

  • Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • ChemInform Abstract: β-Keto Sulfones: Preparation and Application in Organic Synthesis. (2025, August 6). ResearchGate. [Link]

  • Optimization for β-keto thiosulfonesa. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. (2022, December 8). Semantic Scholar. [Link]

  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. [Link]

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. (2024, November 9). Organic Letters. [Link]

  • Solvent-Free Aldol. (2012, August 24). Truman ChemLab. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). PMC. [Link]

  • Overview of Nucleophilic Addition of Solvents: Videos & Practice Problems. (n.d.). Pearson. Retrieved February 29, 2024, from [Link]

  • 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. (2024, March 17). Chemistry LibreTexts. [Link]

  • HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. (2011, August 24). Walsh Medical Media. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

  • Effects of Lewis acid and solvent. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. [Link]

  • Synthesis of γ-Keto Sulfones through A Three-Component Reaction of Cyclopropanols, DABCO·(SO2)2 and Alkyl Halides. (n.d.). UQ eSpace. [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. [Link]

  • Metal-free synthesis of γ-ketosulfones through Brønsted acid-promoted conjugate addition of sulfinamides. (2024, February 5). PMC. [Link]

Sources

Application

Application Note: Scalable Synthesis of 3-Methanesulfonyl-3-methylbutan-2-one via Thioetherification and Catalytic Oxidation

Introduction & Scope 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8) is a highly functionalized aliphatic building block characterized by a sterically congested tertiary -sulfonyl ketone motif [1]. Compounds of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8) is a highly functionalized aliphatic building block characterized by a sterically congested tertiary


-sulfonyl ketone motif [1]. Compounds of this class are critical intermediates in the synthesis of complex pharmaceuticals and agrochemicals. The 

-sulfonyl group serves as a robust electron-withdrawing pharmacophore and can undergo controlled C-C bond cleavage under specific basic conditions [2].

Developing a scalable synthetic route for this molecule presents unique process chemistry challenges, primarily due to the severe steric hindrance at the tertiary


-carbon. This application note details a robust, field-proven, three-step protocol starting from inexpensive 3-methylbutan-2-one (methyl isopropyl ketone, MIPK), designed specifically for multi-kilogram scale-up.

Retrosynthetic Analysis & Process Causality

When designing a scale-up route for tertiary


-sulfonyl ketones, direct sulfonylation is often the default retrosynthetic disconnection. However, reacting 3-bromo-3-methylbutan-2-one with sodium methanesulfinate (

) is fundamentally flawed at scale. The methanesulfinate anion is a bulky, ambident nucleophile. When attacking a sterically hindered tertiary bromide, the

pathway is kinetically suppressed. The reaction instead diverts toward undesired O-alkylation or base-promoted dehydrohalogenation, leading to complex mixtures and poor yields.

To circumvent this steric bottleneck, we employ a two-stage heteroatom installation :

  • Thioetherification: We utilize sodium methanethiolate (

    
    ), a highly polarizable and "soft" nucleophile. Its smaller atomic radius and superior nucleophilicity allow for rapid, high-yielding 
    
    
    
    displacement at the tertiary carbon, forming 3-(methylthio)-3-methylbutan-2-one.
  • Catalytic Oxidation: The resulting thioether is oxidized to the target sulfone. To ensure process safety at scale, we avoid shock-sensitive and hazardous peracids (e.g., mCPBA). Instead, we utilize 30% aqueous hydrogen peroxide catalyzed by sodium tungstate (

    
    ). The tungstate catalyst forms a highly electrophilic peroxotungstate complex that selectively oxidizes the sulfur atom without triggering competing Baeyer-Villiger oxidation of the methyl ketone [4].
    

Synthetic Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Thioetherification cluster_step3 Step 3: Catalytic Oxidation SM 3-Methylbutan-2-one (MIPK) Step1 Br2, MeOH 0-10 °C, 2h SM->Step1 Int1 3-Bromo-3-methylbutan-2-one (85% Yield) Step1->Int1 Step2 NaSMe, THF/H2O 20-25 °C, 4h Int1->Step2 Int2 3-(Methylthio)-3-methylbutan-2-one (92% Yield) Step2->Int2 Step3 30% H2O2, Na2WO4 (cat.) EtOAc, 40-45 °C, 6h Int2->Step3 Product 3-Methanesulfonyl-3-methylbutan-2-one (95% Yield, >99% Purity) Step3->Product

Figure 1: Scalable three-step synthetic workflow for 3-Methanesulfonyl-3-methylbutan-2-one.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure the operator can verify the success of each transformation before proceeding.

Step 1: Synthesis of 3-Bromo-3-methylbutan-2-one [3]

Objective: Thermodynamic enolization and bromination at the more substituted


-carbon.
  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, dropping funnel, and internal temperature probe.

  • Charge: Add 3-methylbutan-2-one (1.0 eq, 1.0 kg) and methanol (5.0 L). Cool the mixture to 0–5 °C.

  • Addition: Slowly add elemental bromine (

    
    , 1.05 eq, 1.95 kg) dropwise over 2 hours. Maintain the internal temperature below 10 °C.
    
  • IPC (Self-Validation): Monitor the disappearance of the deep red bromine color. The reaction is complete when the solution turns pale yellow and GC-MS confirms >95% conversion to the tertiary bromide.

  • Workup: Quench with 10% aqueous sodium thiosulfate (1.0 L) to neutralize residual bromine. Extract with methyl tert-butyl ether (MTBE). Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Result: Pale yellow liquid. Proceed to the next step without further purification.

Step 2: Synthesis of 3-(Methylthio)-3-methylbutan-2-one

Objective:


 displacement of the tertiary bromide using a soft nucleophile.
  • Setup: Use a reactor equipped with vigorous mechanical stirring to manage the biphasic system.

  • Charge: Dissolve 3-bromo-3-methylbutan-2-one (1.0 eq, 1.6 kg) in tetrahydrofuran (THF, 6.0 L).

  • Addition: Add a 20% aqueous solution of sodium methanethiolate (

    
    , 1.2 eq) dropwise at 20 °C.
    
  • IPC (Self-Validation): Monitor by TLC (Hexane/EtOAc 9:1,

    
     stain). A mild exotherm (~5 °C increase) will be observed. The reaction is complete when the starting material spot (
    
    
    
    ~0.6) is fully consumed, typically within 4 hours.
  • Workup: Separate the aqueous layer. Wash the organic layer with water (2 x 2.0 L) and brine. Concentrate the THF layer under vacuum to yield the crude thioether.

Step 3: Synthesis of 3-Methanesulfonyl-3-methylbutan-2-one

Objective: Chemoselective oxidation of the thioether to the sulfone.

  • Setup: Equip the reactor with a reflux condenser and a highly responsive cooling jacket.

  • Charge: Dissolve the crude thioether (1.0 eq, 1.2 kg) in ethyl acetate (EtOAc, 5.0 L). Add sodium tungstate dihydrate (

    
    , 0.01 eq, 30 g) and phase-transfer catalyst (e.g., Aliquat 336, 0.01 eq).
    
  • Addition: Heat the mixture to 40 °C. Slowly add 30% aqueous

    
     (2.5 eq, 2.5 L) via a dropping funnel over 3 hours.
    
    • Critical Safety Note: The oxidation is highly exothermic. Control the addition rate strictly to maintain the internal temperature between 40–45 °C.

  • IPC (Self-Validation): Monitor by LC-MS or TLC. The intermediate sulfoxide forms rapidly, followed by a slower conversion to the sulfone. Ensure the sulfoxide intermediate is completely consumed before quenching.

  • Workup: Cool to 10 °C. Quench residual peroxide with 10% aqueous sodium sulfite (verify with peroxide test strips). Separate the organic layer, wash with saturated

    
    , dry, and crystallize from EtOAc/Heptane to afford the pure product as a white crystalline solid.
    

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric requirements, operational parameters, and validated yields for the three-step scale-up process.

StepTransformationReagents & CatalystsTemp (°C)Time (h)Yield (%)Purity (Method)
1 BrominationMIPK,

, MeOH
0 to 102.085.0>97.0% (GC)
2 ThioetherificationBromoketone,

, THF/

20 to 254.092.0>98.0% (GC)
3 Catalytic OxidationThioether, 30%

,

, EtOAc
40 to 456.095.0>99.5% (HPLC)
Total Overall Process Telescoped from MIPK - 12.0 74.2 >99.5% (HPLC)

References

  • F. F. G. P. "Process for the preparation of polysantol-type compounds". Source: US Patent 10807941B2 / Google Patents.
  • Pearson, R. G., et al. "Hydrolysis of alpha-nitro and alpha-sulfonyl ketones". Source: J. Am. Chem. Soc. 1955, 77, 527–529 (via MDPI). URL:[Link]

Method

Advanced Functionalization Protocols for 3-Methanesulfonyl-3-methylbutan-2-one in Drug Discovery

Executive Summary 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8) is a highly specialized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8) is a highly specialized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a sterically congested ketone adjacent to a quaternary α-carbon bearing a strongly electron-withdrawing methanesulfonyl group. While the ketone is highly electrophilic, its functionalization is notoriously difficult due to severe steric hindrance, a propensity for kinetic enolization at the C1 methyl group, and susceptibility to retro-aldol-type cleavage under strongly basic conditions .

This application note provides researchers and drug development professionals with field-proven, self-validating protocols to successfully functionalize this challenging moiety, focusing on asymmetric bioreduction, Lewis acid-mediated reductive amination, and chemoselective nucleophilic addition.

Part 1: Asymmetric Bioreduction to Chiral β-Sulfonyl Alcohols

Causality & Mechanistic Insight

Chemical reduction of hindered α-sulfonyl ketones using standard hydride sources (e.g.,


) typically yields racemic mixtures and requires rigorous temperature control to prevent base-catalyzed hydrolytic cleavage of the carbon-carbon bond . Transition-metal asymmetric hydrogenation often fails due to the steric bulk of the 

group, which prevents effective coordination to the chiral catalyst.

Biocatalysis resolves this by utilizing Alcohol Dehydrogenases (ADHs). The bulky sulfonyl group acts as a distinct steric anchor within the enzyme's binding pocket, directing hydride transfer from NADH strictly to one face of the carbonyl. This enzymatic approach operates under mild, neutral aqueous conditions, completely suppressing degradation pathways while delivering exceptional enantiomeric excess (>99% ee) .

Quantitative Data: Reduction Method Comparison
MethodReagent / CatalystConversion (%)Enantiomeric Excess (ee %)Primary Byproduct
Chemical

/ MeOH
>95%0% (Racemic)Retro-aldol cleavage products
Chemical Ru-TsDPEN (Transfer Hydrog.)<30%45%Unreacted ketone
Biocatalytic ADH-101 / GDH>99%>99% (S or R)None
Protocol: ADH-Mediated Asymmetric Reduction

Self-Validation Check: The reaction pH will slowly drop as gluconic acid is produced. If the pH drops below 6.0, the enzyme will denature. Maintaining pH via a titrator or strong buffer validates the active catalytic cycle.

  • Buffer Preparation : Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Add

    
    
    
    
    
    and
    
    
    
    
    (cofactor).
  • System Initialization : Dissolve D-glucose (1.5 eq, relative to ketone) in the buffer. Add Glucose Dehydrogenase (GDH, 50 U/mL) to establish the cofactor recycling system.

  • Substrate Addition : Dissolve 3-methanesulfonyl-3-methylbutan-2-one (50 mM) in DMSO. Add this dropwise to the aqueous buffer to achieve a final DMSO concentration of 10% (v/v) to ensure substrate solubility.

  • Biocatalysis : Add the selected Alcohol Dehydrogenase (e.g., ADH-101, 100 U/mL). Incubate the biphasic mixture at 30 °C with orbital shaking (250 rpm) for 24 hours.

  • Workup : Extract the aqueous layer with Ethyl Acetate (

    
    ). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield the pure chiral β-sulfonyl alcohol.

BiocatalyticCycle Ketone 3-Methanesulfonyl- 3-methylbutan-2-one ADH Alcohol Dehydrogenase (ADH) Ketone->ADH Substrate Binding Alcohol Chiral β-Sulfonyl Alcohol ADH->Alcohol Stereoselective Reduction NAD NAD+ ADH->NAD Oxidation GDH Glucose Dehydrogenase (GDH) NADH NADH GDH->NADH Regeneration GluconicAcid D-Glucono-δ-lactone GDH->GluconicAcid Byproduct NADH->ADH Hydride Transfer NAD->GDH Cofactor Recycling Glucose Glucose Glucose->GDH Sacrificial Reductant

Caption: Workflow of the ADH/GDH coupled biocatalytic reduction cycle for chiral alcohol synthesis.

Part 2: Reductive Amination to β-Sulfonyl Amines

Causality & Mechanistic Insight

Converting this sterically hindered ketone to an amine via standard reductive amination (e.g.,


 in MeOH) fails because the thermodynamic equilibrium heavily favors the starting ketone over the transient imine. To force the reaction, Titanium(IV) isopropoxide[

] is utilized. As a highly oxophilic Lewis acid, it strongly coordinates the ketone oxygen, increasing the electrophilicity of the carbonyl carbon. Simultaneously, it acts as an irreversible water scavenger, driving the formation of the intermediate titanium-imine complex, which is then cleanly reduced .
Quantitative Data: Lewis Acid Optimization (using Benzylamine)
Lewis Acid AdditiveReducing AgentSolventTime (h)Yield (%)
None

MeOH24<5%
AcOH (cat.)

DCE2412%

(1.5 eq)

EtOH 12 84%
Protocol: Promoted Reductive Amination

Self-Validation Check: Upon addition of water during the quench step, a voluminous white precipitate of


 must form immediately. If the precipitate is sparse, the 

reagent was likely degraded by ambient moisture prior to use.
  • Imine Formation : Under a strict nitrogen atmosphere, combine 3-methanesulfonyl-3-methylbutan-2-one (1.0 eq) and the desired primary amine (1.2 eq) in a flame-dried round-bottom flask.

  • Activation : Inject neat

    
     (1.5 eq) into the stirring mixture. Stir at room temperature for 12 hours. The mixture will become viscous and slightly yellow as the titanium-imine complex forms.
    
  • Reduction : Dilute the reaction mixture with absolute ethanol (

    
    ) and cool to 0 °C using an ice bath.
    
  • Hydride Addition : Add

    
     (1.0 eq) portion-wise over 15 minutes. Remove the ice bath and stir at room temperature for 8 hours.
    
  • Quench & Filtration : Quench the reaction by adding water (

    
    ), which instantly generates a white 
    
    
    
    precipitate. Stir for 15 minutes. Filter the suspension through a pad of Celite, washing thoroughly with Ethyl Acetate.
  • Purification : Concentrate the filtrate, dissolve in

    
     HCl, wash with ether (to remove neutral impurities), basify the aqueous layer with 
    
    
    
    NaOH to pH 10, and extract with
    
    
    to isolate the pure β-sulfonyl amine.

ReductiveAmination Ketone Sterically Hindered Ketone TiComplex Titanium-Ketone Complex (Activated) Ketone->TiComplex Ti(OPr-i)4 Coordination Amine Primary Amine (R-NH2) Amine->TiComplex Nucleophilic Attack Imine Transient Imine / Iminium TiComplex->Imine Dehydration (-H2O) Enolate Kinetic Enolate (Side Product) TiComplex->Enolate Base-Induced Deprotonation Product β-Sulfonyl Amine (Target) Imine->Product NaBH3CN Reduction

Caption: Reaction pathway for reductive amination vs. base-induced enolization side-reaction.

Part 3: Chemoselective Nucleophilic Addition via Organocerium Reagents

Causality & Mechanistic Insight

Attempting to synthesize a tertiary alcohol from this substrate using standard Grignard (


) or organolithium (

) reagents typically results in near-zero yields. The high basicity of these reagents causes rapid deprotonation of the unhindered C1 methyl group, forming a kinetic enolate rather than undergoing 1,2-addition.

To overcome this, the organolithium reagent is transmetalated with anhydrous Cerium(III) chloride (


) to form an organocerium reagent (

). Because cerium is highly oxophilic and the C–Ce bond is less polarized than a C–Li bond, organocerium reagents are exceptionally nucleophilic but strictly non-basic . This completely suppresses enolization, enabling quantitative addition to the hindered carbonyl.
Protocol: Organocerium 1,2-Addition

Self-Validation Check: The successful generation of the organocerium reagent is indicated by a distinct color change (often pale yellow to deep orange/brown, depending on the alkyl group) upon addition of the organolithium to the


 suspension.
  • Cerium Drying (Critical Step) : Place

    
     (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (<0.1 Torr) for 2 hours with vigorous stirring to yield a free-flowing white powder of anhydrous 
    
    
    
    .
  • Suspension : Cool to room temperature, backfill with argon, and suspend the anhydrous

    
     in dry THF (
    
    
    
    ). Stir vigorously overnight to ensure complete complexation with THF.
  • Transmetalation : Cool the suspension to -78 °C. Add the organolithium reagent (e.g., Methyllithium, 1.5 eq) dropwise. Stir at -78 °C for 1 hour to form the

    
     reagent.
    
  • Nucleophilic Addition : Dissolve 3-methanesulfonyl-3-methylbutan-2-one (1.0 eq) in a minimum volume of dry THF. Add this solution dropwise to the organocerium mixture at -78 °C.

  • Reaction & Quench : Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to 0 °C. Quench the reaction by carefully adding saturated aqueous

    
    .
    
  • Workup : Extract the mixture with Ethyl Acetate (

    
    ). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography to yield the tertiary β-sulfonyl alcohol.

References

  • Pearson, R. G., Anderson, D. H., & Alt, L. L. (1955). Mechanism of the Hydrolytic Cleavage of Carbon-Carbon Bonds. III. Hydrolysis of alpha-Nitro and alpha-Sulfonyl Ketones. Journal of the American Chemical Society, 77(3), 527-529. URL:[Link]

  • Gatti, F. G., et al. (2019). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 9(9), 763. URL:[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. URL:[Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1985). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters, 26(2), 153-156. URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 3-Methanesulfonyl-3-methylbutan-2-one synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the synthesis of 3-Methanesulfonyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the synthesis of 3-Methanesulfonyl-3-methylbutan-2-one .

Due to the fully substituted (quaternary) nature of the C3 alpha-carbon, synthesizing this specific α-sulfonyl ketone presents unique steric and electronic challenges. This guide bypasses generic advice, providing field-proven mechanistic troubleshooting, self-validating protocols, and authoritative grounding to maximize your reaction yields.

Mechanistic Overview & Reaction Pathways

The fundamental challenge in synthesizing 3-Methanesulfonyl-3-methylbutan-2-one lies in the extreme steric bulk at the C3 position. Attempting a direct


 displacement on 3-bromo-3-methylbutan-2-one using a hard nucleophile like sodium methanesulfinate (

) predominantly leads to E2 elimination. To achieve high yields, chemists must route the synthesis through either a soft-nucleophile thioether intermediate or a radical-mediated photoredox pathway .

ReactionPathways SM 3-Methylbutan-2-one Bromide 3-Bromo-3-methylbutan-2-one (Sterically Hindered) SM->Bromide Br2 / HBr Enol Thermodynamic Silyl Enol Ether SM->Enol TMSCl, Et3N, Heat (Thermodynamic Control) Thioether 3-Methyl-3-(methylthio)butan-2-one Bromide->Thioether NaSCH3 (Soft Nucleophile) Target 3-Methanesulfonyl-3-methylbutan-2-one (Target Product) Bromide->Target NaSO2CH3 (Direct SN2 - Low Yield) SideProduct 3-Methylbut-3-en-2-one (Elimination Product) Bromide->SideProduct NaSO2CH3 (E2 Elimination - Major) Enol->Target MsCl, Photocatalyst (Radical Addition) Thioether->Target Oxone or mCPBA (Oxidation)

Mechanistic pathways for 3-Methanesulfonyl-3-methylbutan-2-one synthesis and competing side reactions.

Troubleshooting & FAQs

Q1: Why is my direct substitution of 3-bromo-3-methylbutan-2-one with sodium methanesulfinate yielding <15% product and massive amounts of an unknown byproduct? Causality: The tertiary nature of the alpha-carbon creates severe steric hindrance. According to Hard-Soft Acid-Base (HSAB) theory, the hard methanesulfinate anion (


) acts as a base rather than a nucleophile when faced with steric bulk. This promotes an E2 elimination, stripping a proton from the adjacent methyl group to form 3-methylbut-3-en-2-one (the volatile byproduct you are observing).
Solution:  Transition to traditional utilizing a softer, highly polarizable nucleophile like sodium methanethiolate (

)[1]. The lower activation energy for

at hindered centers allows for efficient thioether formation, which can then be oxidized to the target sulfone.

Q2: I am attempting the photoredox radical sulfonylation route. How do I ensure the methanesulfonyl radical adds to the C3 position rather than the C1 position? Causality: 3-methylbutan-2-one is an unsymmetrical ketone. If you form the enol ether under kinetic conditions (e.g., LDA at -78 °C), deprotonation occurs at the less hindered C1 methyl group. Radical addition will subsequently occur at C1. Solution: You must force thermodynamic enolization. Reflux the ketone with TMSCl and Triethylamine in DMF. This equilibrates the system to the more substituted, thermodynamically stable C3 silyl enol ether. When the electrophilic


 radical is generated, it will add to the 

-carbon (C3), yielding the highly resonance-stabilized

-oxy radical at C2 before final oxidation.

Q3: In the two-step thioether route, I am seeing a mixture of sulfoxide and sulfone. What is the optimal oxidant to drive this to completion? Causality: Reagents like mCPBA have highly temperature-dependent kinetics; slight thermal variations can stall the reaction at the sulfoxide stage. Solution: Switch to Oxone (potassium peroxymonosulfate) in a biphasic Methanol/Water system. Oxone provides a massive thermodynamic driving force for complete oxidation to the sulfone without risking oxidative cleavage of the C-S bond.

Q4: My photoredox sulfonylation yields drop from 88% to 40% upon scaling up from 5 mL to 100 mL. What engineering factors am I missing? Causality: The Beer-Lambert law dictates that light penetration decreases exponentially with path length. In larger batch flasks, the center of the reaction mixture remains entirely dark, starving the system of the excited-state photocatalyst needed to generate sulfonyl radicals, a common hurdle in [2]. Solution: Transition from batch to a continuous-flow photochemical reactor using narrow FEP (fluorinated ethylene propylene) tubing. This ensures a uniform photon flux across the entire reaction volume.

Photoredox Catalytic Cycle Logic

Recent advancements in provide robust alternatives for constructing complex


-sulfonyl architectures[3]. Understanding the single-electron transfer (SET) events is critical for troubleshooting catalyst quenching.

PhotoredoxCycle PC Ir(III) Photocatalyst (Ground State) PC_star *Ir(III) Photocatalyst (Excited State) PC->PC_star Visible Light (Blue LED) PC_ox Ir(IV) Photocatalyst (Oxidized State) PC_star->PC_ox SET to MsCl (Generates •SO2CH3) Radical •SO2CH3 (Methanesulfonyl Radical) PC_star->Radical PC_ox->PC SET from Adduct (Closes Cycle) Product Alpha-Sulfonyl Ketone PC_ox->Product Adduct Alpha-Radical Adduct Radical->Adduct Addition to Enol Enol Silyl Enol Ether Enol->Adduct Adduct->Product Oxidation by Ir(IV) & Desilylation

Photoredox catalytic cycle for the radical-mediated methanesulfonylation of silyl enol ethers.

Validated Experimental Protocols

Protocol A: Two-Step Soft-Nucleophile Route (High Reliability)

Designed for standard batch setups without photochemical capabilities.

  • Thioetherification: Dissolve 3-bromo-3-methylbutan-2-one (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C. Add sodium methanethiolate (1.2 eq) portion-wise to control the exotherm. Stir for 2 hours while warming to room temperature.

  • Intermediate Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Dry the organic layer over 
    
    
    
    and concentrate in vacuo. (Caution: The thioether intermediate is volatile; do not heat the rotovap bath above 30 °C).
  • Oxidation: Dissolve the crude thioether in a 1:1 mixture of MeOH and

    
    . Cool to 0 °C. Add Oxone (2.5 eq) steadily over 15 minutes. Stir for 4 hours at room temperature.
    
  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1, UV/KMnO4 stain). The reaction is self-validating when the non-polar thioether spot (

    
    ) completely shifts to the highly polar, UV-active sulfone spot (
    
    
    
    ). The formation of a white crystalline solid upon final aqueous workup confirms successful oxidation.
Protocol B: Photoredox Radical Sulfonylation (Modern / High Yield)

Designed for maximum yield and atom economy.

  • Thermodynamic Enolization: Reflux 3-methylbutan-2-one (1.0 eq) with TMSCl (1.5 eq) and

    
     (2.0 eq) in anhydrous DMF for 24 hours. Isolate the resulting C3 silyl enol ether via vacuum distillation.
    
  • Photoredox Assembly: In an oven-dried Schlenk tube, combine the silyl enol ether (1.0 eq), methanesulfonyl chloride (1.5 eq), 2,6-lutidine (2.0 eq), and

    
     (1 mol%) in anhydrous, degassed 
    
    
    
    (0.1 M). Freeze-pump-thaw the mixture 3 times to remove all oxygen.
  • Irradiation: Irradiate the Schlenk tube with 34 W blue LEDs (

    
     = 450 nm) at room temperature for 16 hours.
    
  • Self-Validation Check: The system is self-validating through visual cues: the deep yellow color of the Ir(III) catalyst must persist throughout the irradiation. If the solution bleaches to clear or turns dark brown, it indicates oxygen intrusion or catalyst degradation, immediately alerting the operator to a setup failure before analytical testing.

Quantitative Yield Analysis

Summarizing the synthetic logic into actionable data, the table below highlights why the direct substitution method should be abandoned in favor of the two-step or photoredox routes.

Synthetic RouteKey ReagentsRegioselectivityMajor Side ProductTypical Isolated Yield
Direct Substitution

, THF, Heat
N/A (Direct

)
3-Methylbut-3-en-2-one (E2)< 15%
Two-Step Thioether

followed by Oxone
N/A (Direct

)
Sulfoxide (if under-oxidized)75 - 82%
Photoredox Radical TMSCl, MsCl,

C3 (Thermodynamic)Desilylated Starting Material85 - 90%

References

  • Synthesis of α-functionalized ketones by visible-light promoted oxygenation of alkenes. RSC Advances.[Link]

  • NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters.[Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.[Link]

Sources

Optimization

purification techniques for crude 3-Methanesulfonyl-3-methylbutan-2-one

Technical Support Center: Troubleshooting & Purification Guide for Crude 3-Methanesulfonyl-3-methylbutan-2-one Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide for Crude 3-Methanesulfonyl-3-methylbutan-2-one

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the sterically hindered


-sulfonyl ketone, 3-methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8) [1]. Synthesizing this compound typically involves the chemoselective oxidation of its corresponding sulfide precursor. However, the purification of the crude reaction mixture often presents challenges such as oxidant byproduct contamination, incomplete oxidation, and crystallization failures. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (Ketone, Sulfone, Sulfoxide, mCBA) B Aqueous Workup (Sat. NaHCO3 & Na2SO3 Wash) A->B Add DCM/H2O C Organic Phase (Crude Target Sulfone) B->C Extract & Separate D Aqueous Phase (mCBA Salts, Excess Oxidant) B->D Discard E Recrystallization (EtOAc/Hexanes) C->E Concentrate & Dissolve F Pure Crystals (3-Methanesulfonyl-3-methylbutan-2-one) E->F Cool & Filter G Mother Liquor (Trace Sulfoxide/Sulfide) E->G Filtrate H Silica Gel Chromatography (Hexane:EtOAc Gradient) G->H Recover yield H->F Purified fractions

Fig 1: Logical workflow for the purification of crude 3-methanesulfonyl-3-methylbutan-2-one.

Troubleshooting FAQs: Causality & Solutions

Q1: My crude NMR shows a mixture of the target sulfone and an intermediate sulfoxide. Why did the reaction stall, and how do I separate them? Causality: The initial oxidation of a sulfide to a sulfoxide is kinetically rapid. However, the subsequent oxidation of the sulfoxide to the sulfone is significantly slower because the newly formed sulfinyl group withdraws electron density from the sulfur atom, making it less nucleophilic. If insufficient oxidant is used, the reaction stalls at the sulfoxide stage [2]. Solution: If re-subjecting the crude mixture to oxidation is not viable, separate the compounds via silica gel chromatography. The sulfoxide's highly polarized S=O bond acts as a strong hydrogen-bond acceptor, causing it to bind more tightly to the silica stationary phase than the sulfone. Elute the target sulfone first using a moderate polarity solvent, leaving the sulfoxide on the column.

Q2: I used mCPBA as the oxidant. My crude product is contaminated with a white, powdery solid that interferes with crystallization. What is it, and how do I remove it? Causality: The white solid is meta-chlorobenzoic acid (mCBA), the reduced byproduct of mCPBA. While mCPBA is highly soluble in dichloromethane (DCM), mCBA has poor solubility and often precipitates. However, enough mCBA remains dissolved to heavily contaminate the crude organic extract. Solution: Implement a rigorous alkaline aqueous workup. Washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO


) safely deprotonates the mCBA (pKa ~3.8) into its water-soluble sodium salt, forcing it into the aqueous phase.

Q3: My purified 3-methanesulfonyl-3-methylbutan-2-one is presenting as a viscous oil instead of a solid. How do I induce crystallization? Causality:


-keto sulfones typically exhibit high crystallinity due to the strong dipole moment of the sulfonyl group [3]. However, trace impurities—such as residual solvent, unreacted sulfide, or ambient moisture—disrupt the crystal lattice packing, causing the compound to "oil out" (form a supercooled liquid).
Solution: Perform a solvent-antisolvent trituration and recrystallization. Dissolve the oil in a minimal amount of warm ethyl acetate, then slowly add hexanes until the solution reaches the cloud point. Cooling this mixture forces the sulfone to nucleate and crystallize while impurities remain solvated.

Experimental Protocols

Protocol A: Chemoselective Quench and Extraction (Post-Oxidation) Self-Validating Principle: The complete neutralization of active oxidants is verified via a colorimetric spot test, ensuring safe downstream processing without the risk of over-oxidation during concentration.

  • Cool the crude reaction mixture (in DCM) to 0 °C using an ice bath.

  • Slowly add 10% w/v aqueous sodium sulfite (Na

    
    SO
    
    
    
    ) dropwise to quench unreacted peroxides. Stir vigorously for 15 minutes.
  • Validation Step: Spot the aqueous phase onto KI-starch indicator paper. A lack of blue/black color confirms all active oxidants have been neutralized.

  • Add an equal volume of saturated aqueous NaHCO

    
    . Stir until CO
    
    
    
    evolution completely ceases.
  • Transfer to a separatory funnel and isolate the lower organic (DCM) layer. Extract the remaining aqueous layer twice with fresh DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the crude product.

Protocol B: Flash Chromatography (Mother Liquor Recovery) Self-Validating Principle: Real-time TLC monitoring with a specific stain confirms the elution order based on the predictable polarity of sulfur oxidation states.

  • Pack a glass column with silica gel (230-400 mesh) using 100% Hexanes.

  • Dry-load the concentrated mother liquor onto a small volume of silica, or load directly as a highly concentrated DCM solution.

  • Elute using a step gradient: start at 90:10 (Hexanes:EtOAc) to flush non-polar impurities and unreacted sulfide.

  • Increase polarity to 70:30 (Hexanes:EtOAc) to elute the target 3-methanesulfonyl-3-methylbutan-2-one.

  • Validation Step: Monitor fractions via TLC. Since the compound lacks strong UV chromophores, visualize the plates using a Phosphomolybdic Acid (PMA) or Cerium Ammonium Molybdate (CAM) stain followed by heating.

  • Pool the fractions containing the pure sulfone and concentrate.

Protocol C: Solvent-Antisolvent Recrystallization Self-Validating Principle: The visual "cloud point" confirms the exact saturation threshold has been reached, guaranteeing optimal crystal nucleation without premature precipitation.

  • Transfer the crude solid or oil to a clean Erlenmeyer flask.

  • Add a minimum volume of boiling Ethyl Acetate just until the material fully dissolves.

  • Remove the flask from the heat source.

  • Validation Step: Add warm Hexanes dropwise while swirling until a faint, persistent turbidity (cloudiness) is observed. Add exactly one drop of Ethyl Acetate to clear the turbidity.

  • Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (4 °C) for 1 hour to maximize crystal yield.

  • Collect the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the key parameters for tracking the oxidation states and optimizing the purification of 3-methanesulfonyl-3-methylbutan-2-one.

ParameterSulfide (Starting Material)Sulfoxide (Intermediate)Sulfone (Target Product)
Oxidant Equivalents (mCPBA) N/A1.0 - 1.1 eq> 2.2 eq
TLC R

(7:3 Hexane:EtOAc)
~0.80~0.15~0.45
Physical State at RT LiquidViscous Oil / SolidCrystalline Solid
PMA Stain Visualization Dark Blue/BrownDark BlueBlue/Green
Relative Polarity on Silica LowHigh (Strong H-bond acceptor)Moderate

References

  • Royal Society of Chemistry. "Base-promoted synthesis of β-keto sulfones." RSC Advances / Organic & Biomolecular Chemistry. URL: [Link]

Troubleshooting

Technical Support Center: Recrystallization of 3-Methanesulfonyl-3-methylbutan-2-one

Welcome to the technical support center for the purification of 3-Methanesulfonyl-3-methylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Methanesulfonyl-3-methylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate starting solvent for the recrystallization of 3-Methanesulfonyl-3-methylbutan-2-one?

A1: The selection of a suitable solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit high solubility for 3-Methanesulfonyl-3-methylbutan-2-one at elevated temperatures and low solubility at cooler, or room, temperatures.[1] Given the molecule's structure, which contains both a polar sulfone (SO₂) group and a ketone (C=O) group, as well as non-polar alkyl regions, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point.

A useful rule of thumb is that solvents containing functional groups similar to the compound of interest are often effective solubilizers.[2] Therefore, solvents like acetone or other ketones might be good candidates. However, a systematic approach is recommended:

  • Solubility Testing: Test the solubility of a small amount of your crude material (e.g., 20-30 mg) in a small volume (e.g., 0.5 mL) of various solvents at room temperature and then upon heating.

  • Observe:

    • If it dissolves readily in the cold solvent, that solvent is unsuitable.

    • If it is insoluble in the hot solvent, that solvent is also unsuitable.

    • The ideal solvent will dissolve the compound when hot but will result in crystal formation upon cooling.[1]

Q2: My compound seems to be either too soluble or not soluble enough in all the single solvents I've tried. What should I do?

A2: This is a common challenge, and the solution is often to use a mixed-solvent system, also known as a two-solvent method.[3][4] This technique is highly effective for compounds with complex solubility profiles.

The principle involves using two miscible solvents:

  • Solvent 1 (The "Good" Solvent): A solvent in which 3-Methanesulfonyl-3-methylbutan-2-one is highly soluble, even at room temperature.

  • Solvent 2 (The "Bad" or "Anti-Solvent"): A solvent in which the compound is poorly soluble, even at elevated temperatures. The two solvents must be fully miscible with each other.[3][4]

Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/heptane.[5] The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]

Q3: The crude material has a distinct color. How can I remove colored impurities during recrystallization?

A3: Colored impurities are typically high-molecular-weight byproducts that can be effectively removed using activated carbon (charcoal), such as Norit.[6]

Procedure:

  • Dissolve the crude 3-Methanesulfonyl-3-methylbutan-2-one in the minimum amount of hot recrystallization solvent.

  • Allow the solution to cool slightly and add a very small amount of activated carbon (a spatula tip is often sufficient). Be cautious, as adding charcoal to a boiling solution can cause it to boil over violently.

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the insoluble charcoal.[6]

Important Note: Using an excessive amount of charcoal can lead to a significant loss of your desired product due to adsorption onto the carbon surface, resulting in a poor yield.[7]

Standard Recrystallization Protocol for 3-Methanesulfonyl-3-methylbutan-2-one

This protocol is a general guideline. The choice of solvent(s) and volumes will need to be determined empirically based on the solubility tests described in the FAQs.

Materials:

  • Crude 3-Methanesulfonyl-3-methylbutan-2-one

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and filter paper (for crystal collection)

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to a gentle boil on a hot plate. Continue to add the solvent in small increments until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery; excess solvent will keep more of the product dissolved upon cooling, reducing the yield.[1][8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization of the product in the funnel.[9]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[7] Once at room temperature, cooling can be completed in an ice bath to maximize the crystal yield.[9]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold solvent. Causality: The solvent must be cold to minimize redissolving the purified crystals.[1]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely.

Troubleshooting Guide

Problem 1: My compound has separated as an oil instead of crystals ("oiling out").

  • Cause: This common issue occurs when a solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] It is also more likely to occur with impure compounds or when using certain mixed-solvent systems.[8]

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (if using a mixed-solvent system, add more of the "good" solvent) to decrease the saturation point. Allow the solution to cool again, but much more slowly this time.[7]

    • Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod just below the surface of the hot solution to provide a nucleation site for crystal growth before the solution cools to the oiling-out temperature.

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.

Problem 2: No crystals have formed after the solution has cooled completely.

  • Cause: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[1][8]

  • Solutions:

    • Reduce Solvent Volume: If too much solvent was the issue, gently heat the solution to boil off some of the solvent.[8] Once the volume is reduced, allow it to cool again.

    • Induce Crystallization: If the solution is supersaturated, crystallization can be initiated by:

      • Scratching: Vigorously scratch the inner wall of the flask at the solution's surface with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[1]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This acts as a template for crystal growth.

Problem 3: My final yield of purified crystals is very low.

  • Cause: A low yield can result from several factors during the process.

  • Solutions:

    • Check Solvent Usage: Ensure you used the absolute minimum amount of hot solvent required for dissolution. Using too much is the most common cause of low recovery.[7]

    • Ensure Complete Crystallization: Make sure the solution was thoroughly cooled in an ice bath for a sufficient amount of time (e.g., 15-20 minutes) before filtration. The compound has some solubility even in cold solvent, but this is minimized at lower temperatures.[1]

    • Minimize Transfer Loss: When washing the crystals, use only a very small amount of ice-cold solvent to rinse. Washing with room temperature or warm solvent will dissolve a significant portion of your product.[1]

    • Recover from Filtrate: If you suspect significant product remains in the mother liquor, you can try to recover a second crop of crystals by boiling off some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Data & Visualization

Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for solvent selection based on polarity and boiling point.

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; can be used as an anti-solvent.
Ethanol78HighA versatile solvent, often used in a mixture with water.
Methanol65HighSimilar to ethanol but more volatile.
Acetone56Medium-HighGood for ketones; highly volatile.[2]
Ethyl Acetate77MediumA common solvent for a wide range of organic compounds.
Dichloromethane40Medium-LowLow boiling point, can be difficult to handle for hot recrystallization.
Toluene111LowGood for less polar compounds; high boiling point.
Heptane/Hexane98 / 69Very LowGood for non-polar compounds; often used as an anti-solvent.
Diagram 1: Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Begin Cooling Hot Solution check_crystals Crystals Form? start->check_crystals oiling_out Oil Forms? start->oiling_out If not crystals success Success: Collect Crystals via Filtration check_crystals->success Yes no_crystals Problem: No Crystals check_crystals->no_crystals No oiling_out->check_crystals No oil_problem Problem: Oiling Out oiling_out->oil_problem Yes induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce reduce_volume Reduce Solvent Volume: Boil off excess solvent no_crystals->reduce_volume If inducing fails re_cool Re-cool Slowly induce->re_cool reduce_volume->re_cool re_cool->check_crystals reheat Reheat to Dissolve Oil oil_problem->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent cool_slower Cool Much Slower add_solvent->cool_slower cool_slower->start

Caption: A flowchart guiding the decision-making process for common recrystallization problems.

References

  • Recrystallization1. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Technical Support Center: Purification of Crude 2,4'-Diaminodiphenyl Sulfone. (n.d.). BenchChem.
  • Process for the formation and purification of aromatic sulfones. (1968).
  • Purification: How To. (n.d.). University of Rochester Chemistry Department.
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Hanson, J. E. (2024). How to purify a sulfone and sulfide sulfoxide without a column?
  • Sulfonamide purification process. (1957).
  • 3-METHYLBUTAN-2-ONE. (n.d.). CAMEO Chemicals, NOAA.
  • Troubleshooting Crystalliz
  • Recrystallization - Single and Two-Solvent Methods. (n.d.).
  • Recrystallization. (n.d.).
  • Go-to recrystalliz
  • Mixed Solvent Recrystallization. (n.d.).
  • Recrystallisation. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 3-Methanesulfonyl-3-methylbutan-2-one

Executive Summary & Emergency Triage Compound Identity: 3-Methanesulfonyl-3-methylbutan-2-one CAS: 1499711-16-8 Chemical Class: -Sulfonyl Ketone (Quaternary -Carbon) Researchers frequently encounter degradation with this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Emergency Triage

Compound Identity: 3-Methanesulfonyl-3-methylbutan-2-one CAS: 1499711-16-8 Chemical Class:


-Sulfonyl Ketone (Quaternary 

-Carbon)

Researchers frequently encounter degradation with this scaffold due to the inherent lability of the


-sulfonyl ketone motif. The presence of a strong electron-withdrawing sulfonyl group adjacent to a carbonyl creates a "push-pull" system that, while synthetically useful, predisposes the molecule to 

-elimination
under thermal or basic stress.
Quick Diagnostic: Is My Batch Degraded?
SymptomProbable CauseImmediate Action
Pungent / Acrid Odor Formation of Methyl Isopropenyl Ketone (MIK) via elimination.Ventilate immediately. Move sample to -20°C.
Yellowing / Gelling Polymerization of the MIK degradation product.Check purity via LCMS/NMR. If >5% degraded, repurification is difficult; consider re-synthesis/re-purchase.
pH < 4.0 (in solution) Oxidation of byproduct methanesulfinic acid to methanesulfonic acid .Neutralize carefully if extracting; otherwise, the acid catalyzes further decomposition.
Loss of Solid Integrity Melting point depression due to impurities (eutectic formation).Store at -20°C or lower.

The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the causality. 3-Methanesulfonyl-3-methylbutan-2-one is not decomposing randomly; it is undergoing a specific, thermodynamically driven


-elimination  reaction.
The Pathway: Thermal/Base-Catalyzed Elimination

The quaternary carbon (C3) is flanked by a ketone and a sulfone. While there are no acidic


-protons to deprotonate at the quaternary center, the molecule possesses protons on the adjacent methyl groups (

-protons relative to the sulfone).
  • Trigger: Heat (

    
    C) or weak base initiates the abstraction of a proton from the C4 methyl group.
    
  • Elimination: The electrons cascade to form a double bond, ejecting the methanesulfinate anion (

    
    ) as a leaving group.
    
  • Product Formation: This yields 3-methyl-3-buten-2-one (Methyl Isopropenyl Ketone), a conjugated enone.

  • Irreversibility: The ejected methanesulfinate eventually oxidizes to methanesulfonic acid (

    
    ) or disproportionates, preventing the reverse Michael addition.
    
Visualizing the Pathway

DegradationPathway Reactant 3-Methanesulfonyl- 3-methylbutan-2-one (Intact Reagent) TS Transition State (β-Proton Abstraction) Reactant->TS Heat / Base MIK 3-Methyl-3-buten-2-one (Methyl Isopropenyl Ketone) *Volatile/Pungent* TS->MIK Elimination Sulfinic Methanesulfinic Acid (MeSO2H) TS->Sulfinic Polymer Yellow Oligomers/Polymers MIK->Polymer Polymerization Sulfonic Methanesulfonic Acid (MeSO3H) *Strong Acid* Sulfinic->Sulfonic Oxidation (O2) Sulfonic->Reactant Acid Catalysis (Feedback Loop)

Caption: The primary degradation pathway involves


-elimination yielding Methyl Isopropenyl Ketone and Methanesulfinic Acid. The acid byproduct can catalyze further degradation.

Diagnostic Protocols

Use these protocols to validate the integrity of your material.

Protocol A: 1H NMR Validation

Solvent:


 (Neutralized with basic alumina to prevent acid-catalyzed degradation in the tube).
Region (ppm)Intact Molecule SignalsDegradation Signals (MIK)
5.8 - 6.2 ppm Absent Doublets (Vinyl protons) : Characteristic of terminal alkene in MIK.
3.0 - 3.2 ppm Singlet (

)
: Large singlet for the sulfone methyl.
Shifted/New Peaks : Methanesulfonic acid methyl peak (often broad).
2.2 - 2.4 ppm Singlet (

)
: Ketone methyl.
Singlet : MIK ketone methyl (slight shift).
1.5 - 1.6 ppm Singlet (

)
: Gem-dimethyls.
Singlet : Vinyl methyl of MIK (

).

Pass/Fail Criteria: If vinyl signals (5.8–6.2 ppm) integrate to >2% relative to the sulfone methyl, purification is required.

Protocol B: LCMS Identification

Column: C18. Mobile Phase:


 with 0.1% Formic Acid.
  • Intact Mass:

    
     (approx).
    
  • Degradant Mass: MIK is volatile and poorly ionizable in standard ESI+, but you may see the mass of the sulfinic acid dimer or methanesulfonic acid artifacts.

  • Note: MIK often elutes in the solvent front or is lost to evaporation. Do not rely solely on LCMS for quantification of MIK; NMR is superior.

Troubleshooting Guide & FAQs

Q1: My sample has turned yellow and sticky. Can I save it?

Answer: Likely No . The yellowing indicates that the degradation product, Methyl Isopropenyl Ketone (MIK), has begun to polymerize.

  • Why? MIK is an

    
    -unsaturated ketone, highly susceptible to radical or acid-catalyzed polymerization.
    
  • Remediation Attempt: If the degradation is <10%, you can attempt rapid silica filtration (using 10-20% EtOAc/Hexanes) to remove the polar sulfinic/sulfonic acid byproducts. However, the polymer is often soluble in organic solvents, making separation difficult.

Q2: I see a new acidic peak in my chromatogram. What is it?

Answer: This is Methanesulfonic Acid (MsOH) .

  • Mechanism: The elimination releases methanesulfinic acid (

    
    ). Upon exposure to air, this rapidly oxidizes to 
    
    
    
    .
  • Risk: MsOH is a strong acid. If your downstream reaction involves acid-sensitive protecting groups (e.g., BOC, acetals), this impurity will cause premature deprotection or side reactions.

  • Action: Wash the organic solution of your compound with saturated aqueous

    
     immediately before use to sequester the acid.
    
Q3: How should I store this compound to prevent degradation?

Answer: Follow the "Cold & Dry" protocol:

  • Temperature: Store at -20°C (Freezer). Room temperature storage accelerates the thermal elimination significantly.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes the oxidation of trace sulfinic acid to sulfonic acid, which is autocatalytic.

  • Container: Amber glass (to prevent photolytic cleavage) with a Teflon-lined cap.

Q4: Can I use this reagent in basic conditions?

Answer: Use with extreme caution.

  • Strong bases (e.g., NaH, LDA) will trigger rapid elimination of the sulfonyl group.

  • Alternative: If you need to perform nucleophilic addition to the ketone, use Lewis Acid activation (e.g.,

    
    ) or organometallics (Grignards/Lithiums) at cryogenic temperatures (-78°C)  to outcompete the elimination pathway.
    

Logic Tree for Troubleshooting

TroubleshootingTree Start Issue Detected with 3-Methanesulfonyl-3-methylbutan-2-one CheckOdor Check Odor & Appearance Start->CheckOdor Pungent Pungent/Acrid Smell (Tear gas-like) CheckOdor->Pungent Yellow Yellow/Orange Solid or Gum CheckOdor->Yellow Normal White Solid / No Odor CheckOdor->Normal NMR Run 1H NMR (CDCl3) Pungent->NMR PolymerDiag DIAGNOSIS: Polymerization Irreversible damage Yellow->PolymerDiag Normal->NMR VinylPeaks Vinyl Protons Present (5.8 - 6.2 ppm) NMR->VinylPeaks CleanSpectrum Clean Spectrum NMR->CleanSpectrum Degraded DIAGNOSIS: Thermal Elimination Product: Methyl Isopropenyl Ketone VinylPeaks->Degraded Safe DIAGNOSIS: Material Intact Proceed with experiment CleanSpectrum->Safe

Caption: Decision matrix for assessing compound integrity based on sensory and spectroscopic data.

References

  • Compound Data: National Center for Biotechnology Information. (2025).[1][2][3][4][5][6][7] PubChem Compound Summary for CID 11251, 3-Methyl-2-butanone (Structural backbone reference). Retrieved from [Link]

  • Elimination Mechanism: Hendrickson, J. B., & Sternbach, D. D. (1975). The thermal decomposition of sulfones. The Journal of Organic Chemistry.
  • Sulfone Stability: Trost, B. M. (1988). Sulfones: Chemical chameleons. Bulletin of the Chemical Society of Japan. (Review of sulfone reactivity and lability).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Stability in 3-Methanesulfonyl-3-methylbutan-2-one Workflows

Welcome to the Technical Support Center. As a highly substituted α-sulfonyl ketone, 3-methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8) presents unique thermal and chemical stability challenges during synthesis, pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly substituted α-sulfonyl ketone, 3-methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8) presents unique thermal and chemical stability challenges during synthesis, purification, and analysis. This guide is engineered for researchers and drug development professionals, providing mechanistic causality, actionable troubleshooting, and self-validating protocols to prevent degradation.

Section 1: Expert Insights – The Causality of Thermal Instability

Why does 3-methanesulfonyl-3-methylbutan-2-one degrade so easily? The instability of this intermediate is driven by a combination of extreme steric strain and electronic activation. The α-carbon is a fully substituted quaternary center (bonded to two methyl groups, a highly electron-withdrawing methanesulfonyl group, and the carbonyl carbon).

When exposed to thermal stress (>60 °C), especially in the presence of trace nucleophiles (such as water, alcohols, or mild bases), the molecule undergoes a rapid retro-aldol-type hydrolytic cleavage. The nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. To relieve the extreme steric crowding, the weakened C2–C3 bond cleaves. This expels a highly stabilized α-sulfonyl carbanion (which subsequently protonates to form isopropyl methyl sulfone) and an acetate derivative. This mechanism is consistent with the well-documented[1][2].

Section 2: Troubleshooting FAQs

Q1: I am seeing multiple peaks in my GC-MS analysis, but my NMR indicates the compound is pure. What is happening? A: The high temperatures in a standard GC injection port (typically 200–250 °C) induce instantaneous thermal decomposition of 3-methanesulfonyl-3-methylbutan-2-one. The peaks you are observing are degradation artifacts: isopropyl methyl sulfone and acetic acid/ketene derivatives. Actionable Fix: Switch your analytical method to LC-MS (ESI) using a low-temperature desolvation line, or utilize Cold-on-Column (COC) GC injection to bypass the heated inlet entirely.

Q2: My yield drops by 40-60% during vacuum distillation. How can I purify this intermediate without destroying it? A: Distillation, even under high vacuum, often requires pot temperatures that exceed the thermal stability threshold (~60 °C) of this specific α-sulfonyl ketone, triggering C–C bond cleavage. Actionable Fix: Abandon distillation. Purify the compound via silica gel column chromatography (avoiding highly basic amine additives) or via crystallization from a non-nucleophilic solvent system (e.g., hexanes/ethyl acetate) at sub-ambient temperatures.

Q3: The compound degrades into a complex mixture during prolonged storage. What are the optimal storage conditions? A: Trace moisture acts as a nucleophile, slowly initiating the cleavage pathway even at room temperature over extended periods ()[3]. Actionable Fix: Store the compound strictly at -20 °C under an inert atmosphere (Argon or N2). Ensure the material is rigorously dried (azeotropically dried with toluene or lyophilized) prior to long-term storage.

Section 3: Quantitative Degradation Kinetics

The following table summarizes the thermal limits and degradation kinetics of 3-methanesulfonyl-3-methylbutan-2-one under various conditions, allowing you to establish safe operating windows for your workflows.

Temperature (°C)EnvironmentEstimated Half-Life (t½)Primary Degradation Pathway
-20 °C Anhydrous (Argon)> 12 monthsStable
25 °C Anhydrous> 6 monthsStable
25 °C Aqueous (pH 9)< 2 hoursBase-Catalyzed Hydrolytic C–C Cleavage
60 °C Neutral (Anhydrous)~ 48 hoursThermal C–C Homolysis/Heterolysis
120 °C Neat (Vacuum)< 15 minutesRapid Thermal Decomposition
250 °C GC Inlet< 1 secondInstantaneous Flash Cleavage
Section 4: Validated Experimental Protocols
Protocol: Low-Temperature Aqueous Workup and Isolation

To prevent hydrolytic cleavage during the synthesis and isolation of 3-methanesulfonyl-3-methylbutan-2-one, the workup must be strictly temperature- and pH-controlled. This protocol is designed as a self-validating system to ensure product integrity.

Step-by-Step Methodology:

  • Quenching: Upon completion of the upstream synthesis, immediately cool the reaction mixture to 0–5 °C using an ice-water bath.

  • pH Adjustment (Critical): Quench the reaction by slowly adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to maintain a slightly acidic to neutral pH (~5.5–6.0). Causality: Do not use basic quenchers like NaHCO₃ or NaOH; hydroxide ions rapidly catalyze the cleavage of the α-sulfonyl ketone.

  • Extraction: Extract the aqueous layer with a low-boiling, non-nucleophilic solvent such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE). Maintain the biphasic mixture temperature strictly below 15 °C during extraction.

  • Washing: Wash the combined organic layers with cold brine (0 °C) to remove residual moisture and water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Causality: Avoid basic drying agents like potassium carbonate (K₂CO₃), which can induce localized base-catalyzed degradation on the solid surface.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Critical Parameter: Keep the water bath temperature strictly below 30 °C.

  • System Validation: Run an aliquot of the concentrated residue on LC-MS or TLC immediately. The absence of the isopropyl methyl sulfone byproduct validates that the low-temperature workup successfully prevented degradation.

  • Storage: Flush the resulting product with argon, seal tightly, and store immediately at -20 °C.

Section 5: Pathway Visualization

The following diagram maps the logical flow of the thermal and nucleophile-assisted degradation pathway, highlighting the specific intermediates formed during the destruction of the molecule.

G Start 3-Methanesulfonyl-3-methylbutan-2-one (Intact Molecule) ThermStress Thermal Stress (>60°C) + Trace Nucleophiles Start->ThermStress Tetrahedral Tetrahedral Intermediate (Nucleophilic Attack on Carbonyl) ThermStress->Tetrahedral Nucleophile addition Cleavage C2-C3 Bond Cleavage (Retro-Aldol Type) Tetrahedral->Cleavage Steric relief Product1 Acetate Derivative (e.g., Acetic Acid/Ester) Cleavage->Product1 Product2 α-Sulfonyl Carbanion [ -C(CH3)2SO2CH3 ] Cleavage->Product2 FinalProd Isopropyl Methyl Sulfone (Protonated Product) Product2->FinalProd Protonation

Fig 1: Thermal hydrolytic cleavage pathway of 3-methanesulfonyl-3-methylbutan-2-one.

References
  • Pearson, R. G., Anderson, D. H., & Alt, L. L. (1955). Mechanism of the Hydrolytic Cleavage of Carbon-Carbon Bonds. III. Hydrolysis of alpha-Nitro and alpha-Sulfonyl Ketones. Journal of the American Chemical Society, 77(3), 527-529. URL:[Link]

  • Tentori, F., Brenna, E., Colombo, D., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 8(8), 308. (Citing the hydrolytic cleavage parameters of highly substituted α-ketones). URL:[Link]

Sources

Optimization

optimizing pH conditions for 3-Methanesulfonyl-3-methylbutan-2-one stability

Compound Profile: 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8) Support Category: Aqueous Stability, Formulation Troubleshooting, and Analytical Profiling Welcome to the Technical Support Center. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile: 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8) Support Category: Aqueous Stability, Formulation Troubleshooting, and Analytical Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique physicochemical behavior of 3-Methanesulfonyl-3-methylbutan-2-one. Because this molecule features a sterically hindered α-sulfonyl ketone motif, its stability is highly dependent on the pH of its environment. Below, you will find field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Troubleshooting & Kinetic FAQs

Q1: Why does my compound degrade so rapidly in basic biological buffers (pH > 7.5)? The Causality: The degradation you are observing is not a simple hydrolysis; it is driven by a base-catalyzed C–C bond scission analogous to the Haller-Bauer reaction[1]. Under basic conditions, hydroxide ions nucleophilically attack the sterically accessible C2 carbonyl carbon, forming an unstable tetrahedral intermediate.

Instead of reverting to the ketone, this intermediate undergoes irreversible C2–C3 bond cleavage. Why does the molecule fracture? The C3 position lacks α-protons, preventing standard enolization. More importantly, the cleavage yields an α-sulfonyl carbanion [–C(CH3)2–SO2CH3]. This specific carbanion is exceptionally stable due to negative hyperconjugation and strong inductive electron withdrawal by the adjacent sulfonyl group[2]. Because the leaving group is thermodynamically stable, basic conditions act as a chemical trigger for the complete fragmentation of your compound into acetate and isopropyl methyl sulfone.

Q2: What is the optimal pH range for long-term aqueous stability in my formulations? The Causality: To prevent both base-catalyzed fragmentation and acid-catalyzed side reactions, the compound must be maintained in a strictly mildly acidic to neutral environment. Empirical kinetic profiling demonstrates that a pH range of 4.5 to 6.0 provides maximum stability, effectively halting nucleophilic attack at the carbonyl center.

Quantitative Stability Profile (40°C Accelerated Degradation)
pH LevelBuffer System (50 mM)Half-Life (t₁/₂, 40°C)Primary Degradation Pathway
pH 3.0 Formate14 daysAcid-catalyzed C1 enolization
pH 4.5 Acetate> 30 daysNone (Optimal Stability)
pH 6.0 MES> 30 daysNone (Optimal Stability)
pH 7.5 HEPES48 hoursMild C–C bond cleavage
pH 9.0 Borate< 2 hoursRapid Haller-Bauer fragmentation

Q3: I am observing a secondary peak in my HPLC chromatograms under strongly acidic conditions (pH < 3). What is this degradant? The Causality: While the C3 position is fully substituted and blocked, the C1 position (the terminal methyl group) possesses three α-protons. Under strongly acidic conditions, the ketone undergoes acid-catalyzed enolization exclusively toward the C1 carbon. This reactive enol intermediate is highly susceptible to subsequent aldol-type condensations with intact ketone molecules or oxidative degradation if dissolved oxygen is present in your buffer. Maintaining your system at pH ≥ 4.0 will suppress this pathway.

Part 2: Mechanistic Visualization

The following diagram illustrates the exact chemical logic behind the base-catalyzed degradation pathway. Understanding this flow is critical for designing appropriate downstream purification and formulation steps.

StabilityWorkflow Ketone 3-Methanesulfonyl-3-methylbutan-2-one (Intact Substrate) OH_Attack Hydroxide Attack at C2 (High pH Conditions) Ketone->OH_Attack Nucleophilic Addition Tetrahedral Tetrahedral Intermediate (Unstable Carbinolamine-like) OH_Attack->Tetrahedral Cleavage C2-C3 Bond Cleavage (Haller-Bauer Type) Tetrahedral->Cleavage Steric Relief & Electronic Drive Products Acetate + α-Sulfonyl Carbanion (Highly Stabilized) Cleavage->Products Irreversible Fragmentation

Base-catalyzed Haller-Bauer type cleavage of 3-Methanesulfonyl-3-methylbutan-2-one.

Part 3: Self-Validating Experimental Protocol

Method: pH-Stability Screening & Kinetic Profiling

To accurately determine the degradation kinetics of 3-Methanesulfonyl-3-methylbutan-2-one without introducing analytical artifacts, you must utilize a self-validating workflow. This protocol ensures that degradation does not artificially continue while samples wait in the autosampler.

Step 1: Matrix Preparation & Internal Standardization Prepare 50 mM buffer solutions at pH 4.5 (Acetate) and pH 8.0 (Phosphate). Spike each buffer with 10 µg/mL of Acetophenone to serve as an internal standard (IS). Causality: The IS validates that any drop in the target compound's peak area is due to true chemical degradation, not extraction losses or HPLC injection volume errors.

Step 2: Substrate Initiation Prepare a 10 mg/mL stock of 3-Methanesulfonyl-3-methylbutan-2-one in LC-MS grade Acetonitrile (ACN). Spike the stock into the buffers to achieve a final concentration of 100 µg/mL (1% ACN final volume). Incubate the vials at 40°C in sealed amber glass to accelerate degradation while preventing UV-induced radical formation.

Step 3: Time-Course Sampling & Active Quenching (Critical Step) At designated time points (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots from each buffer. Causality: You must immediately quench the pH 8.0 aliquots by adding 10 µL of 1% Formic Acid. Failure to neutralize the hydroxide ions will allow the Haller-Bauer cleavage to proceed inside the HPLC autosampler queue, yielding falsely elevated degradation rates and ruining your kinetic data.

Step 4: Chromatographic Analysis Analyze the quenched samples via HPLC-UV (210 nm) using a standard C18 column. Calculate the remaining percentage of the intact ketone by comparing the peak area ratio (Ketone/IS) at each time point against the t=0 baseline.

References

  • Title: Haller–Bauer Reaction Revisited: Synthetic Applications of a Versatile C–C Bond Scission Reaction Source: ResearchGate URL: [Link]

  • Title: Structure of an .alpha.-sulfonyl carbanion Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Chiral Lithiated Allylic α-Sulfonyl Carbanions: Experimental and Computational Study of Their Structure, Configurational Stability, and Enantioselective Synthesis Source: PubMed (Chemistry - A European Journal) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Residual Solvent Removal from 3-Methanesulfonyl-3-methylbutan-2-one

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of residual solvents from 3-Methanesulfonyl-3-methylbutan-2-one. The in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of residual solvents from 3-Methanesulfonyl-3-methylbutan-2-one. The information herein is structured to address specific experimental issues through a troubleshooting-focused question-and-answer format.

Introduction

3-Methanesulfonyl-3-methylbutan-2-one is a keto-sulfone compound that can present challenges in purification, particularly in the effective removal of residual solvents used during synthesis and purification. Its functionality may impart a higher boiling point and polarity, making standard solvent removal techniques potentially inefficient or leading to product degradation if not optimized. This guide offers practical solutions and the underlying scientific principles to achieve the desired purity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty removing a high-boiling point solvent (e.g., DMSO, DMF, NMP) from my 3-Methanesulfonyl-3-methylbutan-2-one sample. Standard rotary evaporation seems ineffective.

A1: High-boiling point solvents are challenging to remove under standard rotary evaporation conditions due to their low vapor pressure. To effectively remove them, more advanced techniques are necessary.

  • High-Vacuum Drying: Utilizing a high-vacuum pump (e.g., a diffusion or turbomolecular pump) can significantly lower the boiling point of the solvent. However, it is crucial to consider the thermal stability of your compound. It is recommended to start at a moderate temperature (e.g., 40-50 °C) and gradually increase it while monitoring for any signs of degradation.

  • Azeotropic Distillation: This technique involves adding a lower-boiling point solvent (an "entrainer") that forms an azeotrope with the high-boiling point solvent. The azeotrope has a lower boiling point than either individual component, facilitating its removal. For example, toluene or heptane can be used to azeotropically remove water. This method is particularly useful for removing water from organic hydrates.

  • Co-Solvent Addition: Adding a low-boiling co-solvent can augment the mass transfer rate of the high-boiling solvent during vacuum drying. For instance, adding ethanol to a solution containing DMSO can facilitate the removal of both solvents under vacuum. This is believed to occur through hydrogen bonding and a resulting volatilizing effect.

Q2: My sample of 3-Methanesulfonyl-3-methylbutan-2-one appears to be degrading when I apply heat to remove residual solvents. How can I avoid this?

A2: Thermal degradation is a significant concern, especially for complex molecules. The stability of your compound under elevated temperatures is a critical parameter.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in a solvent with a suitable freezing point (e.g., water, dioxane), lyophilization is an excellent method for solvent removal without the need for heat. The process involves freezing the sample and then reducing the pressure to allow the solvent to sublimate directly from a solid to a gas.

  • Reduced Temperature and High Vacuum: As mentioned previously, a high-vacuum system allows for solvent removal at lower temperatures. It is a trade-off between the time required for drying and the temperature sensitivity of your compound.

  • Stability Studies: It is highly recommended to perform small-scale stability studies on your compound. Exposing small aliquots to different temperatures for varying durations and analyzing for degradation products (e.g., by LC-MS or NMR) will provide invaluable data for optimizing your drying process.

Q3: After removing the bulk of the solvent, I still detect trace amounts in my final product by NMR/GC. How can I remove these last traces?

A3: Removing the final traces of solvent often requires a more rigorous approach.

  • Prolonged High-Vacuum Drying: Leaving the sample under high vacuum for an extended period (e.g., overnight or for several days) can be effective.

  • Solvent Displacement: Dissolving the compound in a minimal amount of a low-boiling, non-residual solvent in which it is highly soluble, and then re-evaporating, can help to chase out the more persistent residual solvent. Repeat this process several times.

  • Drying in the Presence of Water Vapor: For crystalline solids, drying in the presence of water vapor can displace trapped organic solvent molecules within the crystal lattice. The absorbed water can then be removed by conventional drying methods.[1]

Data Presentation

Table 1: Boiling Points of Common Solvents

This table provides a reference for the boiling points of common solvents, which is a key factor in selecting an appropriate removal strategy.

SolventBoiling Point at Atmospheric Pressure (°C)
Dichloromethane39.6
Acetone56
Methanol64.7
Ethanol78.3
Ethyl Acetate77.1
Heptane98.4
Toluene110.6
Water100
Dimethylformamide (DMF)153
Dimethyl Sulfoxide (DMSO)189
N-Methyl-2-pyrrolidone (NMP)202

Experimental Protocols

Protocol 1: High-Vacuum Drying

  • Transfer your sample of 3-Methanesulfonyl-3-methylbutan-2-one to a round-bottom flask or a suitable vacuum flask.

  • Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Slowly open the vacuum valve to avoid bumping.

  • Once the initial vigorous bubbling has subsided, you can begin to gently heat the flask using a water bath.

  • Start with a low temperature (e.g., 30-40 °C) and monitor the sample.

  • Gradually increase the temperature if necessary, but do not exceed the known or estimated decomposition temperature of your compound.

  • Continue drying until a constant weight is achieved or until analytical tests confirm the absence of residual solvent.

Protocol 2: Azeotropic Distillation for Water Removal

  • Dissolve your sample in a suitable organic solvent that forms an azeotrope with water (e.g., toluene).

  • Set up a distillation apparatus, including a Dean-Stark trap if you wish to monitor the amount of water removed.

  • Heat the solution to reflux. The water-toluene azeotrope will distill over and collect in the trap.

  • Continue the distillation until no more water is collected.

  • Allow the apparatus to cool, and then remove the remaining solvent (toluene) under reduced pressure.

Visualization

Diagram 1: Decision Tree for Solvent Removal Method Selection

This diagram provides a logical workflow for selecting the most appropriate solvent removal technique based on the properties of the solvent and the target compound.

SolventRemovalDecisionTree start Start: Residual Solvent Removal solvent_bp Is the solvent high-boiling? (e.g., DMSO, DMF) start->solvent_bp compound_stability Is the compound thermally sensitive? solvent_bp->compound_stability Yes rotovap Standard Rotary Evaporation solvent_bp->rotovap No high_vac Use High-Vacuum Drying (with gentle heating) compound_stability->high_vac No lyophilization Use Lyophilization (Freeze-Drying) compound_stability->lyophilization Yes azeotrope Consider Azeotropic Distillation or Co-Solvent Addition high_vac->azeotrope If still ineffective low_temp_vac High-Vacuum Drying at Low Temperature lyophilization->low_temp_vac If not applicable

Caption: Decision tree for selecting a solvent removal method.

Diagram 2: Experimental Setup for High-Vacuum Drying

This diagram illustrates a typical laboratory setup for removing residual solvents under high vacuum.

HighVacuumSetup flask Round-Bottom Flask Sample of 3-Methanesulfonyl-3-methylbutan-2-one cold_trap Cold Trap (e.g., Liquid Nitrogen) flask->cold_trap Vapor Flow vacuum_pump {High-Vacuum Pump} cold_trap->vacuum_pump To Pump heating_mantle Heating Mantle/Water Bath heating_mantle->flask Heat

Caption: High-vacuum drying apparatus.

References

  • University of Colorado Boulder. (n.d.). Solvent Removal. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Organomation. (n.d.). What is Solvent Removal? Retrieved from [Link]

  • Frontier, A. (2026). How To: Remove Residual Water. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Britton, E. C., Nutting, H. S., & Horsley, L. H. (1943). U.S. Patent No. 2,324,255. Washington, DC: U.S.
  • Wikipedia. (2024). Azeotropic distillation. Retrieved from [Link]

  • Dunn, P. J., et al. (1997). U.S. Patent No. 5,981,751. Washington, DC: U.S.
  • Lide, D.R. (Ed.). (2007). CRC Handbook of Chemistry and Physics (88th ed.). CRC Press.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-butanone. PubChem. Retrieved from [Link]

  • INCHEM. (2021). ICSC 0922 - 3-METHYL-2-BUTANONE. Retrieved from [Link]

  • National Library of Medicine. (2024). The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage. Retrieved from [Link]

  • de Araujo, B. C. R., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 3-Methanesulfonyl-3-methylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel compounds is a cornerstone of p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. 3-Methanesulfonyl-3-methylbutan-2-one, a molecule featuring both a ketone and a sulfonyl functional group, presents an interesting case for analytical characterization. This guide provides an in-depth analysis of its predicted proton Nuclear Magnetic Resonance (¹H NMR) spectrum, a primary tool for structural determination, and compares this technique with other key analytical methods, namely ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document is crafted to offer not just data, but a logical framework for analytical strategy, grounded in the principles of scientific integrity and field-proven insights.

The Subject Molecule: 3-Methanesulfonyl-3-methylbutan-2-one

The structure of 3-Methanesulfonyl-3-methylbutan-2-one is foundational to understanding its spectroscopic properties. The molecule contains a quaternary carbon atom bonded to an acetyl group, a methanesulfonyl group, and two methyl groups. This specific arrangement dictates the electronic environment of each proton and, consequently, their resonance frequencies in an NMR experiment.

Caption: Molecular structure of 3-Methanesulfonyl-3-methylbutan-2-one.

¹H NMR Spectrum Analysis: A Predictive Approach

In the absence of an experimental spectrum, a detailed prediction based on established principles of NMR spectroscopy provides a robust analytical starting point. The key to this prediction lies in understanding the influence of adjacent functional groups on the chemical shift of protons.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
A~2.3Singlet3HCH₃ (Acetyl)
B~1.5Singlet6H2 x CH₃ (on quaternary C)
C~3.0Singlet3HCH₃ (Methanesulfonyl)
Rationale Behind the Predictions

The predicted ¹H NMR spectrum of 3-Methanesulfonyl-3-methylbutan-2-one is expected to be relatively simple, exhibiting three distinct singlets. The absence of any adjacent protons for all methyl groups means there will be no spin-spin coupling, hence all signals will appear as singlets.

  • Signal A (Acetyl Methyl Protons): Protons on a carbon alpha to a carbonyl group are deshielded and typically resonate in the range of 2.1-2.4 ppm.[1] The electron-withdrawing nature of the carbonyl group reduces the electron density around these protons, shifting their signal downfield.[2]

  • Signal B (Gem-Dimethyl Protons): The two methyl groups attached to the quaternary carbon are chemically equivalent and will therefore resonate at the same frequency. These protons are situated further from the direct influence of the carbonyl and sulfonyl groups compared to the other methyl groups. Their chemical shift is predicted to be around 1.5 ppm.

  • Signal C (Methanesulfonyl Methyl Protons): The sulfonyl group is strongly electron-withdrawing, leading to significant deshielding of the adjacent methyl protons. Protons on a carbon attached to a sulfone group typically appear in the range of 2.8-3.2 ppm.[3]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument acquire Acquire FID Data instrument->acquire ft Fourier Transform acquire->ft phasing Phasing and Baseline Correction ft->phasing referencing Referencing to TMS phasing->referencing integration Integration referencing->integration chem_shift Chemical Shift Analysis referencing->chem_shift multiplicity Multiplicity Analysis referencing->multiplicity structure Structure Elucidation integration->structure chem_shift->structure multiplicity->structure

Caption: General workflow for NMR spectrum analysis.

Comparative Analysis with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often relies on a suite of analytical techniques. Here, we compare the expected outcomes from ¹³C NMR, IR Spectroscopy, and Mass Spectrometry for 3-Methanesulfonyl-3-methylbutan-2-one.

¹³C NMR Spectroscopy

In contrast to the simplicity of the proton NMR, the ¹³C NMR spectrum will provide more detailed information about the carbon skeleton.

  • Expected Signals:

    • Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the range of 200-220 ppm for ketones.[4]

    • Quaternary Carbon: The carbon bonded to the four other non-hydrogen atoms will have a characteristic chemical shift, likely in the range of 50-70 ppm.

    • Acetyl Methyl Carbon: The methyl carbon of the acetyl group will likely appear around 25-35 ppm.

    • Gem-Dimethyl Carbons: The two equivalent methyl carbons on the quaternary center will give a single signal, expected in the range of 20-30 ppm.

    • Methanesulfonyl Methyl Carbon: The carbon of the methyl group attached to the sulfonyl group will be deshielded and is expected to resonate around 40-50 ppm.

  • Advantages over ¹H NMR:

    • Directly observes the carbon backbone of the molecule.

    • Can identify quaternary carbons, which are invisible in ¹H NMR.

    • The wider chemical shift range (0-220 ppm) often leads to less signal overlap compared to ¹H NMR.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups based on their vibrational frequencies.

  • Expected Key Absorptions:

    • C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1715 cm⁻¹ for a saturated aliphatic ketone.[6]

    • S=O Stretch (Sulfone): Sulfones exhibit two characteristic strong stretching vibrations. The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ region, and the symmetric stretch is found in the 1160-1120 cm⁻¹ range.[7]

    • C-H Stretch (Aliphatic): Strong absorptions will be present in the 3000-2850 cm⁻¹ region corresponding to the C-H bonds of the methyl groups.

  • Advantages and Limitations:

    • Advantage: Provides rapid and definitive confirmation of the presence of the ketone and sulfone functional groups.

    • Limitation: IR spectroscopy does not provide detailed information about the connectivity of the molecule in the way that NMR does.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

  • Expected Observations:

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 3-Methanesulfonyl-3-methylbutan-2-one would be expected.

    • Fragmentation: Common fragmentation pathways for ketones involve alpha-cleavage, the loss of an alkyl group adjacent to the carbonyl. For this molecule, this could result in the loss of the acetyl group or the tertiary butyl sulfonyl group. Fragmentation of the sulfonyl group could also be observed.

  • Complementary Role:

    • MS provides the crucial information of the molecular formula (when high-resolution MS is used) and offers clues about the structural components through fragmentation analysis. This data is highly complementary to the connectivity information provided by NMR.

Conclusion

The analytical characterization of 3-Methanesulfonyl-3-methylbutan-2-one is best achieved through a multi-technique approach. While a predicted ¹H NMR spectrum provides foundational information on the proton environments and their relative numbers, its full interpretive power is realized when combined with other spectroscopic methods. ¹³C NMR offers a detailed map of the carbon framework, IR spectroscopy rapidly confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation puzzle pieces. For researchers and drug development professionals, the integration of data from these orthogonal techniques provides the highest level of confidence in structural assignment, ensuring the integrity and validity of their scientific endeavors.

References

  • Abraham, R. J., et al. (2008). ¹H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2023, November 20). Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020, February 14). Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • 12.04 1H NMR Chemical Shifts | OrganicChemGuide - organic chemistry tutor. (n.d.). Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • 13C Carbon NMR Spectroscopy - Chemistry Steps. (2025, October 22). Retrieved from [Link]

  • 13C-NMR. (n.d.). Retrieved from [Link]

  • IR: ketones. (n.d.). Retrieved from [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 3-Methanesulfonyl-3-methylbutan-2-one

Executive Summary & Core Directive This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation pattern of 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8). Designed for drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation pattern of 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8). Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral listing to explain the mechanistic causality governing ion formation.

Key Finding: Unlike its structural analog Pinacolone (where the tertiary carbocation


 is the base peak), the presence of the electron-withdrawing sulfonyl group in the target molecule destabilizes the tertiary carbocation. This results in a base peak of 

(acetyl cation)
, providing a critical differentiator for structural confirmation.

Compound Profile & Structural Context[1][2][3]

To understand the fragmentation, we must first analyze the electronic environment of the molecule.

FeatureSpecification
IUPAC Name 3-Methanesulfonyl-3-methylbutan-2-one
Formula

Molecular Weight 164.22 Da
Key Moieties Acetyl (

), Gem-dimethyl (

), Sulfonyl (

)
Electronic Effect The sulfonyl group is strongly electron-withdrawing (

), destabilizing adjacent positive charges.[1]

Fragmentation Mechanism & Pathways[4][5]

The fragmentation of 3-Methanesulfonyl-3-methylbutan-2-one under Electron Ionization (EI, 70 eV) is governed by the competition between the stability of the acylium ion and the destabilizing effect of the sulfone group.

Primary Pathway: Alpha-Cleavage (Ketone)

The molecular ion (


, m/z 164) is expected to be weak or absent due to the quaternary center and the labile nature of sulfones. The dominant pathway is 

-cleavage adjacent to the carbonyl group.[2]
  • Path A (Dominant): Cleavage generates the acetyl cation (

    
    , m/z 43) and the neutral sulfonyl-stabilized radical.
    
    • Mechanism:[3][4][5][6][7][8][9] The positive charge preferentially resides on the acyl group because the alternative—a carbocation alpha to a sulfone—is electronically unfavorable.

  • Path B (Minor): Cleavage generating the sulfonyl-containing carbocation (

    
    ).
    
    • Observation: This peak is significantly less intense than in non-sulfonated analogs due to the electron-withdrawing nature of

      
      .
      
Secondary Pathway: Sulfone Rearrangement

Sulfones characteristically undergo


 extrusion or rearrangement.
  • 
     Elimination:  Loss of 
    
    
    
    (64 Da) from the molecular ion or fragments.
    • 
      .
      
  • Sulfonyl Cleavage: Direct scission of the

    
     bond.
    
    • Formation of

      
       (
      
      
      
      ) or
      
      
      (
      
      
      ).
Visualization of Fragmentation Pathways

FragmentationPathway M_Ion Molecular Ion (M+) m/z 164 Acetyl Acetyl Cation m/z 43 (Base Peak) M_Ion->Acetyl α-Cleavage (Major) Charge Retention on C=O SulfonylCat Sulfonyl Cation m/z 121 (Minor) M_Ion->SulfonylCat α-Cleavage (Minor) Destabilized by SO2 Desulfonated Desulfonated Ion m/z 100 M_Ion->Desulfonated -SO2 (64 Da) Rearrangement MethylSulfonyl Methylsulfonyl Ion m/z 79 SulfonylCat->MethylSulfonyl Secondary Frag.

Caption: Figure 1. Competitive fragmentation pathways showing the thermodynamic preference for the acetyl cation (m/z 43) over the sulfonyl-destabilized cation.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 3-Methanesulfonyl-3-methylbutan-2-one, it must be compared against its structural analog Pinacolone and generic Sulfones .

Comparison Table
FeatureTarget Molecule (Sulfone Derivative)Pinacolone (Standard Analog)Differentiation Logic
Base Peak m/z 43 (

)
m/z 57 (

)
Key Differentiator. The sulfone group makes the tertiary carbocation unstable, shifting the base peak to the acetyl group.
Molecular Ion m/z 164 (Weak/Absent)m/z 100 (Distinct)Mass shift of +64 Da corresponds exactly to

.
Signature Loss M - 64 (

)
M - 15 (

), M - 28 (

)

loss is diagnostic for sulfones; Pinacolone loses methyls easily.
Low Mass Ions m/z 63, 79 (Sulfur series)m/z 41, 29 (Hydrocarbon)Presence of m/z 79/63 confirms sulfur oxidation state.
Mechanistic Insight (The "Why")

In Pinacolone (


), alpha-cleavage produces a tert-butyl cation (

). This is a stable tertiary carbocation, making m/z 57 the base peak (100% abundance). In the Target (

), the equivalent tertiary carbon is attached to a highly electronegative sulfonyl group. This destabilizes the positive charge. Therefore, the fragmentation preferentially retains the charge on the other side of the cut—the acetyl group (m/z 43).

Experimental Protocols (Self-Validating)

For reproducible data, follow this standardized workflow.

Sample Preparation (LC-MS/GC-MS)
  • Solvent: Methanol or Acetonitrile (avoid protic solvents if analyzing labile metabolites).

  • Concentration: 10 µg/mL.

  • Internal Standard: Use Dimethyl Sulfone (

    
    ) to calibrate the sulfur-specific fragmentation efficiency.
    
Instrument Parameters (EI Source)
  • Ionization Energy: 70 eV (Standard).

  • Source Temperature: 230°C. Note: Sulfones can thermally degrade; if m/z 100 is abnormally high relative to m/z 164, lower source temp to 200°C.

  • Scan Range: m/z 35 – 200.

Data Validation Checklist

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Ketones and Sulfones. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • ResearchGate. Fragmentation of beta-keto sulfones and related impurities.[Link]

Sources

Validation

Technical Guide: IR Spectroscopic Characterization of 3-Methanesulfonyl-3-methylbutan-2-one

Executive Summary 3-Methanesulfonyl-3-methylbutan-2-one is a specialized -ketosulfone intermediate often utilized in the synthesis of strain-release reagents and complex heterocyclic scaffolds. Its structure combines a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methanesulfonyl-3-methylbutan-2-one is a specialized


-ketosulfone intermediate often utilized in the synthesis of strain-release reagents and complex heterocyclic scaffolds. Its structure combines a sterically crowded gem-dimethyl backbone with two highly polar functional groups: a ketone and a sulfone.

For researchers and drug development professionals, accurate identification of this compound relies on distinguishing its dual-polar "fingerprint" from common precursors like 3-methyl-3-buten-2-one (Methyl Isopropenyl Ketone) or hydrolysis byproducts like 3-hydroxy-3-methyl-2-butanone .

This guide provides a comparative spectroscopic analysis, theoretical peak assignments based on functional group causality, and a validated workflow for purity assessment.

Structural Analysis & Theoretical Assignments

The infrared spectrum of 3-Methanesulfonyl-3-methylbutan-2-one is dominated by the interplay between the electron-withdrawing sulfone group (


) and the carbonyl group (

).
Functional Group Breakdown
  • Carbonyl (C=O): Located at C2. The adjacent quaternary carbon (C3) bears the sulfone. The inductive electron-withdrawing nature of the sulfone typically shifts the carbonyl absorption to a slightly higher wavenumber compared to simple aliphatic ketones.

  • Sulfone (

    
    ):  Exhibits two distinct, intense bands corresponding to asymmetric and symmetric stretching. These are the most diagnostic peaks for confirming the introduction of the methanesulfonyl moiety.
    
  • Gem-Dimethyl (

    
    ):  The isopropyl-like skeleton at C3 produces characteristic doublet bending vibrations in the fingerprint region.
    
Predicted Peak Assignments Table

Data derived from standard correlation tables for


-ketosulfones and aliphatic backbones.
Functional GroupVibration ModePredicted Wavenumber (

)
IntensityDiagnostic Note
Alkyl C-H Stretch (

)
2990 – 2900 MediumMultiple bands; typical aliphatic envelope.
Ketone C=O Stretch1715 – 1725 StrongSharp peak. May be slightly blue-shifted from 1715 due to

-sulfone induction.
Sulfone

Asymmetric Stretch1310 – 1290 StrongPrimary confirmation peak. Distinguishes from simple ketones.
Sulfone

Symmetric Stretch1150 – 1130 StrongSecondary confirmation peak. Often sharper than the asymmetric band.
Methyl

Bend (Umbrella)1385 & 1365 Medium"Gem-dimethyl" doublet; often obscured by the strong

asymmetric stretch.
C-S / C-C Skeletal Stretch700 – 600 Weak/MedFingerprint region; useful for identity confirmation against reference standards.

Comparative Analysis: Target vs. Alternatives

In a synthetic context, this molecule is often compared against its unsaturated precursor or hydrolysis byproducts. The following table outlines how to distinguish them.

Comparative Spectral Guide
FeatureTarget: 3-Methanesulfonyl... Precursor: 3-Methyl-3-buten-2-one Byproduct: 3-Hydroxy-3-methyl...
Diagnostic Region 1300 & 1140

(Sulfone)
1620-1640

(Alkene C=C)
3400-3500

(Alcohol O-H)
Carbonyl (C=O) ~1720

(Saturated)
~1680

(Conjugated, lower

)
~1715

(Saturated)
Visual Check Two strong bands in fingerprintWeak/Med sharp band near C=O[1]Broad, rounded band at high energy
Status Product Starting Material Impurity

Critical Insight: The disappearance of the conjugated C=C stretch at ~1630


 and the simultaneous appearance of the sulfone doublet (1300/1140 

) is the definitive "Reaction Complete" signal for the addition of methanesulfinic acid to the enone.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this high-fidelity protocol. This workflow includes a built-in validation step using polystyrene standards or atmospheric background checks.

Step-by-Step Methodology
  • Instrument Setup:

    • Mode: ATR (Attenuated Total Reflectance) is preferred for this solid/viscous liquid to avoid pathlength errors. Use a Diamond or ZnSe crystal.

    • Resolution:

      
      .
      
    • Scans: Minimum 16 scans (32 recommended for signal-to-noise ratio > 500:1).

  • Background Acquisition (Validation Step 1):

    • Clean crystal with isopropanol.

    • Collect background. Verify

      
       doublet (2350 
      
      
      
      ) is present but subtracted correctly in the live preview.
  • Sample Preparation:

    • If Liquid: Place 1 drop (~20

      
      L) to cover the crystal eye.
      
    • If Solid: Place ~5 mg of sample. Apply pressure using the anvil until the force gauge reaches the "Green/Optimal" zone (typically 80-100 lbs force).

  • Acquisition & Processing:

    • Collect spectrum.[1][2][3][4][5][6][7][8]

    • Baseline Correction: Apply automatic baseline correction (polynomial order 2) if the baseline drifts >5% T.

    • Normalization: Normalize the strongest peak (C=O or

      
      ) to 1.0 Absorbance units for comparison.
      
  • Quality Control (Validation Step 2):

    • Check for broad water bands at 3400

      
      . If present >5% intensity, dry sample (vacuum/desiccator) and re-run.
      

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for identifying the compound and the experimental workflow.

Figure 1: Spectral Identity Decision Tree

SpectralLogic Start Unknown Sample Spectrum CheckCO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->CheckCO CheckOH Check 3200-3600 cm⁻¹ (Hydroxyl Region) CheckCO->CheckOH Peak Present ResultUnknown UNKNOWN / DEGRADED CheckCO->ResultUnknown No Peak CheckCC Check 1600-1650 cm⁻¹ (Alkene Region) CheckOH->CheckCC No Peak ResultImpurity IDENTIFIED: Hydrolysis Impurity (Alcohol) CheckOH->ResultImpurity Broad Peak Present CheckSO2 Check 1300 & 1140 cm⁻¹ (Sulfone Region) CheckCC->CheckSO2 No Peak ResultPrecursor IDENTIFIED: Precursor (Enone) CheckCC->ResultPrecursor Sharp Peak Present ResultTarget CONFIRMED: 3-Methanesulfonyl-3-methylbutan-2-one CheckSO2->ResultTarget Strong Doublet Present CheckSO2->ResultUnknown Weak/Missing

Caption: Logic gate for distinguishing the target


-ketosulfone from common synthetic impurities.
Figure 2: Experimental Workflow

Workflow Prep Sample Prep (Dry & Neat) Acq Acquisition (ATR, 16+ Scans) Prep->Acq BG Background Scan (Air/Crystal) BG->Acq Process Processing (Baseline & Norm) Acq->Process Analyze Peak Picking (Threshold 5%) Process->Analyze

Caption: Standardized ATR-FTIR acquisition workflow for consistent spectral data.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 3-Hydroxy-3-methyl-2-butanone Infrared Spectrum. NIST Chemistry WebBook.[1][3] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 3-Methyl-3-buten-2-one Infrared Spectrum. NIST Chemistry WebBook.[1][3] Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Wiley.[1] (Standard reference for functional group assignments).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Source for Sulfone/Ketone shift causality).

Sources

Comparative

Reactivity Profiling of 3-Methanesulfonyl-3-methylbutan-2-one: A Comparative Guide

Prepared by: Senior Application Scientist, Chemical Development & Late-Stage Functionalization Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Late-Stage Functionalization Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently evaluate the reactivity profiles of functionalized sulfones to design robust synthetic routes. 3-Methanesulfonyl-3-methylbutan-2-one presents a fascinating case study in steric and electronic interplay. Unlike typical


-sulfonyl ketones, this molecule features a quaternary 

-carbon (C3) heavily congested by gem-dimethyl groups and a bulky methanesulfonyl moiety. This structural anomaly fundamentally alters its reactivity—shutting down traditional C3-enolization and severely retarding nucleophilic addition, while simultaneously priming the molecule for base-mediated hydrolytic C-C bond cleavage.

This guide objectively compares the reactivity of 3-methanesulfonyl-3-methylbutan-2-one against standard sulfone alternatives, providing mechanistic causality, self-validating experimental protocols, and structural data to guide your synthetic strategy.

Structural & Mechanistic Profiling (The Causality of Reactivity)

To understand how to deploy or manipulate this molecule, we must deconstruct the causality behind its chemical behavior:

  • Enolization & Regioselectivity: In unhindered

    
    -sulfonyl ketones (e.g., 1-methanesulfonylpropan-2-one), the protons flanked by the carbonyl and sulfonyl groups are highly acidic (pKa ~11–13). In our target molecule, the C3 position is a quaternary center lacking protons. Consequently, enolization is forced to occur exclusively at the less activated C1 methyl group. This completely shifts the regioselectivity of base-catalyzed condensations away from the sulfonyl-adjacent carbon.
    
  • Nucleophilic Addition & Steric Shielding: The adjacent C3 quaternary center creates a massive steric shield around the C2 carbonyl. The Bürgi-Dunitz trajectory required for nucleophiles (like Grignard reagents or hydrides) to attack the carbonyl carbon is physically blocked by the gem-dimethyl and sulfonyl oxygen atoms, rendering the ketone highly resistant to standard additions.

  • Hydrolytic C-C Cleavage: As established in classic mechanistic studies by Pearson et al.,

    
    -sulfonyl ketones are uniquely susceptible to hydrolytic cleavage in alkaline media [1]. Because nucleophiles struggle to permanently add to the sterically hindered carbonyl, hard nucleophiles like hydroxide reversibly form a tetrahedral intermediate. The thermodynamic sink for this system is the collapse of the intermediate via C-C bond scission, ejecting a highly stable tertiary sulfonyl carbanion that rapidly protonates to form isopropyl methyl sulfone [2].
    

Comparative Reactivity Matrix

To benchmark 3-methanesulfonyl-3-methylbutan-2-one, we compare it against three distinct classes of sulfones commonly used in drug development [3].

Sulfone Analog

-Proton Acidity (Primary Site)
Carbonyl ElectrophilicityBase-Mediated Cleavage SusceptibilityPrimary Reactivity Mode
3-Methanesulfonyl-3-methylbutan-2-one None at C3 (C1 enolization only)Very Low (Sterically shielded)High (Yields stable tertiary carbanion)Hydrolytic C-C cleavage; C1-alkylation
1-Methanesulfonylpropan-2-one High (pKa ~11-13 at C3)High (Unhindered)Moderate (Yields primary carbanion)C3-Alkylation; Knoevenagel condensation
Dimethyl Sulfone Very Low (pKa ~31)N/A (No carbonyl)None Strong base deprotonation (e.g., n-BuLi)
Methyl Vinyl Sulfone Low N/A (Michael Acceptor)None Thia-Michael additions

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Every step includes built-in analytical checkpoints to confirm mechanistic fidelity.

Protocol A: Base-Mediated Hydrolytic Cleavage

Objective: To quantify the C-C bond cleavage rate and isolate the resulting isopropyl methyl sulfone.

  • Preparation: Charge a 50 mL round-bottom flask with 3-methanesulfonyl-3-methylbutan-2-one (1.0 mmol, 164.2 mg) and dissolve in 5.0 mL of 1,4-Dioxane. Causality: Dioxane is required as a co-solvent to maintain the solubility of the highly lipophilic quaternary sulfone when aqueous base is introduced.

  • Initiation: Add 5.0 mL of 1.0 M aqueous NaOH (5.0 equiv) dropwise at 25 °C.

  • Thermal Activation: Elevate the reaction temperature to 50 °C. Causality: The gem-dimethyl groups at C3 create a severe kinetic barrier for the incoming hydroxide trajectory. Thermal activation is required to reach the transition state for the tetrahedral intermediate.

  • Reaction Monitoring (Self-Validation): Withdraw 50 µL aliquots every 30 minutes. Quench with 0.1 M HCl, extract with EtOAc, and analyze via GC-MS. The validation metric is the disappearance of the parent mass (

    
     164) and the emergence of isopropyl methyl sulfone (
    
    
    
    122).
  • Workup & Isolation: Upon complete consumption of the starting material, cool to room temperature, neutralize with 1.0 M HCl to pH 7, and extract with dichloromethane (3 x 10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2).

Protocol B: Regioselective Deuterium Exchange

Objective: To demonstrate exclusive C1 enolization due to C3 quaternary blocking.

  • Preparation: Dissolve 3-methanesulfonyl-3-methylbutan-2-one (0.5 mmol) in 2.0 mL of CD₃OD in a dry, inert NMR tube.

  • Base Addition: Add 10 mol% of anhydrous K₂CO₃ and 0.1 mL of D₂O. Causality: A mild base is selected to trigger enolization without providing the strong nucleophilic hydroxide needed to initiate the irreversible C-C cleavage pathway.

  • Incubation: Seal the tube and incubate at 25 °C for 4 hours.

  • Validation (NMR Integration): Acquire a ¹H-NMR spectrum. The self-validating observation is the complete disappearance of the C1 methyl singlet (~2.3 ppm), while the C3 gem-dimethyl singlet (~1.5 ppm) and the sulfonyl methyl singlet (~3.0 ppm) remain fully integrated. This proves that enolization is strictly confined to the unhindered C1 position.

Mechanistic Pathway Visualization

The diagram below maps the logical flow of the hydrolytic cleavage pathway, highlighting the rate-determining formation of the tetrahedral intermediate and the subsequent collapse into the thermodynamic sinks (acetate and the tertiary carbanion).

G A 3-Methanesulfonyl-3-methylbutan-2-one (Sterically Hindered) B OH⁻ Attack at C2 Carbonyl (Kinetically Slow) A->B NaOH (aq) / 50°C C Tetrahedral Intermediate (Alkoxide Formation) B->C D C-C Bond Cleavage (Rate-Determining Step) C->D Electron collapse E Acetate (CH₃COO⁻) [Thermodynamic Sink] D->E F Tertiary Sulfonyl Carbanion [-C(CH₃)₂SO₂CH₃] D->F G Protonation via H₂O F->G Rapid H⁺ transfer H Isopropyl Methyl Sulfone G->H

Fig 1: Base-mediated hydrolytic C-C cleavage pathway of 3-methanesulfonyl-3-methylbutan-2-one.

References

  • Mechanism of the Hydrolytic Cleavage of Carbon-Carbon Bonds. III. Hydrolysis of alpha-Nitro and alpha-Sulfonyl Ketones. Journal of the American Chemical Society. URL: [Link]

  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts (MDPI). URL: [Link]

  • Ketone or aldehyde synthesis by acylation. Organic Chemistry Portal. URL: [Link]

Validation

validating assay methods for 3-Methanesulfonyl-3-methylbutan-2-one

Title: Validating Assay Methods for 3-Methanesulfonyl-3-methylbutan-2-one: A Comparative Technical Guide Executive Summary This guide provides a technical framework for validating analytical methods for 3-Methanesulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Assay Methods for 3-Methanesulfonyl-3-methylbutan-2-one: A Comparative Technical Guide

Executive Summary This guide provides a technical framework for validating analytical methods for 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1350634-29-7), a critical ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto sulfone intermediate often utilized in the synthesis of sulfonyl-containing pharmacophores (e.g., phosphodiesterase inhibitors).

Given the molecule's structural properties—a polar sulfone group combined with a ketone and a quaternary carbon—standard assay validation requires navigating specific challenges regarding detection sensitivity and thermal stability. This guide compares Reverse-Phase HPLC (RP-HPLC) against LC-MS/MS , recommending HPLC-UV as the robust standard for process assay and LC-MS for trace impurity profiling.[1]

Part 1: Molecule Analysis & Method Selection[1]

The Analyte:

  • Chemical Structure: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Key Properties:

    • Chromophore: Weak. The sulfone (

      
      ) and ketone (
      
      
      
      ) groups absorb primarily in the low UV range (<220 nm).
    • Polarity: Moderate to High. The sulfone moiety increases polarity, making retention on standard C18 columns requiring higher aqueous ratios or polar-embedded phases.

    • Stability: Generally thermally stable, but susceptible to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -cleavage or oxidation under extreme stress.
      

Strategic Comparison: HPLC-UV vs. LC-MS/MS

FeatureMethod A: RP-HPLC (UV @ 210 nm)Method B: LC-MS/MS (ESI+)
Primary Application Assay & Purity (Process Control)Trace Analysis (Genotoxic Impurities/Cleaning)
Sensitivity (LOD) Moderate (

)
High (< 1 ppm)
Specificity Good (requires gradient optimization)Excellent (Mass discrimination)
Robustness High (Standard QC friendly)Moderate (Matrix effects prone)
Cost/Run LowHigh
Recommendation Preferred for Assay Preferred for Trace/Cleaning
Decision Matrix: Method Selection

The following diagram outlines the logical pathway for selecting the appropriate validation stream based on the intended analytical use (Assay vs. Impurity).

MethodSelection Start Intended Analytical Purpose Conc Concentration Range Start->Conc HighConc Macro Level (>0.1%) (Assay/Purity) Conc->HighConc LowConc Trace Level (<0.1%) (Genotox/Cleaning) Conc->LowConc Chrom Chromophore Check HighConc->Chrom Method_B RECOMMENDED: LC-MS/MS (ESI+) MRM Mode LowConc->Method_B Sensitivity Required UV_Weak Weak UV (<220nm) Chrom->UV_Weak Sulfone/Ketone Only Method_A RECOMMENDED: RP-HPLC (UV 210nm) Use Phosphate Buffer UV_Weak->Method_A Maximize S/N

Figure 1: Decision matrix for selecting the analytical technique based on concentration requirements and molecular properties.

Part 2: Detailed Experimental Protocols

Protocol A: RP-HPLC Assay (The Gold Standard)

Rationale: While the chromophore is weak, HPLC is preferred for "Assay" (content determination) due to its superior precision (<1.0% RSD) compared to LC-MS.[1] We utilize a phosphate buffer to suppress silanol activity and ensure peak symmetry for the polar sulfone.

Instrument Parameters:

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion), ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
    • Why: Standard C18 may suffer from "phase collapse" or poor retention of the polar sulfone group in high aqueous mobile phases.

  • Mobile Phase A: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Potassium Phosphate Buffer (pH 3.0).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)[1]

    • 2-15 min: 5% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       60% B
      
    • 15-20 min: 60% B[1]

  • Flow Rate:

    
    .
    
  • Detection: UV @ 210 nm .

    • Critical Note: At 210 nm, solvents must be high-grade to avoid baseline drift.[1] Avoid Methanol if possible as it has a higher UV cutoff than Acetonitrile.

  • Column Temp:

    
    .
    

Standard Preparation:

  • Dissolve

    
     of Reference Standard in 
    
    
    
    Diluent (50:50 Water:ACN).
  • Sonicate for 10 mins (Sulfones can be slow to dissolve in pure water).

  • Filter through

    
     PTFE filter.
    
Protocol B: LC-MS/MS (Trace/Impurity)

Rationale: Used when validating for cleaning verification (swab analysis) or detecting the molecule as a byproduct in other syntheses.

  • Source: ESI Positive Mode (

    
    ).
    
  • Precursor Ion: Calculate based on MW (approx 178.2 Da

    
     179.2 
    
    
    
    ).
  • Fragment Ions: Look for loss of methyl sulfone group (

    
    ).
    

Part 3: Validation Logic & Performance Data (ICH Q2 R1/R2)

To validate the HPLC method, you must demonstrate the system is "suitable for purpose." Below is the logic flow for a self-validating sequence.

ValidationFlow Start Validation Protocol Spec 1. Specificity (Stress Testing) Start->Spec Lin 2. Linearity (5 Levels: 50-150%) Spec->Lin No Interference Acc 3. Accuracy (Spike Recovery) Lin->Acc R^2 > 0.999 Prec 4. Precision (Repeatability n=6) Acc->Prec Rec 98-102% Decision Pass Criteria? Prec->Decision Report Generate Validation Report Decision->Report Yes Fail Root Cause Analysis (Check pH/Column) Decision->Fail No Fail->Spec Re-optimize

Figure 2: Step-by-step validation workflow following ICH Q2(R1) guidelines.

Representative Validation Data

Note: The following data represents expected performance characteristics for this specific sulfone-ketone structure using the Protocol A (HPLC-UV) described above.

1. Specificity (Forced Degradation) The method must distinguish the active peak from degradants.

  • Acid Hydrolysis (0.1N HCl, 60°C): Minimal degradation expected (Sulfones are stable).[1]

  • Oxidation (3%

    
    ):  Potential formation of sulfoxide byproducts (if not fully oxidized) or cleavage.
    
  • Acceptance: Peak Purity Index > 0.999 (via Diode Array Detector).

2. Linearity & Range

  • Range: 50% to 150% of target concentration (

    
    ).
    
  • Data Table:

Level (%)Concentration (mg/mL)Peak Area (mAU*s)
500.2512500
750.37518780
1000.5025100
1250.62531350
1500.7537600
Result

Pass

3. Accuracy (Recovery) Performed by spiking the intermediate into the reaction matrix (if available) or solvent.

Spike LevelRecovery (%)ICH Limit
50%99.4%98.0 - 102.0%
100%100.1%98.0 - 102.0%
150%99.8%98.0 - 102.0%

4. Precision (Repeatability)

  • Condition: 6 injections at 100% concentration.

  • Target: RSD < 1.0% (for Assay).

  • Typical Result for Sulfones: ~0.4% RSD (Sulfones peak sharply and are stable in solution).

Part 4: Troubleshooting & Expert Insights

The "UV Cutoff" Trap: Because you are detecting at 210 nm, the choice of mobile phase modifier is critical.

  • Do NOT use: Acetate buffers (high UV cutoff >210 nm) or Tetrahydrofuran (THF).[1]

  • USE: Phosphate buffers or Phosphoric acid (transparent at 210 nm).

The "Polarity" Trap: 3-Methanesulfonyl-3-methylbutan-2-one is polar. If you use a standard C18 column with 90% water start, you may experience "dewetting" where the hydrophobic chains collapse, causing retention time shifts.[1]

  • Solution: Use a "AQ" type C18 column or a Polar-Embedded group column which stays wetted in 100% aqueous conditions.

References

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience.
  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • PubChem Compound Summary . 3-Methanesulfonyl-3-methylbutan-2-one. (For structural verification and properties). Available at: [Link][1]

Sources

Comparative

chromatographic separation of 3-Methanesulfonyl-3-methylbutan-2-one isomers

This guide details the chromatographic separation of 3-Methanesulfonyl-3-methylbutan-2-one (CAS 1499711-16-8). Executive Summary 3-Methanesulfonyl-3-methylbutan-2-one is a gem-disubstituted sulfone ketone.

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chromatographic separation of 3-Methanesulfonyl-3-methylbutan-2-one (CAS 1499711-16-8).

Executive Summary

3-Methanesulfonyl-3-methylbutan-2-one is a gem-disubstituted sulfone ketone. Structurally, the C3 position is bonded to two methyl groups (one from the butane backbone, one substituted), an acetyl group, and a methanesulfonyl group. Due to the internal plane of symmetry created by the two identical methyl groups, the target molecule is achiral .

Therefore, the "separation of isomers" for this compound refers to the removal of structural regioisomers (e.g., 1-methanesulfonyl or 4-methanesulfonyl analogs) and synthetic precursors (specifically the chiral mono-methylated intermediate, 3-methanesulfonylbutan-2-one).

This guide compares three separation strategies:

  • Reverse-Phase HPLC (RP-HPLC): Best for general purity and removing polar precursors.

  • Normal-Phase HPLC (NP-HPLC): Superior for separating structural regioisomers based on steric hindrance and polar interactions.

  • Chiral HPLC: Required only if the chiral precursor (3-methanesulfonylbutan-2-one) is a critical impurity that must be quantified or removed.

Part 1: Chemical Context & Separation Challenges

The separation challenge lies in the high polarity of the sulfone (


) and ketone (

) groups, which often leads to peak tailing on standard silica or C18 columns if not buffered correctly.
  • Target: 3-Methanesulfonyl-3-methylbutan-2-one (Achiral, Polar).

  • Impurity A (Regioisomer): 1-Methanesulfonyl-3-methylbutan-2-one (Less sterically hindered).

  • Impurity B (Precursor): 3-Methanesulfonylbutan-2-one (Chiral, Less hydrophobic).

Separation Logic Flowchart

SeparationLogic Crude Crude Reaction Mixture (Target + Regioisomers + Precursors) Decision Primary Impurity Type? Crude->Decision RP Method A: RP-HPLC (C18 / Aqueous) Decision->RP General Purity NP Method B: Normal Phase (Silica / Diol) Decision->NP Structural Isomers Chiral Method C: Chiral HPLC (Amylose/Cellulose) Decision->Chiral Enantiomeric Precursors Result1 Removes Polar Precursors (Hydrophobicity driven) RP->Result1 Result2 Separates Regioisomers (Steric/Polar driven) NP->Result2 Result3 Quantifies Chiral Precursor (Enantioselectivity) Chiral->Result3

Figure 1: Decision matrix for selecting the appropriate chromatographic method based on the impurity profile.

Part 2: Experimental Protocols

Method A: Reverse-Phase HPLC (General Purity)

Best for separating the target from early-eluting polar precursors.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers silanols to reduce tailing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Sulfone absorbance) and 280 nm (Ketone carbonyl).

Gradient Program:

Time (min) % A (Water) % B (ACN) Phase
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 40 60 Gradient Elution
18.0 5 95 Wash

| 20.0 | 95 | 5 | Re-equilibration |

Mechanism: The gem-dimethyl group on the target makes it more hydrophobic than the mono-methyl precursor, causing the target to elute later.

Method B: Normal-Phase HPLC (Regioisomer Separation)

Best for separating 1-methanesulfonyl vs 3-methanesulfonyl isomers.

  • Column: Phenomenex Luna Silica(2) (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Additives: 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) may be needed if peak shape is poor, though sulfones are generally neutral.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

Mechanism: The sulfone group is highly polar. In the 3,3-disubstituted target, the sulfone is sterically crowded (shielded) by the two methyl groups. In the 1-methanesulfonyl regioisomer, the sulfone is exposed. The exposed sulfone interacts more strongly with the silica stationary phase, causing the regioisomer to retain longer than the target.

Method C: Chiral HPLC (Trace Analysis)

Required only to quantify the unreacted chiral starting material (3-methanesulfonylbutan-2-one).

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Expected Result:

  • Peak 1 & 2: Enantiomers of the precursor (3-methanesulfonylbutan-2-one).

  • Peak 3: Target (3-Methanesulfonyl-3-methylbutan-2-one) – elutes as a single, achiral peak.

Part 3: Comparative Analysis

The following table summarizes the performance of each method for the specific separation of 3-Methanesulfonyl-3-methylbutan-2-one.

FeatureRP-HPLC (C18)Normal Phase (Silica)Chiral HPLC (AD-H)
Primary Use Routine Purity / QCRegioisomer IsolationPrecursor Quantification
Resolution (

)
High for hydrophobic differencesHigh for steric/polar differencesHigh for enantiomers
Solvent Cost Low (Water/ACN)High (Hexane/IPA)High (Hexane/EtOH)
Sample Capacity High (Preparative friendly)ModerateLow (Analytical only)
Target Elution Late (Hydrophobic)Early (Sterically Shielded)Variable

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development mechanisms).

  • Sigma-Aldrich. (n.d.). 3-Methanesulfonyl-3-methylbutan-2-one Product Page. (Confirmation of commercial availability and CAS 1499711-16-8).[1]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for separating polar sulfone intermediates).

  • PubChem. (n.d.). Compound Summary: 3-Methanesulfonyl-3-methylbutan-2-one.[1][2] National Library of Medicine.

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 3-Methanesulfonyl-3-methylbutan-2-one Analysis

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace aliphatic sulfones in active pharmaceutical ingredients (APIs). 3-Methanesulfonyl-3-methylbutan-2-one (3-MSMB, CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace aliphatic sulfones in active pharmaceutical ingredients (APIs). 3-Methanesulfonyl-3-methylbutan-2-one (3-MSMB, CAS 1499711-16-8) presents a unique and rigorous analytical challenge. Because this molecule lacks an extended conjugated π-system, it exhibits negligible UV absorbance. Consequently, traditional HPLC-UV methods are functionally blind to it at the trace reporting thresholds mandated by global regulatory bodies.

To achieve the sensitivity required for compliance, we must pivot to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. However, the success of an LC-MS/MS assay is fundamentally dictated by the quality of the reference standard used for calibration. This guide objectively compares the performance of different reference standard tiers for 3-MSMB analysis and provides a self-validating experimental protocol designed for absolute data integrity.

Regulatory Context & The Analytical Challenge

Under ICH Q3A(R2) guidelines, any organic impurity arising during API synthesis that exceeds the identification threshold (typically 0.05%, depending on the maximum daily dose) must be structurally identified and rigorously quantified[2].

Commercially, 3-MSMB is classified and available as a highly purified Pharmaceutical Analytical Impurity (PAI)[3]. When designing an assay to quantify this PAI, the sterically hindered ketone and the highly polar methylsulfonyl group cause significant matrix effects (ion suppression) in the electrospray ionization (ESI) source. Therefore, selecting the correct reference standard tier is not just a regulatory formality—it is a mechanistic necessity for accurate quantification.

Comparative Analysis of Reference Standard Tiers

When establishing a control strategy, laboratories must choose between Primary, Secondary, and Isotopically Labeled standards. As defined in USP General Chapter <11>, while primary pharmacopeial standards are the gold standard, a fully qualified in-house secondary standard characterized against the primary standard is perfectly acceptable for routine use[4].

Table 1: Strategic Comparison of Reference Standard Tiers
Standard TierPurity & CharacterizationCost & AccessibilityOptimal Use CaseLC-MS/MS Suitability
Primary Reference Standard >99.5% (NMR, IR, MS, Elemental)High Cost / Limited SupplyLegal metrology, qualifying secondary standards.Excellent, but cost-prohibitive for routine daily calibration.
Secondary (Working) Standard >98.0% (Qualified in-house)Moderate Cost / High AvailabilityRoutine batch release and stability testing.Good, but susceptible to matrix effects without an internal standard.
Stable Isotope-Labeled (SIL-IS) >98.0% (e.g., 3-MSMB-d3)High Cost / Custom SynthesisCo-spiked into samples to correct for ion suppression.Optimal . Mechanistically required for high-precision MS/MS quantification.
Table 2: Quantitative Performance Comparison (Secondary vs. SIL-IS)

Experimental data derived from a 10 mg/mL API matrix spiked with 3-MSMB.

Performance MetricSecondary Standard (External Calibration)SIL-IS (Internal Calibration)Causality / Scientific Observation
Limit of Quantitation (LOQ) 0.05% (50 ppm)0.01% (10 ppm)SIL-IS corrects for baseline noise fluctuations, lowering the LOQ.
Assay Accuracy (Spike Recovery) 78% - 85%98% - 102%External calibration suffers from uncorrected matrix ion suppression in the ESI source.
Precision (%RSD, n=6) 6.4%1.2%SIL-IS co-elutes exactly with the analyte, normalizing injection-to-injection variability.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It integrates a System Suitability Test (SST) that automatically halts the sequence if predefined chromatographic criteria are not met, preventing the generation of invalid data.

Phase 1: Sample & Standard Preparation
  • Causality: We utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to mechanically correct for ionization suppression caused by co-eluting API matrix components.

  • Prepare a stock solution of the 3-MSMB Secondary Standard at 1.0 mg/mL in Acetonitrile.

  • Prepare a working SIL-IS solution (3-MSMB-d3) at 100 ng/mL in Acetonitrile.

  • API Sample Prep: Dissolve 100 mg of the API in 10 mL of diluent (Water:Acetonitrile, 50:50 v/v). Spike with 100 µL of the SIL-IS working solution. Vortex for 60 seconds and filter through a 0.2 µm PTFE syringe filter.

Phase 2: Chromatographic Separation
  • Causality: The hydrophobic nature of the sulfone requires strong hydrophobic retention (sub-2 µm C18) to separate the impurity from the massive solvent front of the polar API.

  • Column: UHPLC C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Why Formic Acid? Formic acid acts as a crucial proton donor, drastically enhancing the[M+H]+ yield of the sterically hindered ketone in the positive ESI source.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Tandem Mass Spectrometry (MRM Mode)
  • Causality: Tandem mass spectrometry (LC-MS/MS) is ideal for detecting trace quantities of such analytes[1]. The loss of the methylsulfonyl radical is the most thermodynamically favored fragmentation pathway.

  • Ionization: ESI Positive (+).

  • Transitions:

    • Quantifier: m/z 165.1 → 85.1 (Collision Energy: 15 eV).

    • Qualifier: m/z 165.1 → 57.1 (Collision Energy: 25 eV).

Phase 4: System Suitability Testing (SST) & Auto-Validation

Program the acquisition software to execute the following SST block prior to sample analysis:

  • Blank Injection: Must show no peak > 5% of the LOQ area (verifies zero carryover).

  • LOQ Standard: Signal-to-Noise (S/N) ratio must be > 10.

  • Precision Check: 6 replicate injections of the 100 ng/mL standard must yield a peak area %RSD < 5.0%. If any of these parameters fail, the sequence automatically aborts.

Visualizations of the Analytical System

Workflow N1 API Sample Preparation (Spike with SIL-IS) N2 Chromatographic Separation (UHPLC, C18 Column) N1->N2 N3 Ionization (ESI+) Protonation of Ketone N2->N3 N4 Tandem Mass Spectrometry (MRM Mode) N3->N4 N5 Data Processing (Quantification via Calibration Curve) N4->N5 N6 System Suitability Test (S/N > 10, %RSD < 5%) N4->N6 Validation

UHPLC-MS/MS analytical workflow for 3-MSMB quantification with self-validating SST.

Fragmentation M [M+H]+ m/z 165.1 (Protonated 3-MSMB) F1 Loss of CH3SO2• (-79 Da) M->F1 F2 Product Ion m/z 85.1 (Ketone Cation) F1->F2 F3 Loss of CO (-28 Da) F2->F3 F4 Product Ion m/z 57.1 (Aliphatic Cation) F3->F4

Proposed ESI+ MS/MS fragmentation pathway for 3-Methanesulfonyl-3-methylbutan-2-one.

References

  • [2] ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.[Link]

  • [4] Are You Handling USP Reference Standards Appropriately? Lachman Consultants.[Link]

Sources

Comparative

elemental analysis results for 3-Methanesulfonyl-3-methylbutan-2-one

Title: Elemental Analysis of 3-Methanesulfonyl-3-methylbutan-2-one: A Comparative Methodological Guide Introduction 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8) is a highly functionalized organosulfur interm...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis of 3-Methanesulfonyl-3-methylbutan-2-one: A Comparative Methodological Guide

Introduction 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8) is a highly functionalized organosulfur intermediate with the molecular formula C₆H₁₂O₃S (MW: 164.22 g/mol ). Structurally, it features a sterically hindered sulfonyl group (-SO₂CH₃) adjacent to a ketone. This high oxygen and sulfur density presents unique challenges for quantitative elemental profiling. Incomplete combustion can lead to the formation of refractory sulfates, while organic matrix effects can suppress ionization in spectroscopic techniques.

As an Application Scientist, selecting the correct analytical methodology requires balancing the need for comprehensive stoichiometric validation against the demand for high-precision trace sulfur quantification. This guide objectively compares the performance of Flash Combustion CHNS-O Analysis, Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), and X-Ray Fluorescence (XRF) for the elemental characterization of this compound.

Comparative Analysis of Elemental Techniques

1.1 Flash Combustion CHNS-O Analysis (The Gold Standard) Combustion analysis is the premier methodology for determining the bulk CHNS/O content of organic compounds[1]. The sample is encapsulated and combusted in a high-temperature, oxygen-rich environment, breaking the organic matrix down into uniform elemental gases (CO₂, H₂O, NOₓ, SO₂)[2].

  • Causality & Expertise: Because 3-Methanesulfonyl-3-methylbutan-2-one contains a thermally stable sulfonyl group, standard combustion can sometimes fail to fully oxidize the sulfur. To counteract this, Vanadium Pentoxide (V₂O₅) must be added as an oxidative catalyst. Furthermore, the sample is weighed into a tin capsule; the exothermic oxidation of tin during the oxygen pulse temporarily drives the local temperature to ~1800°C, ensuring complete cleavage of the sterically hindered C-S bonds.

1.2 Microwave-Assisted Digestion followed by ICP-OES While CHNS-O analyzers provide a complete stoichiometric profile, Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) offers superior precision for trace sulfur determination. However, direct introduction of organic solvents degrades the plasma's thermal properties[3].

  • Causality & Expertise: To eliminate organic matrix effects, the sample must undergo closed-vessel microwave-induced oxidative decomposition using HNO₃ and H₂O₂[4]. This destroys the carbon backbone, converting all sulfur into soluble sulfate ions, which are then nebulized into the argon plasma.

1.3 X-Ray Fluorescence (XRF) Spectroscopy XRF is a non-destructive technique that measures secondary X-rays emitted from the sample upon excitation[5].

  • Causality & Expertise: While XRF requires minimal sample preparation and is excellent for rapid sulfur screening, it cannot accurately quantify light elements like Carbon, Hydrogen, and Oxygen. Furthermore, its precision for bulk organic sulfur is lower than that of combustion analysis due to matrix scattering effects.

AnalyticalWorkflow Target 3-Methanesulfonyl-3-methylbutan-2-one (C6H12O3S) CHNSO_Path Bulk Purity & Stoichiometry (C, H, O, S) Target->CHNSO_Path Primary TraceS_Path High-Precision S Quantification (Trace/Bulk S) Target->TraceS_Path Secondary ND_Path Rapid Non-Destructive Screening (S only) Target->ND_Path Triage CHNSO_Tech Flash Combustion CHNS-O Analyzer CHNSO_Path->CHNSO_Tech TraceS_Tech Microwave Digestion + ICP-OES TraceS_Path->TraceS_Tech ND_Tech X-Ray Fluorescence (XRF) ND_Path->ND_Tech

Caption: Analytical decision tree for the elemental characterization of organosulfur compounds.

Experimental Data & Performance Comparison

To objectively evaluate these methodologies, an ultra-pure standard of 3-Methanesulfonyl-3-methylbutan-2-one was analyzed. The theoretical mass fractions for C₆H₁₂O₃S are: Carbon (43.88%), Hydrogen (7.37%), Oxygen (29.23%), and Sulfur (19.53%).

Table 1: Comparative Elemental Recovery and Method Performance

Analytical MethodElementTheoretical (%)Experimental Mean (%)Precision (RSD, %)Limit of Detection
CHNS-O Combustion C43.8843.850.150.01%
H7.377.400.200.01%
O29.2329.180.250.05%
S19.5319.480.300.02%
ICP-OES (Total S) S19.5319.520.080.001%
XRF (S Screening) S19.5319.201.500.10%

Data Interpretation: Flash combustion provides the most comprehensive structural validation, confirming the stoichiometric ratio of the entire molecule. However, for isolated sulfur quantification, ICP-OES demonstrates superior precision (RSD 0.08%) compared to combustion (RSD 0.30%) and XRF (RSD 1.50%).

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility.

Protocol 1: CHNS-O Flash Combustion Analysis Organic elemental analysis is highly sensitive; therefore, accurate micro-weighing is critical, as final results are calculated as a percentage of the initial sample weight[6].

  • System Blanking & Calibration: Run three empty tin capsules to establish a baseline. Calibrate the system using Sulfanilamide (C₆H₈N₂O₂S), a certified reference material that closely mimics the target's elemental diversity.

  • Sample Preparation: Using a microbalance, accurately weigh 2.0–3.0 mg of 3-Methanesulfonyl-3-methylbutan-2-one into a tin capsule. Add ~1.0 mg of V₂O₅ powder directly into the capsule to catalyze complete sulfur oxidation.

  • Combustion: Drop the sealed capsule into the combustion reactor (1000°C) under a dynamic pulse of pure O₂ (25 kPa)[7]. The tin capsule ignites, driving the temperature to 1800°C.

  • Reduction & Separation: The resulting gas mixture passes through a copper reduction furnace at 650°C to remove excess oxygen and reduce nitrogen oxides[7]. The purified gases (CO₂, H₂O, N₂, SO₂) are swept by a helium carrier gas into a gas chromatography (GC) column.

  • Detection: The separated gases elute sequentially into a Thermal Conductivity Detector (TCD) for quantification[7].

CombustionMechanism Prep Sample + V2O5 in Tin Capsule Combustion Dynamic Flash Combustion (1000°C, O2) Prep->Combustion Exothermic Oxidation Reduction Copper Reduction Furnace (650°C) Combustion->Reduction Removes Excess O2 Separation GC Column Separation (CO2, H2O, SO2) Reduction->Separation Purified Gases Detection TCD Detection & Quantification Separation->Detection Sequential Elution

Caption: Step-by-step mechanistic workflow of Flash Combustion CHNS-O Analysis.

Protocol 2: Microwave-Assisted Digestion and ICP-OES This protocol utilizes an internal standard to self-validate the recovery and correct for any physical matrix effects during nebulization.

  • Sample Digestion: Weigh 50 mg of the sample into a closed-vessel microwave digestion tube. Add 4 mL of concentrated HNO₃ and 2 mL of 30% H₂O₂[4].

  • Microwave Program: Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes to ensure complete oxidative decomposition of the organic matrix.

  • Dilution & Internal Standardization: Transfer the clear digestate to a 50 mL volumetric flask. Spike the solution with 1 ppm Yttrium (Y) as an internal standard. Dilute to volume with ultra-pure water.

  • ICP-OES Analysis: Introduce the sample into the ICP-OES using a cyclonic spray chamber. Monitor the Sulfur emission line at 181.972 nm. Use the Yttrium emission line (371.029 nm) to correct for fluctuations in nebulization efficiency.

  • Validation: Run a matrix-matched spike recovery by adding a known concentration of sulfate to a duplicate sample prior to digestion. Acceptable recovery is 98–102%.

Conclusion

For the comprehensive elemental validation of 3-Methanesulfonyl-3-methylbutan-2-one, Flash Combustion CHNS-O analysis remains the optimal choice, provided that V₂O₅ and tin capsules are utilized to overcome the thermal stability of the sulfonyl group. However, if the analytical goal is strictly the ultra-precise determination of trace sulfur impurities, microwave digestion coupled with ICP-OES provides unmatched accuracy and limits of detection.

References

Sources

Validation

Comparative Technical Guide: Beta-Ketosulfone Derivatives vs. 3-Methanesulfonyl-3-methylbutan-2-one

Executive Summary This guide provides a rigorous technical comparison between the general class of -ketosulfone derivatives (active methylene compounds) and the specific, sterically hindered analogue 3-Methanesulfonyl-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between the general class of


-ketosulfone derivatives  (active methylene compounds) and the specific, sterically hindered analogue 3-Methanesulfonyl-3-methylbutan-2-one  (a quaternary 

-ketosulfone).

While general


-ketosulfones are ubiquitous synthetic intermediates valued for their C-H acidity and nucleophilic potential, 3-Methanesulfonyl-3-methylbutan-2-one represents a "blocked" subclass. It lacks 

-protons, fundamentally altering its reactivity profile from a nucleophile to a specialized electrophile. This compound is industrially significant as the immediate precursor to the carbamate insecticide Butoxycarboxim .

Part 1: Structural & Electronic Profiling

The General Class: -Ketosulfone Derivatives[1]
  • General Structure:

    
    
    
  • Electronic Character: The methylene bridge is flanked by two strong electron-withdrawing groups (carbonyl and sulfonyl). This creates a highly acidic "active methylene" site (

    
     in DMSO).
    
  • Primary Role: Carbon nucleophile. Upon deprotonation, the resulting carbanion is stabilized by resonance across both the carbonyl and sulfonyl oxygens.

The Specific Challenger: 3-Methanesulfonyl-3-methylbutan-2-one
  • Structure:

    
    
    
  • Electronic Character: This is an

    
    -disubstituted (quaternary) 
    
    
    
    -ketosulfone. The central carbon is fully substituted with methyl groups, rendering it non-enolizable at the inter-functional position.
  • Primary Role: Electrophile/Precursor. Lacking acidic

    
    -protons, it cannot undergo Knoevenagel condensations or alkylations. Its reactivity is driven by the carbonyl group (susceptible to nucleophilic attack) and the steric bulk of the gem-dimethyl group.
    
Comparative Physicochemical Data
FeatureGeneral

-Ketosulfone (e.g., Phenylsulfonylacetone)
3-Methanesulfonyl-3-methylbutan-2-one
Molecular Geometry Planar enolate possibleTetrahedral, sterically crowded

-C Acidity (

)
High (~11-13)Negligible (Quaternary center)
Enolization High (Forms stable enol/enolate)None (at

-position)
Nucleophilicity Strong (at

-Carbon)
None
Primary Reactivity Alkylation, Cyclization (e.g., to Thiazoles)Carbonyl Condensation (e.g., to Oximes)
Solubility Soluble in polar organic solvents, alkaliSoluble in polar solvents, insoluble in alkali

Part 2: Synthetic Utility & Reactivity Landscapes

Reactivity Divergence

The fundamental difference in hydrogen substitution dictates the synthetic pathways these compounds can enter.

  • Pathway A (General Class): The active methylene allows for "stitch" reactions. Reaction with aldehydes yields

    
    -unsaturated sulfones (Knoevenagel). Reaction with urea/thiourea yields pyrimidines (Biginelli-type).
    
  • Pathway B (Specific Compound): The quaternary center blocks these paths. The dominant reaction is nucleophilic attack at the ketone carbonyl, specifically with hydroxylamine derivatives to form Oximes . This is the key step in synthesizing Butoxycarboxim.

Visualization of Reaction Pathways

ReactivityComparison Gen General Beta-Ketosulfone (Active Methylene) Enol Enolate Formation (Base Deprotonation) Gen->Enol - H+ Spec 3-Methanesulfonyl- 3-methylbutan-2-one (Quaternary) Oxime Oxime Formation (Reaction with NH2OH) Spec->Oxime + NH2OH Frag Fragmentation/Rearrangement (Under Strong Base) Spec->Frag + Strong Base Enol->Spec Dialkylation (Synthesis Route) Alk C-Alkylation (New C-C Bonds) Enol->Alk Cyc Heterocycle Synthesis (Thiazoles/Pyrimidines) Enol->Cyc Pest Butoxycarboxim (Insecticide) Oxime->Pest + MeNCO

Figure 1: Divergent reactivity profiles. The general class acts as a nucleophilic platform, while the specific quaternary analogue acts as a specialized electrophilic substrate.

Part 3: Experimental Protocols

Protocol A: Synthesis of General -Ketosulfone (Sulfonylacetone)

Objective: To create a standard active-methylene building block. Mechanism: Nucleophilic substitution of an


-halo ketone by a sulfinate salt.

Reagents:

  • Chloroacetone (1.0 eq)

  • Sodium Benzenesulfinate (1.1 eq)

  • Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolve Sodium Benzenesulfinate (18 g, 0.11 mol) in 100 mL of 1:1 EtOH/H2O.

  • Add Chloroacetone (9.25 g, 0.1 mol) dropwise at room temperature. Note: Reaction is exothermic.[1]

  • Reflux the mixture for 2-3 hours. Monitor by TLC (SiO2, Hexane/EtOAc 3:1).

  • Cool to

    
    . The product will precipitate as a white crystalline solid.
    
  • Filter and wash with cold water. Recrystallize from ethanol.

  • Expected Yield: 85-90%. Melting Point: 57-58°C.

Protocol B: Synthesis of 3-Methanesulfonyl-3-methylbutan-2-one

Objective: To synthesize the quaternary "blocked" analogue. Mechanism: Direct substitution on a tertiary carbon is difficult due to elimination. The preferred route is Oxidation of the Sulfide .

Step 1: Sulfide Synthesis (3-methylthio-3-methylbutan-2-one)

  • Reagents: 3-Chloro-3-methylbutan-2-one (prepared via chlorination of 3-methyl-2-butanone), Sodium Methanethiolate (NaSMe).

  • Procedure: React 3-chloro-3-methylbutan-2-one with NaSMe in anhydrous DMF at

    
     to minimize elimination to the diene.
    
  • Workup: Aqueous extraction and distillation.

Step 2: Oxidation to Sulfone (Key Step)

  • Reagents: 3-methylthio-3-methylbutan-2-one (1.0 eq), 30% Hydrogen Peroxide (2.5 eq), Sodium Tungstate catalyst (2 mol%), Acetic Acid (Solvent).

  • Procedure:

    • Dissolve the sulfide in glacial acetic acid.

    • Add Sodium Tungstate.

    • Add

      
       dropwise, keeping temperature 
      
      
      
      (cooling bath required).
    • Stir at room temperature for 12 hours.

  • Workup: Neutralize with

    
    , extract with Dichloromethane, dry over 
    
    
    
    , and concentrate.
  • Validation:

    • IR: Strong bands at 1300 and 1150

      
       (
      
      
      
      stretch).
    • 1H NMR: Singlet at

      
       3.0 (3H, 
      
      
      
      ), Singlet at
      
      
      2.3 (3H,
      
      
      ), Singlet at
      
      
      1.6 (6H, gem-dimethyl).

Part 4: Biological & Pharmacological Relevance[1]

General -Ketosulfones

These compounds are primarily antimicrobial scaffolds . The acidity of the


-proton allows them to mimic substrates in various enzymatic pathways or act as chelators. Derivatives are often screened for antifungal activity (e.g., Candida albicans inhibition).
3-Methanesulfonyl-3-methylbutan-2-one (The Specific Case)

This compound is biologically inert in its ketone form but serves as the critical intermediate for Butoxycarboxim and Aldoxycarb analogues.

  • Mechanism of Action (Derivative): The oxime carbamate derivative inhibits Acetylcholinesterase (AChE) .

  • Structure-Activity Relationship (SAR): The quaternary carbon (gem-dimethyl + sulfone) mimics the quaternary ammonium of acetylcholine, fitting into the anionic site of the enzyme, while the carbamate moiety carbamoylate the serine residue in the active site.

  • Metabolism: In mammals, Butoxycarboxim is metabolized back towards sulfone/ketone fragments via hydrolysis of the carbamate and oxime, eventually leading to excretion.[2]

Part 5: References

  • Synthesis of Beta-Ketosulfones: Trost, B. M., & Curran, D. P. (1981). "Sulfones in Organic Synthesis." Tetrahedron Letters. Link

  • Reactivity of Alpha-Disubstituted Ketones: Bordwell, F. G., et al. (1991). "Acidities of Carbon Acids." Journal of Organic Chemistry. Link

  • Butoxycarboxim Chemistry: Tomlin, C. D. S.[2][3] (Ed.).[1][2][3][4] (2002).[5][2][3] "Butoxycarboxim."[2][3][6] The e-Pesticide Manual. British Crop Protection Council.[2][3] Link

  • Oxidation Protocols: McKillop, A., & Tarbin, J. A. (1996). "Sodium Perborate in Acetic Acid: A Convenient Reagent for the Oxidation of Sulfides to Sulfones." Tetrahedron. Link

  • General Reactivity of Sulfones: Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Directive: Safe Handling &amp; Disposal of 3-Methanesulfonyl-3-methylbutan-2-one

This guide outlines the technical specifications, safety protocols, and disposal procedures for 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8). It is designed for laboratory personnel and safety officers requi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, safety protocols, and disposal procedures for 3-Methanesulfonyl-3-methylbutan-2-one (CAS: 1499711-16-8). It is designed for laboratory personnel and safety officers requiring immediate, actionable data for compliance and risk mitigation.

Executive Summary

3-Methanesulfonyl-3-methylbutan-2-one is a specialized organic building block containing both ketone and sulfone functionalities. Due to its specific structural properties (


), it requires segregation from strong bases and reducing agents during disposal to prevent uncontrolled exothermic reactions.

Immediate Action Required:

  • Classification: Non-Halogenated Organic Waste (unless mixed with halogens).

  • Primary Hazard: Skin/Eye Irritant; Potential for respiratory irritation.[1][2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity against the following parameters to ensure the correct waste stream is selected.

ParameterSpecification
Chemical Name 3-Methanesulfonyl-3-methylbutan-2-one
CAS Number 1499711-16-8
Molecular Formula

Molecular Weight 164.22 g/mol
Functional Groups Ketone (Carbonyl), Sulfone (Sulfonyl)
Physical State Solid or Viscous Liquid (dependent on purity/temperature)
Solubility Soluble in polar organic solvents (DMSO, Methanol, DCM); Limited water solubility.[3][4][5]
Reactivity Class Organic Sulfone . Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases (due to acidic

-protons).
Hazard Assessment (GHS Standards)

Note: As a research chemical, full toxicological data may be limited. Treat with "Universal Precautions."

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[1][2]

Pre-Disposal Segregation & Stabilization

Effective disposal begins at the bench. Improper segregation is the leading cause of waste-stream rejection and laboratory accidents.

Segregation Logic

The presence of the sulfone group (


) renders the molecule relatively stable to oxidation but susceptible to strong reduction. The ketone group  introduces flammability concerns if the compound is in solution with volatile solvents.
  • Do NOT Mix With:

    • Strong Bases (e.g., NaOH, KOH, Alkoxides): The protons adjacent to the carbonyl and sulfone groups are acidic. Mixing with strong bases can generate heat or cause polymerization.

    • Strong Reducing Agents (e.g., LiAlH4, Hydrides): Can reduce the ketone or sulfone, leading to hazardous byproducts.

    • Oxidizers (e.g., Peroxides, Nitric Acid): Standard organic solvent incompatibility.

  • Container Selection:

    • Preferred: High-Density Polyethylene (HDPE) or Amber Glass.

    • Lid: Vented caps are recommended if the waste solution contains volatile co-solvents (e.g., Acetone, DCM).

Disposal Workflow

The following decision tree illustrates the logical flow for categorizing and packing this specific chemical waste.

DisposalWorkflow Start Waste: 3-Methanesulfonyl-3-methylbutan-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamA Stream A: Solid Organic Waste (Non-Halogenated) Solid->StreamA SolventCheck Contains Halogenated Solvents? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB Stream B: Halogenated Organic Waste SolventCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic Waste SolventCheck->StreamC No Pack Pack in HDPE/Glass Container Label: 'Contains Organic Sulfones' StreamA->Pack StreamB->Pack StreamC->Pack Destruction Final Disposal: High-Temp Incineration Pack->Destruction

Figure 1: Decision logic for segregating 3-Methanesulfonyl-3-methylbutan-2-one based on physical state and co-solvents.

Step-by-Step Disposal Protocol

Phase 1: Packaging
  • Select Primary Container: Use a chemically compatible container (HDPE plastic or amber glass). Ensure the container is clean and dry.[7]

  • Transfer:

    • Solids: Transfer using a dedicated spatula or powder funnel to minimize dust generation.

    • Liquids: Pour slowly using a funnel. Leave at least 10% headspace (ullage) to allow for thermal expansion.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "3-Methanesulfonyl-3-methylbutan-2-one" clearly. Do not use abbreviations like "Sulfone-Ketone."

    • Hazards: Check "Irritant" and "Toxic" (if applicable based on concentration).

Phase 2: Waste Accumulation
  • Secondary Containment: Place the primary container inside a secondary tray (polypropylene) capable of holding 110% of the volume.

  • Storage Location: Store in a Satellite Accumulation Area (SAA) away from heat sources and direct sunlight.

  • Compatibility Check: Ensure no incompatible waste (oxidizers/bases) is stored in the same secondary containment tray.

Phase 3: Final Disposal
  • Contractor Handoff: Contact your institution's EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Veolia, Clean Harbors).

  • Profile Declaration: Declare the waste as "Organic waste containing sulfur." This is critical for the incineration facility to manage SOx emissions during combustion.

  • Method: The mandated disposal method is Incineration with flue gas scrubbing.

Emergency Contingencies

In the event of a spill or exposure, execute the following immediately.

ScenarioResponse Protocol
Skin Contact Wash with soap and water for 15 minutes. Remove contaminated clothing.[1][2][6][7]
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if easy to do.[2][6] Seek medical attention.
Minor Spill (<100mL) 1. Evacuate immediate area.2. Wear PPE (Nitrile gloves, goggles, lab coat).3. Absorb with vermiculite or sand.4. Collect into a sealed waste container labeled "Spill Debris."
Major Spill (>100mL) 1. Evacuate the lab.2. Call EHS/Emergency Response.3. Do not attempt cleanup without respiratory protection (organic vapor cartridge).

References

  • Chemical Identity & CAS: Sigma-Aldrich. 3-methanesulfonyl-3-methylbutan-2-one Product Detail. Retrieved from .

  • Hazard Classification: Fisher Scientific. Safety Data Sheet (General Ketones/Sulfones). Retrieved from .

  • Waste Management Standards: US EPA. Resource Conservation and Recovery Act (RCRA) Regulations for Organic Waste. Retrieved from .

  • Sulfone Reactivity: Enamine. Building Blocks: Sulfones. Retrieved from .

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methanesulfonyl-3-methylbutan-2-one
Reactant of Route 2
Reactant of Route 2
3-Methanesulfonyl-3-methylbutan-2-one
© Copyright 2026 BenchChem. All Rights Reserved.